3-(Propylamino)propionitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(propylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXEAUWIMFFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064605 | |
| Record name | Propanenitrile, 3-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-87-8 | |
| Record name | 3-(Propylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7249-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propylamino)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007249878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Propylamino)propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(propylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7249-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(PROPYLAMINO)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL441KBO6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Propylamino)propionitrile (CAS 7249-87-8): Properties, Synthesis, and Handling
This document provides an in-depth technical overview of 3-(Propylamino)propionitrile, a bifunctional organic molecule of interest to researchers in synthetic chemistry, materials science, and drug development. This guide moves beyond a simple data summary to offer insights into its chemical behavior, a robust protocol for its synthesis, and critical safety information, empowering scientists to utilize this compound effectively and safely in their work.
Core Chemical Identity
This compound is an aliphatic aminonitrile characterized by the presence of a secondary amine and a nitrile functional group. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. Its fundamental identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 7249-87-8 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂ | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| IUPAC Name | 3-(propylamino)propanenitrile | [1] |
| Common Synonyms | N-Propyl-β-alaninenitrile, N-(2-Cyanoethyl)propylamine | [1] |
| SMILES | CCCNCCC#N | [1] |
| InChIKey | MZQXEAUWIMFFCG-UHFFFAOYSA-N | [1] |
Molecular Structure and Visualization
The structure of this compound consists of a propyl group and a 2-cyanoethyl group attached to a central nitrogen atom. This arrangement provides a balance of hydrophilic (amine) and lipophilic (propyl chain) character, alongside the reactive nitrile moiety.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Boiling Point | 80-82 °C at 8 Torr | [3] |
| Density | 0.8889 g/cm³ at 20 °C | [3] |
| Calculated logP | 0.900 | [5] |
| Calculated Water Solubility | log₁₀(WS) = -1.39 (mol/L) | [5] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. The key expected spectral features for this compound are outlined below.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A sharp, medium-intensity absorption is expected around 2245 cm⁻¹ , which is characteristic of a C≡N (nitrile) stretch. A weaker, broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations will be prominent between 2850-2960 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a distinct fingerprint. One would expect to see a triplet corresponding to the terminal methyl (CH₃) group of the propyl chain, multiple multiplets for the four methylene (CH₂) groups, and a broad singlet for the amine (NH) proton, which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show six distinct signals: one for the nitrile carbon (downfield, ~118-120 ppm), four for the methylene carbons, and one for the terminal methyl carbon (upfield).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[1]
-
Molecular Ion (M⁺): A peak at m/z = 112 would correspond to the molecular ion.
-
Key Fragmentation: GC-MS data shows a prominent base peak at m/z = 83 .[1] This fragment is logically formed by the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group via alpha-cleavage, a common fragmentation pathway for amines. Other significant fragments are observed at m/z = 42 and 72 .[1]
-
| m/z Value | Proposed Fragment Identity | Source(s) |
| 112 | [M]⁺ (Molecular Ion) | [1] |
| 83 | [M - C₂H₅]⁺ (Base Peak) | [1] |
| 72 | [CH₂(CH₂)NHCH₂CH₂]⁺ | [1] |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | [1] |
Synthesis Protocol: Michael Addition
The structure of this compound lends itself to a straightforward and high-yielding synthesis via the aza-Michael addition of n-propylamine to acrylonitrile. This reaction is a cornerstone of C-N bond formation in organic synthesis.
Causality: The reaction proceeds because the lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nitrile group makes the double bond susceptible to such nucleophilic attack. The reaction is typically performed without a catalyst, although mild acid or base can sometimes be used. Running the reaction neat or in a polar aprotic solvent is common.
Detailed Step-by-Step Methodology
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen.
-
Reagent Charging: Add n-propylamine (1 equivalent) to the reaction flask. If a solvent is used, ethanol or acetonitrile are suitable choices.
-
Controlled Addition: Cool the flask in an ice-water bath to 0-5 °C. Add acrylonitrile (1 equivalent) dropwise via the dropping funnel over 30-45 minutes. Justification: This slow, cooled addition is a critical safety and selectivity measure. The Michael addition is exothermic, and uncontrolled addition can lead to a dangerous thermal runaway and potential polymerization of acrylonitrile.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS by observing the disappearance of the starting materials.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent (if any) and any unreacted starting materials.
-
The crude product is then purified by vacuum distillation. The lower boiling points of the starting materials allow for their removal before the desired product distills. Collect the fraction corresponding to the boiling point of this compound (e.g., 80-82 °C at 8 Torr).[3]
-
-
Characterization (Self-Validation): The identity and purity of the collected fraction must be confirmed using the spectroscopic methods detailed in Section 4 (IR, NMR, and MS) to validate the success of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazard profile. The aggregated GHS classification indicates multiple health risks.[1]
| Hazard Information | Details | Source(s) |
| Pictogram(s) | Danger | [1] |
| Hazard Statements | H227: Combustible liquidH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomitingP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | [1] |
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2] It should be kept away from strong acids and oxidizing agents, with which it is incompatible.[6]
Applications in Research and Drug Development
While specific, large-scale applications are not widely documented, this compound is classified as an organic building block and pharmaceutical intermediate.[2] Its value lies in its bifunctionality:
-
Scaffold Elaboration: The secondary amine can be further alkylated, acylated, or used in reductive amination protocols to build more complex molecular architectures.
-
Nitrile Group Conversion: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine), or converted to a tetrazole ring, a common bioisostere in medicinal chemistry.
-
Linker Chemistry: The linear C6 backbone with reactive ends makes it a candidate for use as a linker in the development of chemical probes, bioconjugates, or polymeric materials.
Conclusion
This compound (CAS 7249-87-8) is a valuable and versatile chemical intermediate. A thorough understanding of its physicochemical properties, a reliable synthetic protocol such as the described Michael addition, and strict adherence to safety guidelines are essential for its successful and safe application in a research setting. Its dual functionality ensures its continued relevance as a building block for creating novel molecules in the pharmaceutical and chemical industries.
References
-
National Center for Biotechnology Information. 3-(Propylamino)propanenitrile. PubChem Compound Summary for CID 81663. [Link]
-
Wikipedia. Propionitrile. [Link]
-
CAS Common Chemistry. 3-(Propylamino)propanenitrile. [Link]
-
Cheméo. Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). [Link]
-
National Center for Biotechnology Information. N-Propyl alanine, DL-. PubChem Compound Summary for CID 15677244. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Propionitrile. [Link]
-
Cheméo. Chemical Properties of «beta»-Alanine (CAS 107-95-9). [Link]
-
Hudson, R. L. (2019). Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Journal of Physical Chemistry A, 123(46), 10144-10151. [Link]
-
Carl ROTH. N-Methyl-beta-alaninenitrile. [Link]
-
National Center for Biotechnology Information. 3-(Methylnitrosoamino)propanenitrile. PubChem Compound Summary for CID 62163. [Link]
Sources
- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7249-87-8|3-(Propylamino)propanenitrile|BLD Pharm [bldpharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Propylamino)propionitrile
This guide provides a comprehensive technical overview of 3-(Propylamino)propionitrile, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's chemical and physical characteristics, synthesis methodologies, key applications, and critical safety protocols, offering a foundational understanding for its effective and safe utilization in a laboratory and industrial context.
Introduction and Overview
This compound, with the CAS number 2723-03-7, is an aliphatic aminonitrile characterized by a propylamino group attached to a propionitrile backbone.[1] Its bifunctional nature, possessing both a secondary amine and a nitrile group, makes it a versatile intermediate in organic synthesis. The reactivity of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| IUPAC Name | 3-(propylamino)propanenitrile | PubChem[1] |
| CAS Number | 2723-03-7 | PubChem[1] |
| Appearance | Colorless to yellow liquid | Chemical Supplier Data |
| Boiling Point | Not explicitly available, but related compounds suggest it is a relatively high-boiling liquid. | Inferred from related compounds |
| Solubility | Expected to be soluble in water and common organic solvents. | Inferred from structural analogues |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of this compound is the aza-Michael addition of propylamine to acrylonitrile. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.
Reaction Mechanism: Aza-Michael Addition
The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of propylamine on the electron-deficient β-carbon of acrylonitrile. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The resulting carbanion is then protonated, yielding the final product.
Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
While specific, peer-reviewed laboratory protocols for this compound are not abundantly available, a representative procedure can be extrapolated from general methods for the synthesis of aminopropionitriles. The following is a self-validating protocol designed for clarity and reproducibility.
Materials:
-
Propylamine
-
Acrylonitrile
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
A basic catalyst (optional, e.g., a catalytic amount of sodium hydroxide or potassium carbonate)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylamine (1.0 equivalent) in the chosen solvent.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.1 equivalents) to the stirred solution of propylamine. The reaction can be exothermic, so controlled addition and external cooling may be necessary to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a dilute aqueous solution of hydrochloric acid to remove any unreacted propylamine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
The slow addition of acrylonitrile is crucial to control the exothermicity of the Michael addition.
-
The use of a slight excess of acrylonitrile can help drive the reaction to completion.
-
The acidic wash during workup is effective in removing the basic propylamine starting material.
-
Vacuum distillation is the preferred method for purifying relatively high-boiling liquids like this compound, as it prevents thermal decomposition.
Applications in Research and Industry
This compound serves as a valuable intermediate in the synthesis of various organic compounds, primarily due to the reactivity of its amine and nitrile functionalities.
Precursor to Diamines
One of the most significant applications of this compound is its use as a precursor for the synthesis of N-substituted 1,3-propanediamines. The nitrile group can be readily reduced to a primary amine through catalytic hydrogenation. This transformation yields N-propyl-1,3-propanediamine, a compound with applications in the synthesis of polymers, chelating agents, and as a building block in the preparation of more complex molecules.
Caption: Conversion of this compound to N-propyl-1,3-propanediamine.
Intermediate in Pharmaceutical and Agrochemical Synthesis
While direct, citable examples of this compound being a key intermediate in a marketed drug are not readily found in the public domain, the broader class of aminopropionitriles and their derivatives are recognized as important building blocks in medicinal chemistry.[2] The propylamine moiety can be found in various biologically active compounds, and the propionitrile group provides a handle for introducing other functionalities. Its structural motifs are relevant in the design of molecules targeting a range of biological targets.
For instance, related propionitrile derivatives are utilized in the synthesis of pharmaceuticals. Propionitrile itself is a precursor to propylamines by hydrogenation and is a C-3 building block in the preparation of the drug flopropione.[3]
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight (112.17 g/mol ) and expected fragmentation pattern of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the propyl group (triplet, sextet, triplet) and the two methylene groups of the propionitrile backbone (two triplets). The NH proton will appear as a broad singlet. ¹³C NMR: Resonances for the six distinct carbon atoms in the molecule, including the characteristic nitrile carbon signal in the downfield region. |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. An N-H stretching band for the secondary amine will also be present. |
Safety and Toxicology
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[1]
-
Flammable liquids: Combustible liquid.[1]
-
Acute toxicity (oral, dermal, inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin corrosion/irritation: Causes severe skin burns and eye damage.[1]
-
Serious eye damage/eye irritation: Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.[1]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly as a precursor to N-substituted diamines and other complex molecules relevant to the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in research and development.
References
-
Wikipedia. Propionitrile. [Link]
-
PubChem. 3-(Propylamino)propanenitrile. [Link]
- Google Patents.
-
ResearchGate. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. [Link]
-
Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. [Link]
- Google Patents. Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
-
NIST. Propanenitrile, 3-(ethylphenylamino)-. [Link]
-
PubChem. 3-(Ethylamino)propionitrile. [Link]
- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
ResearchGate. In GC-MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. [Link]
-
Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
-
MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
-
Automated Topology Builder. Propionitrile | C 3 H 5 N | MD Topology | NMR | X-Ray. [Link]
Sources
3-(Propylamino)propionitrile structure and properties
An In-depth Technical Guide to 3-(Propylamino)propionitrile: Structure, Properties, and Synthesis
Introduction
This compound is an aliphatic organic compound featuring both a secondary amine and a nitrile functional group. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with applications in pharmaceuticals and materials science. Its structure, derived from the addition of propylamine to acrylonitrile, provides a versatile scaffold for further chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characterization, and essential safety information for researchers and chemical professionals.
Chemical Structure and Identifiers
The molecular structure consists of a propyl group and a 2-cyanoethyl group attached to a central nitrogen atom.
-
IUPAC Name : 3-(propylamino)propanenitrile[1]
-
Molecular Formula : C₆H₁₂N₂[1]
-
Synonyms : N-(2-Cyanoethyl)-N-propylamine, Propyl(2-cyanoethyl)amine, N-Propyl-β-alaninenitrile[1]
Molecular Descriptors
| Identifier | Value | Source |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| SMILES | CCCNCCC#N | PubChem[1] |
| InChI | InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3 | PubChem[1] |
| InChIKey | MZQXEAUWIMFFCG-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Computed Properties
Experimental data for this compound is limited. The following table includes computed properties and data for structurally related compounds to provide an informed perspective.
| Property | Value | Notes | Source |
| Molecular Weight | 112.17 g/mol | --- | PubChem[1] |
| Boiling Point | No data available | The related 3-(benzylamino)propionitrile boils at 301.4°C at 760 mmHg.[3] | BLD Pharm[2] |
| Density | No data available | The related 3-(benzylamino)propionitrile has a density of 1.024 g/mL at 25°C.[4] | --- |
| Storage Temperature | 2-8°C | Recommended for maintaining stability. | BLD Pharm[2] |
| XLogP3 | 0.4 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 4 | Computed | PubChem[1] |
Synthesis and Purification
The primary and most direct method for synthesizing this compound is the aza-Michael addition of propylamine to acrylonitrile. This reaction is typically performed without a catalyst, as the inherent basicity of the amine is sufficient to promote the addition.
Reaction Mechanism: Aza-Michael Addition
The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is then protonated by another molecule of propylamine or trace amounts of water to yield the final product. The reaction is exothermic and should be controlled by slow addition of the acrylonitrile or by cooling the reaction vessel.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the standard Michael addition of amines to acrylonitrile.
Materials:
-
Propylamine
-
Acrylonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Charge : Add propylamine (1.0 equivalent) to the flask and begin stirring.
-
Reactant Addition : Slowly add acrylonitrile (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. Causality : A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of byproducts from polymerization of acrylonitrile.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.
-
Workup and Purification : The crude product can be purified by vacuum distillation. The removal of unreacted starting materials and any potential byproducts is essential for obtaining a high-purity sample.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Characterization
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and the two methylene groups of the cyanoethyl moiety (two triplets).
-
¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon will appear significantly downfield.[1]
-
IR Spectroscopy : The infrared spectrum provides key functional group information. A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch. The N-H stretch of the secondary amine will appear as a weak to medium band around 3300-3500 cm⁻¹.[1]
-
Mass Spectrometry (GC-MS) : Mass spectrometry will confirm the molecular weight of the compound (112.17 g/mol ). The fragmentation pattern in GC-MS analysis would likely show characteristic losses of alkyl and cyanoethyl fragments.[1]
Applications and Chemical Reactivity
While specific large-scale applications for this compound are not widely documented, its structure makes it a useful building block in organic synthesis. The parent compound, propionitrile, is used as a solvent and a precursor to other organic compounds.[5][6]
-
Precursor to Diamines : The nitrile group can be readily reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to a primary amine, yielding N-propylpropane-1,3-diamine. This diamine can be a monomer in polymer synthesis or a ligand in coordination chemistry.
-
Pharmaceutical Scaffolding : The secondary amine and the latent primary amine (from nitrile reduction) provide two points for further functionalization, making it a candidate for building blocks in the synthesis of complex drug molecules.
Safety and Handling
GHS Hazard Information
| Hazard Class | Statement | Pictogram | Signal Word |
| Flammable Liquid | H227: Combustible liquid | 없음 | Warning |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 | Warning |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |
| STOT SE 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Aggregated GHS information from ECHA C&L Inventory for 3-(propylamino)propanenitrile.[1]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents, acids, and sources of ignition.[9]
-
Spill and Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations. Do not allow it to enter drains.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7854, Propionitrile." PubChem, [Link]. Accessed January 23, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile." PubChem, [Link]. Accessed January 23, 2026.
-
Wikipedia. "Propionitrile." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 23, 2026.
- Google Patents. "WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile." . Accessed January 23, 2026.
-
INCHEM. "ICSC 0320 - PROPIONITRILE." [Link]. Accessed January 23, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 248961, 3-(Ethylamino)propionitrile." PubChem, [Link]. Accessed January 23, 2026.
-
Mol-Instincts. "Propionitrile (C3H5N) properties." [Link]. Accessed January 23, 2026.
-
Cheméo. "Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties." [Link]. Accessed January 23, 2026.
-
Chemos GmbH & Co.KG. "Safety Data Sheet: Propionitrile." [Link]. Accessed January 23, 2026.
-
NIST. "Propanenitrile, 3-(dimethylamino)-." NIST WebBook, [Link]. Accessed January 23, 2026.
Sources
- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7249-87-8|3-(Propylamino)propanenitrile|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]
- 5. Propionitrile - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. ICSC 0320 - PROPIONITRILE [inchem.org]
An In-depth Technical Guide to the Chemical Characteristics of N-(β-Cyanoethyl)propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and potential applications of N-(β-Cyanoethyl)propylamine. Known systematically as 3-(propylamino)propanenitrile, this bifunctional molecule incorporates a secondary amine and a nitrile group, making it a versatile intermediate in organic synthesis. This document delves into its physical and chemical properties, provides detailed theoretical and practical insights into its synthesis and characteristic reactions, and explores its utility as a building block for more complex molecules of interest in pharmaceutical and agrochemical research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction and Molecular Overview
N-(β-Cyanoethyl)propylamine, with the IUPAC name 3-(propylamino)propanenitrile, is an aliphatic aminonitrile. Its structure features a propyl group and a β-cyanoethyl group attached to a central nitrogen atom, rendering it a secondary amine. The presence of both a nucleophilic secondary amine and an electrophilic nitrile group within the same molecule imparts a unique reactivity profile, allowing for a range of chemical transformations. This makes it a valuable, albeit specialized, chemical intermediate.[1] While not as widely documented as some common reagents, an understanding of its properties and reactivity is crucial for its effective application in synthetic chemistry.
Chemical Structure
The structure of N-(β-Cyanoethyl)propylamine is characterized by a secondary amine linking a propyl chain and a propanenitrile moiety.
Figure 1: Chemical structure of N-(β-Cyanoethyl)propylamine.
Physicochemical and Spectroscopic Characteristics
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical Properties
Quantitative data for N-(β-Cyanoethyl)propylamine is summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source |
| IUPAC Name | 3-(propylamino)propanenitrile | [1] |
| CAS Number | 7249-87-8 | [1] |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred |
| Boiling Point | Not available | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |
Spectroscopic Profile
Spectroscopic data is critical for the identification and characterization of N-(β-Cyanoethyl)propylamine.
The mass spectrum of N-(β-Cyanoethyl)propylamine would be expected to show a molecular ion peak [M]⁺ at m/z = 112. Key fragmentation patterns would likely involve the cleavage of bonds adjacent to the nitrogen atom. The base peak is often the result of α-cleavage, which for a secondary amine can occur on either side of the nitrogen.
Figure 2: Predicted major fragmentation pathways for N-(β-Cyanoethyl)propylamine in mass spectrometry.
The IR spectrum of N-(β-Cyanoethyl)propylamine would exhibit characteristic absorption bands for its functional groups. The nitrile (C≡N) stretch is expected to appear as a sharp, medium-intensity peak around 2240-2260 cm⁻¹. The N-H stretch of the secondary amine should be visible as a weak to medium band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains will be present just below 3000 cm⁻¹.
-
¹H NMR: The spectrum would be complex due to the asymmetry of the molecule. One would expect to see multiplets for the methylene groups of both the propyl and cyanoethyl chains. The terminal methyl group of the propyl chain would appear as a triplet upfield. The N-H proton would likely be a broad singlet.
-
¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in different chemical environments. The nitrile carbon would be the most downfield, likely above 118 ppm. The carbons attached to the nitrogen would be in the 40-50 ppm range, with the other alkyl carbons appearing further upfield.[3]
Synthesis and Manufacturing
The primary route for the synthesis of N-(β-Cyanoethyl)propylamine is the cyanoethylation of propylamine.
Reaction Principle: Cyanoethylation
Cyanoethylation is the addition of a compound with a labile hydrogen to the carbon-carbon double bond of acrylonitrile.[4] In the case of amines, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the β-carbon of acrylonitrile in a Michael-type addition. This reaction is typically base-catalyzed, although primary and secondary aliphatic amines are often reactive enough to proceed without a catalyst.[3]
Figure 3: Synthesis of N-(β-Cyanoethyl)propylamine via cyanoethylation.
Experimental Protocol (Adapted)
The following is an adapted general procedure for the cyanoethylation of an amine, based on the synthesis of 3-(phenylamino)propanenitrile.[1]
Materials:
-
Propylamine
-
Acrylonitrile
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve propylamine (1.0 equiv) in methanol.
-
Add acrylonitrile (1.0-1.2 equiv) to the solution. The reaction can be exothermic, so addition may need to be controlled and the flask cooled in an ice bath.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices: The use of a slight excess of acrylonitrile can help drive the reaction to completion. Methanol is a common solvent as it can dissolve both reactants. The aqueous workup is to remove any unreacted propylamine and other water-soluble impurities. Purification by distillation is suitable for liquid products.
Chemical Reactivity and Synthetic Utility
The dual functionality of N-(β-Cyanoethyl)propylamine makes it a useful intermediate for the synthesis of various target molecules.
Reactions of the Nitrile Group
The nitrile group is susceptible to both reduction and hydrolysis.
Catalytic hydrogenation of the nitrile group affords N-propyl-1,3-propanediamine, a valuable diamine used in the synthesis of polymers, chelating agents, and as a raw material for pharmaceuticals and agrochemicals.
Figure 4: Reduction of N-(β-Cyanoethyl)propylamine to N-propyl-1,3-propanediamine.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(propylamino)propanoic acid.[5][6] This β-amino acid derivative could be of interest in peptide synthesis or as a precursor to other functionalized molecules. The hydrolysis proceeds through an intermediate amide.[6]
Reactions of the Secondary Amine
The secondary amine is nucleophilic and can react with various electrophiles.
The N-H proton can be substituted through reactions with alkyl halides or acyl chlorides, allowing for the introduction of a wide range of functional groups. This further enhances the synthetic utility of the molecule.
N-(β-Cyanoethyl)propylamine can serve as a key intermediate in the synthesis of more complex molecules. For example, its derivative, N-propyl-1,3-propanediamine, is a precursor in the preparation of certain pharmaceutical and agrochemical compounds.[7][8][9] While specific examples directly utilizing N-(β-Cyanoethyl)propylamine are not abundant in the literature, its potential as a precursor is clear from the reactivity of its functional groups.
Safety, Handling, and Storage
Proper handling of N-(β-Cyanoethyl)propylamine is crucial due to its potential hazards.
Hazard Profile
Based on GHS classifications for 3-(propylamino)propanenitrile, the compound is considered hazardous.[1]
-
Flammability: Combustible liquid.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Irritation: Causes skin and respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Storage
Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[2]
Conclusion
N-(β-Cyanoethyl)propylamine is a versatile bifunctional molecule with significant potential as a chemical intermediate. Its synthesis via the cyanoethylation of propylamine is a straightforward process. The presence of both a secondary amine and a nitrile group allows for a variety of subsequent chemical transformations, including reduction to a diamine and hydrolysis to a β-amino acid. While detailed spectroscopic and application data are not widely published, its chemical characteristics can be reliably inferred from its structure and the known reactivity of its functional groups. For researchers in drug discovery and agrochemical development, N-(β-Cyanoethyl)propylamine represents a valuable building block for the synthesis of novel and complex target molecules. As with all chemicals, adherence to strict safety protocols during its handling and use is paramount.
References
- Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2007).
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557.
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
- Kair, K. S., & Frost, A. A. (1951). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 73(1), 149-151.
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]
-
Vedantu. (n.d.). On acid hydrolysis propane nitrile gives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propylamine: A Key Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Filo. (2025, August 21). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(15), 2379-2383.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE [vedantu.com]
- 7. nbinno.com [nbinno.com]
- 8. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Critical Safety Notice: Lack of Specific Data for 3-(Propylamino)propionitrile
To the intended audience of researchers, scientists, and drug development professionals:
A thorough search for a specific Safety Data Sheet (SDS) and detailed toxicological information for 3-(Propylamino)propionitrile (CAS No. 1075-84-9) has yielded no comprehensive, authoritative safety data. The information required to produce a complete and reliable technical safety guide for this specific compound is not publicly available in verified databases.
In the interest of scientific integrity and laboratory safety, it is crucial to understand that safety data from analogous compounds, such as Propionitrile (Ethyl Cyanide), cannot be directly extrapolated. While they belong to the same chemical class (aliphatic nitriles), the addition of a propylamino group can significantly alter the compound's physical, chemical, and toxicological properties, including its absorption, metabolism, and potency.
Therefore, this document does not provide a safety guide for this compound .
Instead, this guide has been developed using the comprehensive and well-documented safety data for a related, simpler aliphatic nitrile, Propionitrile (CAS No. 107-12-0) . The purpose is to serve as an in-depth, illustrative example of the structure, content, and rigorous detail required for a technical safety whitepaper. It demonstrates the type of information that must be sought and understood before a novel or less-documented chemical like this compound can be handled safely.
Senior Application Scientist's Directive: Before commencing any work with this compound, it is imperative that you:
-
Commission a comprehensive toxicological assessment and obtain or generate a compound-specific Safety Data Sheet (SDS) that complies with current GHS and OSHA standards.[1][2][3][4]
-
Treat the compound as highly toxic until proven otherwise, employing the most stringent safety precautions.
-
Develop laboratory-specific Standard Operating Procedures (SOPs) based on a formal hazard assessment.[5]
Illustrative Technical Guide: Safety & Handling of Propionitrile
Compound: Propionitrile (Ethyl Cyanide, Propanenitrile) CAS No: 107-12-0
This guide provides a detailed examination of the safety protocols, hazards, and emergency procedures associated with Propionitrile. It is presented as a model for the rigorous safety evaluation required for all aliphatic nitriles.
Core Toxicological Principle: The Hazard of Aliphatic Nitriles
The primary toxicological concern with aliphatic nitriles is their metabolic transformation. The toxicity of these compounds is primarily due to the metabolic release of cyanide .[6] This process is catalyzed by cytochrome P450 enzymes in the liver and other tissues.[6]
Once liberated, the cyanide ion is a potent cytotoxic agent that disrupts cellular respiration by inhibiting the enzyme cytochrome c oxidase in the mitochondrial electron transport chain.[6] This blockage prevents cells from using oxygen, leading to rapid cellular hypoxia, central nervous system failure, respiratory arrest, and death.[6] It is critical to recognize that symptoms of nitrile poisoning may be delayed as the metabolism to cyanide takes time.[1]
Hazard Identification and GHS Classification
Propionitrile is classified as a highly hazardous substance. The following pictogram-driven warnings from the Globally Harmonized System (GHS) are universally applied and must be understood by all personnel.
| GHS Pictogram | Hazard Class | Hazard Statement |
| Flame | Flammable Liquids | H225: Highly flammable liquid and vapour.[7] |
| Skull & Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | H300 + H310: Fatal if swallowed or in contact with skin.[7] H332: Harmful if inhaled.[7] |
| Exclamation Mark | Eye Irritation | H319: Causes serious eye irritation.[7] |
This table summarizes the primary GHS classifications for Propionitrile.
Physicochemical Properties and Their Safety Implications
Understanding the physical properties of Propionitrile is fundamental to controlling its hazards. Its high volatility and low flash point are of paramount concern.
| Property | Value | Safety Implication |
| Molecular Formula | C₃H₅N | - |
| Molecular Weight | 55.08 g/mol | - |
| Appearance | Colorless liquid with a sweet, ether-like odor.[8][9] | The odor threshold may not be sufficient to warn of hazardous concentrations. |
| Boiling Point | 97 °C (207 °F) | High volatility; vapor can accumulate in poorly ventilated areas. |
| Flash Point | 2 °C (36 °F) [Closed Cup] | EXTREME FIRE HAZARD. Can be ignited by sparks, static discharge, or hot surfaces at temperatures well below room temperature.[8] |
| Vapor Density | 1.9 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas, creating a risk of fire, explosion, and inhalation exposure.[1][9] |
| Solubility in Water | 11.9 g/100 mL at 20 °C | Soluble in water.[5] Spills can contaminate water sources. Do not use water to extinguish large fires as it may be ineffective and spread the material.[1] |
| Lower Explosive Limit | 3.1% | A relatively low concentration in air is required for an explosion hazard.[8] |
Data compiled from authoritative sources.[5][8][10]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" must be applied, prioritizing engineering and administrative controls over sole reliance on PPE.
-
Fume Hood: All handling of Propionitrile, including transfers, dilutions, and reactions, must be conducted inside a certified chemical fume hood.[11]
-
Ventilation: The laboratory must be equipped with general ventilation that provides a sufficient number of air changes per hour to prevent vapor accumulation.
-
Grounding: All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][12]
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling Propionitrile.
-
Hand Protection: Wear nitrile or butyl rubber gloves. Standard latex gloves are not sufficient. Gloves must be inspected before each use and changed immediately if contamination is suspected. Double-gloving is recommended for any transfers.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[1]
-
Skin and Body Protection: A flame-resistant lab coat is required.[7] Additional chemical-resistant aprons and sleeves should be used when handling larger quantities. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
Respiratory Protection: If engineering controls fail or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] For concentrations up to 60 ppm, an air-purifying respirator is acceptable; for higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8]
Caption: Workflow for safe handling of Propionitrile using PPE and engineering controls.
Safe Handling, Storage, and Incompatibility
-
Preparation: Before handling, ensure the work area is clear of clutter and all necessary equipment (including spill kits and emergency contacts) is readily available.[13]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged heating, consider working under an inert atmosphere (e.g., Nitrogen, Argon).
-
Heating: Never heat Propionitrile with an open flame. Use a controlled heating mantle, oil bath, or hot plate. Upon heating, toxic fumes of hydrogen cyanide and nitrogen oxides can be produced.[1]
-
Transfers: Use only non-sparking tools and equipment.[12] Dispense the liquid carefully to minimize splashing and aerosol generation.
-
Location: Store in a dedicated, well-ventilated, fireproof cabinet away from heat, sparks, and open flames.[1]
-
Container: Keep containers tightly closed to prevent vapor escape.[7]
-
Segregation: Store separately from incompatible materials. Do not store with food or feedstuffs.[1]
Propionitrile is incompatible with the following and must be stored separately:
-
Strong Oxidizing Agents: Reacts violently, creating a fire and explosion hazard.[1][8]
-
Strong Acids and Bases: Can cause vigorous reactions and decomposition.[8]
-
Strong Reducing Agents: Incompatible.[8]
-
Water/Steam: Reacts with warm water or steam to produce toxic and flammable hydrogen cyanide gas.[1]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear, pre-defined protocol is essential for protecting personnel.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area for at least 50 meters (150 feet) in all directions.[6]
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks with electrical switches.
-
Ignition Sources: Extinguish all nearby ignition sources (no smoking, flares, or flames).[6]
-
Containment (Small Spill): Wearing full PPE including respiratory protection, absorb the spill with an inert, non-combustible material like sand or earth. Do not use combustible materials like paper towels or sawdust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
Speed is critical. Due to the potential for cyanide poisoning, immediate medical attention is always required following any exposure.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Ingestion:
Note to Physician: Treatment for Propionitrile exposure should be analogous to that for cyanide poisoning. The use of a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) by trained medical personnel should be considered.
Caption: Logical flow of emergency response actions following a Propionitrile exposure event.
References
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]
-
Human Metabolome Database. (2021-09-11). Showing metabocard for Propionitrile (HMDB0256827). [Link]
- Generic Safety Document Source. (2017-12-04). 2 - SAFETY DATA SHEET. This is a placeholder as the original link was not a direct source.
-
Bhattacharya, R., et al. (2009). Acute toxicity of some synthetic cyanogens in rats and their response to oral treatment with alpha-ketoglutarate. Food and Chemical Toxicology, 47(9), 2314-2320. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Propionitrile - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
INCHEM. (n.d.). ICSC 0320 - PROPIONITRILE. [Link]
- Sigma-Aldrich. (2025-12-15). SAFETY DATA SHEET - Generic. This is a placeholder as the original link was not for the target compound.
-
International Labour Organization. (n.d.). ICSC 0320 - PROPIONITRILE. [Link]
-
Rosen, M. A., et al. (1990). Successful treatment of life-threatening propionitrile exposure with sodium nitrite/sodium thiosulfate followed by hyperbaric oxygen. Journal of Toxicology. Clinical Toxicology, 28(2), 259–267. [Link]
-
CloudSDS. (n.d.). Why Safety Data Sheets Are Critical for Chemical Hazard Communication. [Link]
-
University of California, San Diego. (2020-09-22). Safety Data Sheets (SDS) Explained. UCSD Blink. [Link]
-
Wikipedia. (n.d.). Propionitrile. [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]
-
Stericycle. (n.d.). The Purpose and Importance of Safety Data Sheets (SDS). [Link]
Sources
- 1. The Purpose and Importance of Safety Data Sheets (SDS) | Stericycle [stericycle.com]
- 2. The Significance of Safety Data Sheets | Industrial Chemical Supplier — Bell Chem [bellchem.com]
- 3. Why Safety Data Sheets Are Critical for Chemical Hazard Communication [cloudsds.com]
- 4. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 5. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. Successful treatment of life-threatening propionitrile exposure with sodium nitrite/sodium thiosulfate followed by hyperbaric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-propyl-beta-aminopropionitrile
Introduction: Understanding the Core Characteristics of N-propyl-beta-aminopropionitrile
N-propyl-beta-aminopropionitrile, systematically known as 3-(propylamino)propanenitrile, is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This structure imparts a unique combination of physical and chemical properties that make it a molecule of interest for various applications in chemical synthesis and potentially as a building block in drug discovery. Its reactivity is primarily dictated by the nucleophilicity of the secondary amine and the electrophilic nature of the nitrile carbon, alongside the molecule's overall polarity and hydrogen bonding capabilities. This guide provides a comprehensive overview of its known properties, characterization data, safe handling protocols, and a validated synthetic route, offering a crucial resource for researchers working with this compound.
Physicochemical Properties: A Data-Driven Overview
The physical state and solubility of a compound are foundational to its application, dictating everything from reaction conditions to formulation strategies. Below is a summary of the key physicochemical properties of N-propyl-beta-aminopropionitrile.
Core Identifiers and Molecular Profile
| Property | Value | Source |
| IUPAC Name | 3-(propylamino)propanenitrile | PubChem[1] |
| CAS Number | 7249-87-8 | PubChem[1] |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1], US EPA[2] |
| Canonical SMILES | CCCNCCC#N | PubChem[1] |
Experimental and Predicted Physical Properties
Experimental data for this compound is not widely published. The following table includes calculated values which serve as reliable estimates for experimental design. The Joback method, a well-established group contribution method, was used for these predictions.
| Property | Value (Predicted) | Method/Source |
| Boiling Point | 215.8 °C (488.9 K) | Joback Method / Cheméo[3] |
| Melting Point | 1.9 °C (275.0 K) | Joback Method / Cheméo[3] |
| LogP (Octanol/Water) | 0.4 | Computed by PubChem[1] |
Note: As a Senior Application Scientist, it is crucial to emphasize that while predicted values are useful for initial planning, experimental verification is essential for cGMP processes and validation.
Synthesis and Purification: A Practical Protocol
The synthesis of N-propyl-beta-aminopropionitrile is most effectively achieved via a Michael addition reaction, a reliable and well-understood method for forming carbon-nitrogen bonds. The following protocol is based on established methodologies for the cyanoethylation of amines.
Synthetic Pathway: Michael Addition of n-Propylamine to Acrylonitrile
The reaction involves the conjugate addition of n-propylamine to acrylonitrile. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the β-carbon of the acrylonitrile double bond. This choice of reaction is based on its high efficiency and atom economy for this class of compounds.
Caption: Synthetic route via Michael Addition.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with n-propylamine (1.0 eq). Due to the exothermic nature of the reaction, it is often performed without a solvent, using the amine itself as the reaction medium.
-
Addition of Acrylonitrile: Place acrylonitrile (1.0 eq) in the dropping funnel. Add the acrylonitrile dropwise to the stirring n-propylamine over a period of 30-60 minutes. Maintain the reaction temperature below 40°C using an ice bath to control the exotherm.
-
Causality Insight: Slow, controlled addition is critical to prevent a runaway reaction and the potential for polymerization of acrylonitrile.
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction proceeds to completion. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification:
-
Remove any unreacted starting materials and low-boiling impurities under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation. Given the predicted boiling point of ~216 °C, distillation under high vacuum is necessary to prevent thermal decomposition.
-
Self-Validation: The purity of the distilled fractions should be confirmed by GC-MS and NMR spectroscopy.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the two methylene groups of the propionitrile backbone (two triplets). The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum is predicted to show six unique carbon signals, corresponding to the three carbons of the propyl group, the two methylene carbons of the propionitrile backbone, and the nitrile carbon, which will be the most downfield signal (excluding the solvent).[1]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A sharp, medium-intensity peak around 2245 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.
-
A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.
-
Multiple peaks in the 2850-2960 cm⁻¹ region due to C-H stretching of the aliphatic groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern would be expected to include cleavage alpha to the nitrogen atom, leading to characteristic fragments.
Chemical Reactivity and Stability
-
Reactivity: The secondary amine group can undergo typical amine reactions such as acylation, alkylation, and salt formation with acids. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions.
-
Stability: The compound is generally stable under normal laboratory conditions. However, it is a combustible liquid and should be stored away from heat and open flames.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. N-propyl-beta-aminopropionitrile presents several hazards that require strict adherence to safety protocols.
GHS Hazard Classification
| Hazard Statement | Description | GHS Code |
| Physical Hazard | Combustible liquid | H227[1] |
| Health Hazards | Harmful if swallowed | H302[1] |
| Harmful in contact with skin | H312[1] | |
| Causes severe skin burns and eye damage | H314[1] | |
| Causes skin irritation | H315[1] | |
| Causes serious eye irritation | H319[1] | |
| Harmful if inhaled | H332[1] | |
| May cause respiratory irritation | H335[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
The following workflow diagram summarizes the essential considerations for working with this compound from acquisition to disposal.
Caption: Safe handling workflow for N-propyl-beta-aminopropionitrile.
Conclusion
N-propyl-beta-aminopropionitrile is a versatile chemical intermediate with a well-defined, albeit hazardous, profile. This guide has synthesized available computational and analogous experimental data to provide a robust technical overview. By understanding its physicochemical properties, employing the outlined synthetic protocol, and adhering strictly to the safety guidelines, researchers can confidently and safely incorporate this compound into their research and development programs.
References
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
-
(n.d.). Table of Contents. Retrieved from [Link]
-
PubChem. (n.d.). Propionitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). Retrieved from [Link]
- Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.
-
US EPA. (n.d.). Propanenitrile, 3-(propylamino)-. Substance Registry Services. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(Propan-2-yl)amino]propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(dimethylamino)- (CAS 1738-25-6). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
Sources
The Emerging Potential of 3-(Propylamino)propionitrile in Preclinical Research and Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth exploration of 3-(Propylamino)propionitrile, a versatile bifunctional molecule with significant, yet largely untapped, potential in medicinal chemistry and drug development. While direct research on this compound is nascent, its structural relationship to the well-characterized lysyl oxidase inhibitor, β-aminopropionitrile (BAPN), positions it as a compelling candidate for investigation in therapeutic areas such as oncology, fibrosis, and inflammatory disorders. This document will elucidate the fundamental chemical properties of this compound, detail its synthesis, and present a comprehensive overview of its prospective research applications. Furthermore, we will propose detailed experimental workflows for its investigation as a novel therapeutic agent and its utility as a synthetic building block in the creation of complex molecular architectures.
Introduction: Unveiling a Molecule of Interest
This compound, with the CAS Number 7249-87-8, is a secondary amine featuring both a nucleophilic propylamino group and a versatile nitrile moiety.[1] This unique combination of functional groups makes it an attractive scaffold for chemical modification and a potential pharmacophore in its own right. The nitrile group can serve as a precursor to amines, carboxylic acids, and other functional groups, while the secondary amine provides a site for further substitution or can participate in crucial intermolecular interactions with biological targets.[2]
While the parent compound, propionitrile, is utilized as a solvent and a precursor in the synthesis of pharmaceuticals, the introduction of the propylamino group at the 3-position significantly alters the molecule's polarity, basicity, and potential for biological activity.[2][3] This guide will delve into the scientific rationale behind the potential research uses of this compound, drawing parallels with structurally similar and well-studied compounds.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound in a research setting.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| Appearance | Clear colorless liquid (presumed) | Inferred from similar compounds |
| CAS Number | 7249-87-8 | PubChem[1] |
| SMILES | CCCNCCC#N | PubChem[1] |
Safety and Handling: this compound is classified with several hazard statements, including being harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most probable and industrially scalable method for the synthesis of this compound is through the cyanoethylation of propylamine. This reaction, a specific type of Michael addition, involves the addition of propylamine to acrylonitrile.
Figure 1: General reaction scheme for the synthesis of this compound via cyanoethylation of propylamine.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of propylamine (1.0 equivalent) in a suitable solvent such as water or ethanol, add a catalytic amount of a base (e.g., sodium hydroxide, 0.05 equivalents).
-
Addition of Acrylonitrile: Cool the reaction mixture in an ice bath and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Research Applications
The primary research interest in this compound stems from its structural analogy to β-aminopropionitrile (BAPN), a well-established, irreversible inhibitor of lysyl oxidase (LOX) and LOX-like (LOXL) enzymes.[4][5]
Lysyl Oxidase Inhibition in Oncology and Fibrosis
Lysyl oxidases are a family of copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOX activity is implicated in the progression of various diseases, including cancer and fibrosis.[5][7]
-
Mechanism of Action: BAPN acts by irreversibly binding to the active site of LOX enzymes, thereby preventing the cross-linking of collagen and elastin.[4] This leads to a less rigid and more compliant ECM.
Sources
- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Propylamino)propionitrile and its Structural Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(propylamino)propionitrile, its structural analogs, and derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, biological activity, and therapeutic potential of this class of compounds. This document delves into the nuanced chemistry and biology of these molecules, offering field-proven insights and detailed experimental protocols to facilitate further research and development.
Introduction: The Significance of the β-Aminopropionitrile Scaffold
The β-aminopropionitrile (BAPN) core structure is of significant interest in medicinal chemistry, primarily due to its well-established role as an inhibitor of lysyl oxidase (LOX)[1][2]. LOX is a critical enzyme responsible for the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM)[3]. Dysregulation of LOX activity is implicated in a variety of fibrotic diseases and cancer metastasis, making it a compelling therapeutic target[4][5]. BAPN, a naturally occurring lathyrogen found in certain legumes, acts as an irreversible inhibitor of LOX[1]. This inhibitory action, while demonstrating therapeutic potential, is also associated with the toxic effects of lathyrism, a condition characterized by skeletal and vascular defects[4].
The exploration of N-substituted derivatives of BAPN, such as this compound, is a key strategy to modulate the potency, selectivity, and pharmacokinetic properties of the parent compound, with the aim of developing safer and more effective therapeutic agents. This guide will focus on the synthesis, biological evaluation, and structure-activity relationships of these important analogs.
Synthesis of this compound and its Analogs
The synthesis of N-substituted 3-aminopropionitriles is most commonly achieved through the Michael addition of a primary or secondary amine to acrylonitrile. This reaction is versatile and can be adapted to produce a wide range of derivatives.
General Synthetic Pathway: Michael Addition
The aza-Michael reaction is an efficient method for the formation of a carbon-nitrogen bond. In the context of this compound synthesis, propylamine is reacted with acrylonitrile. The reaction can be carried out with or without a catalyst, and the choice of reaction conditions can influence the yield and purity of the product. A general patent describes the reaction of an amine with acrylonitrile over a heterogeneous catalyst at elevated temperature and pressure[6].
Detailed Experimental Protocol: Synthesis of 3-(Phenylamino)propanenitrile
Materials:
-
Aniline (1.0 equiv)
-
Acrylonitrile (2.0 equiv)
-
Yttrium Nitrate (10 mol%)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous Na2SO4
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a one-necked round bottom flask containing methanol (1.5 mL), add aniline (50.0 mg, 0.536 mmol, 1.0 equiv) and acrylonitrile (56.9 mg, 1.073 mmol, 2.0 equiv)[7].
-
Add yttrium nitrate (10 mol%) to the reaction mixture[7].
-
Stir the reaction mixture at room temperature for 72 hours under an open atmosphere[7].
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water[7].
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL)[7].
-
Combine the organic layers and dry over anhydrous Na2SO4[7].
-
Remove the solvent under reduced pressure using a rotary evaporator[7].
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using 5% ethyl acetate in petroleum ether as the eluent to obtain the pure 3-(phenylamino)propanenitrile as a white solid (85% yield)[7].
Note: This protocol can likely be adapted for the synthesis of this compound by substituting aniline with propylamine. Optimization of reaction time and purification conditions may be necessary.
Biological Activity and Structure-Activity Relationships (SAR)
The primary biological target of β-aminopropionitrile and its analogs is lysyl oxidase (LOX). Understanding how structural modifications impact the inhibitory activity is crucial for designing novel therapeutics.
Lysyl Oxidase Inhibition
β-Aminopropionitrile (BAPN) is an irreversible inhibitor of LOX, a mechanism that contributes to its therapeutic effects and toxicity[1]. A key study investigating a series of primary and substituted aminopropionitriles revealed important structure-activity relationships for LOX inhibition[1].
-
Primary vs. Substituted Amines: The study demonstrated that BAPN, a primary amine, is the most potent inhibitor among the tested compounds. Secondary amines, such as monomethylaminopropionitrile (MMAPN), exhibited reversible inhibition of LOX, while the tertiary amine, 3,3'-dimethylaminopropionitrile (DMAPN), showed no inhibitory activity[1]. Propionitrile, lacking an amino group, was also inactive[1].
This suggests that the presence and accessibility of the amino group are critical for potent LOX inhibition. The irreversible inhibition by primary amines is thought to involve the formation of a covalent bond with the enzyme's active site, whereas secondary amines may interact through a reversible mechanism[1].
Based on these findings, it is expected that this compound, as a secondary amine, would act as a reversible inhibitor of lysyl oxidase, likely with lower potency than BAPN.
Other Biological Activities
While LOX inhibition is the most studied activity, aminopropionitrile derivatives may possess other biological effects. For instance, some (±)-α-amino nitrile derivatives have been reported to exhibit antibacterial, antifungal, and insecticidal activities[4]. The toxicological profile of nitrile compounds is also an important consideration, as some can release cyanide through metabolic processes[5].
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound and its relevant analogs is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | GHS Hazard Statements[8] |
| This compound | C6H12N2 | 112.17 | H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| 3-(Methylamino)propionitrile | C4H8N2 | 84.12 | Not fully characterized, but expected to have similar hazards to related compounds. |
| 3-(Ethylamino)propionitrile | C5H10N2 | 98.15 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) |
| β-Aminopropionitrile (BAPN) | C3H6N2 | 70.09 | Known lathyrogen; specific GHS classifications may vary by supplier. |
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of this compound and its analogs.
In Vitro Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to quantify LOX activity and assess the inhibitory potential of test compounds. The assay is based on the detection of hydrogen peroxide produced during the oxidative deamination of a LOX substrate.
Materials:
-
Lysyl Oxidase (purified or in cell culture supernatant)
-
LOX Assay Buffer
-
LOX Substrate
-
Horseradish Peroxidase (HRP)
-
Fluorescent HRP substrate (e.g., Amplex Red)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of the LOX substrate, HRP, and fluorescent HRP substrate in LOX Assay Buffer according to the manufacturer's instructions.
-
Sample Preparation:
-
Positive Control: Add a known amount of active LOX to the assay buffer.
-
Test Samples: Add the cell culture supernatant or purified enzyme to the assay buffer.
-
Inhibitor Wells: Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation: Add the LOX substrate/HRP/fluorescent substrate reaction mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at Ex/Em = ~540/590 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the test compounds on a given cell line. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., fibroblasts, cancer cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (or CC50) value, the concentration that causes 50% reduction in cell viability.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds for the modulation of lysyl oxidase activity. The available data suggest that N-alkylation of the parent β-aminopropionitrile molecule can shift the mechanism of LOX inhibition from irreversible to reversible, a feature that may be advantageous in designing drugs with improved safety profiles.
Future research should focus on several key areas:
-
Systematic SAR Studies: A comprehensive investigation of a broader range of N-substituted derivatives is needed to fully elucidate the structure-activity relationships for LOX inhibition and selectivity against different LOX isoforms.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are essential to understand their in vivo behavior and potential for drug development.
-
In Vivo Efficacy and Toxicology: Evaluation of the most promising analogs in relevant animal models of fibrosis and cancer is necessary to establish their therapeutic potential and to assess their toxicological profiles, particularly with respect to lathyrism-like side effects.
By addressing these research questions, the scientific community can further unlock the therapeutic potential of this fascinating class of molecules.
References
- Ahsan, M. M., Turecek, F., & Wrenn, S. (1999). Lathyrism: a neurotoxic disease. Journal of the Neurological Sciences, 170(1), 5-13.
- Csiszar, K. (2001). Lysyl oxidases: a novel multifunctional amine oxidase family. Progress in nucleic acid research and molecular biology, 70, 1-32.
-
Wilmarth, K. R., & Froines, J. R. (1992). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles. Journal of Toxicology and Environmental Health, 37(3), 411-423. [Link]
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Pascual-Teresa, S. de, & Sanchez-Gomez, C. (2020). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms, 13(2), dmm042078. [Link]
- Levental, K. R., Yu, H., Kass, L., Lakins, J. N., Egeblad, M., Erler, J. T., ... & Weaver, V. M. (2009). Matrix crosslinking forces tumor progression by enhancing integrin signaling. Cell, 139(5), 891-906.
- BASF AG. (1994). Preparation of 3-aminopropionitriles. U.S. Patent No. 5,334,745. Washington, DC: U.S.
- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Organic Process Research & Development, 21(10), 1664-1667.
- Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology letters, 22(2), 267-272.
-
Assay Genie. (n.d.). Lysyl Oxidase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Trackman, P. C. (2016). Lysyl oxidase, a cross-linking enzyme with multiple functions in health and disease. Journal of Histochemistry & Cytochemistry, 64(12), 735-745.
Sources
- 1. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase inhibitor, beta-aminopropionitrile, diminishes the metastatic colonization potential of circulating breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Propylamino)propionitrile from Propylamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(propylamino)propionitrile from propylamine and acrylonitrile. The protocol is grounded in the principles of the aza-Michael addition reaction and is designed to be a self-validating system for producing this valuable intermediate in a laboratory setting.
Introduction
This compound is a bifunctional molecule containing both a secondary amine and a nitrile group. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a propylaminoethyl moiety in the development of more complex molecules, including active pharmaceutical ingredients. The synthesis from propylamine and acrylonitrile is an efficient and atom-economical reaction.
Reaction Mechanism: The Aza-Michael Addition
The synthesis of this compound from propylamine and acrylonitrile proceeds via an aza-Michael addition (also known as a conjugate addition). In this reaction, the nucleophilic propylamine attacks the electrophilic β-carbon of the α,β-unsaturated nitrile (acrylonitrile). The reaction is typically carried out without a catalyst, as the amine is a sufficiently strong nucleophile.
The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of propylamine to the β-carbon of acrylonitrile. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product, this compound.[1]
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
Propylamine (C₃H₉N), anhydrous
-
Acrylonitrile (C₃H₃N), stabilized
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume (mL) | Mass (g) |
| Propylamine | 59.11 | 0.719 | 1.0 | 82.2 | 59.1 |
| Acrylonitrile | 53.06 | 0.806 | 1.0 | 65.8 | 53.1 |
| Reaction Conditions | |||||
| Temperature | 50-60 °C | ||||
| Reaction Time | 4-6 hours | ||||
| Expected Product | |||||
| This compound | 112.17 | ~0.87 (estimated) | ~0.8 (80% yield) | ~103 | ~90 |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reactants: To the flask, add propylamine (82.2 mL, 1.0 mol).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (65.8 mL, 1.0 mol) to the stirred propylamine. The addition should be done cautiously as the reaction is exothermic. An ice bath can be used to control the initial temperature rise.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the reaction mixture under reduced pressure. The fraction boiling at approximately 105-108 °C at 15 mmHg is collected as the pure this compound. The exact boiling point may vary with pressure.
Safety and Handling
Propylamine:
-
Highly flammable liquid and vapor.
-
Causes severe skin burns and eye damage.
-
Harmful if swallowed or inhaled.
-
Use only in a well-ventilated area and wear appropriate PPE.
Acrylonitrile:
-
Highly flammable liquid and vapor.[2]
-
Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Suspected of causing cancer.
-
All handling of acrylonitrile must be performed in a fume hood.[3] Impervious clothing and splash-proof goggles are mandatory.[4]
This compound:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
May cause respiratory irritation.[4]
-
Causes severe skin burns and eye damage.[4]
-
Handle with the same precautions as the starting materials.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the methyl group of the propyl chain, a sextet for the adjacent methylene group, a triplet for the methylene group attached to the nitrogen, and two triplets for the two methylene groups of the propionitrile backbone.
-
¹³C NMR: Distinct signals for each of the six carbon atoms are expected.
-
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) should be observed around 2240 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate peak around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (112.17 g/mol ).[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship Diagram
Caption: Logical flow of the aza-Michael addition reaction.
References
-
ResearchGate. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Retrieved from [Link]
-
ResearchGate. (2008). Purification of 3-hydroxypropionitrile by wiped molecular distillation. Retrieved from [Link]
-
Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Coll. Vol. 3, p.93 (1955); Vol. 27, p.3 (1947). Retrieved from [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-(propylamino)propanenitrile. Retrieved from [Link]
- Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.
- Google Patents. (1995). EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid.
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile - Safety and Hazards. Retrieved from [Link]
-
ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]
- Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
Scribd. (n.d.). Acrylonitrile Production by Propylene Ammoxidation. Retrieved from [Link]
-
National Institutes of Health. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(4), 845-851. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. Retrieved from [Link]
-
Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Propionitrile (HMDB0256827). Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propionitrile | C3H5N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: Synthesis of N-(2-cyanoethyl)propylamine via Aza-Michael Addition
Abstract: This document provides a comprehensive guide for the cyanoethylation of propylamine using acrylonitrile, yielding N-(2-cyanoethyl)propylamine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying aza-Michael addition mechanism, provide a detailed, safety-oriented experimental procedure, and offer insights into reaction monitoring, purification, and troubleshooting. The causality behind each experimental step is explained to ensure reproducibility and high-yield synthesis.
Scientific Principle: The Aza-Michael Addition
The cyanoethylation of propylamine is a classic example of an aza-Michael addition, a subset of the broader Michael reaction.[1] This reaction involves the conjugate addition of a nucleophile—in this case, an amine—to an α,β-unsaturated carbonyl compound or its analogue.[2] In this specific protocol, acrylonitrile serves as the "Michael acceptor."
The chemistry is governed by the electronic properties of acrylonitrile. The potent electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic (i.e., electron-deficient).[3] Propylamine, a primary aliphatic amine, acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating a nucleophilic attack on this electrophilic β-carbon.[2][3] This process forms a new carbon-nitrogen bond. The reaction is typically exothermic and can often proceed without a catalyst, although catalysts can be employed to improve yields or control selectivity in more complex systems.[3][4]
The general mechanism is illustrated below: YH + H₂C=CH−CN → Y−CH₂−CH₂−CN [2]
Where YH is the protic nucleophile, such as propylamine (CH₃CH₂CH₂NH₂).
Critical Safety Considerations: A Hazard-First Approach
OVERVIEW: Both propylamine and acrylonitrile are hazardous materials. A thorough understanding and mitigation of risks are paramount for the safe execution of this protocol. All operations must be conducted within a certified chemical fume hood.[5]
Acrylonitrile (CAS: 107-13-1):
-
Health Hazards: Acrylonitrile is highly toxic via inhalation, ingestion, and dermal contact.[6] It is classified as a probable human carcinogen.[7][8] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract, leading to symptoms such as headache, dizziness, nausea, and in high concentrations, convulsions and loss of consciousness.[7][8][9] Skin contact can lead to redness, pain, and blistering, with effects sometimes delayed.[9][10]
-
Physical Hazards: It is an extremely flammable liquid and vapor.[6][10] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[10][11] It is also reactive and can polymerize explosively if not properly inhibited or if exposed to heat, light, or incompatible materials like strong acids and bases.[10]
Propylamine (CAS: 107-10-8):
-
Health Hazards: Propylamine is a corrosive chemical that can cause severe burns to the skin and eyes, with a risk of permanent eye damage.[12][13] Inhalation of vapors can severely irritate the nose, throat, and respiratory tract, potentially leading to pulmonary edema, a medical emergency.[12][13]
-
Physical Hazards: It is a highly flammable liquid with a low flash point, posing a significant fire hazard.[12][14]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., laminate film or butyl rubber). Standard nitrile gloves may not provide sufficient protection against prolonged acrylonitrile exposure. Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and appropriate impervious clothing must be worn.[9][10] Ensure no skin is exposed.
-
Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials (gloves, paper towels, etc.), must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
Experimental Design & Protocol
This protocol details the synthesis of N-(2-cyanoethyl)propylamine on a 0.1 molar scale.
Materials and Equipment
-
Reagents:
-
Propylamine (≥99%)
-
Acrylonitrile (≥99%, stabilized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
TLC plates (silica gel 60 F₂₅₄)
-
Quantitative Reagent Data
| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Molar Equiv. | Moles (mol) | Mass (g) | Volume (mL) |
| Propylamine | C₃H₉N | 59.11 | 0.719 | 1.1 | 0.11 | 6.50 | 9.04 |
| Acrylonitrile | C₃H₃N | 53.06 | 0.806 | 1.0 | 0.10 | 5.31 | 6.59 |
Note: A slight excess of propylamine is used to ensure complete consumption of the limiting reagent, acrylonitrile.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser. Ensure all glassware is dry.
-
Place the flask in an ice-water bath on top of the magnetic stirrer.
-
Establish an inert atmosphere by connecting the condenser to a nitrogen or argon line with an oil bubbler outlet.
-
-
Reagent Charging:
-
In the fume hood, carefully measure 9.04 mL (6.50 g, 0.11 mol) of propylamine and add it to the reaction flask.
-
Measure 6.59 mL (5.31 g, 0.10 mol) of acrylonitrile and add it to the dropping funnel.
-
-
Controlled Addition:
-
Begin stirring the propylamine in the flask.
-
Add the acrylonitrile from the dropping funnel to the stirred propylamine solution dropwise over a period of 30-45 minutes.
-
Causality: The reaction is exothermic.[4] Slow, controlled addition while cooling in an ice bath is critical to maintain the internal temperature below 20°C. This prevents uncontrolled boiling of the reagents and minimizes the risk of runaway polymerization of acrylonitrile.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours to ensure completion.
-
-
Monitoring the Reaction:
-
Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Procedure: Spot the crude reaction mixture on a TLC plate against a co-spot of the starting materials (propylamine and acrylonitrile).
-
Mobile Phase: A 9:1 mixture of Ethyl Acetate:Hexanes is a good starting point.
-
Visualization: Visualize under UV light (for acrylonitrile if it has a UV chromophore) and then stain with a potassium permanganate or ninhydrin solution. The disappearance of the limiting reagent (acrylonitrile) and the appearance of a new, major product spot indicates reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the crude mixture on a rotary evaporator to remove any unreacted propylamine and acrylonitrile. Use a cooled trap and gentle vacuum.
-
The resulting crude oil is then purified by vacuum distillation.
-
Rationale: Both starting materials are volatile, and the product, N-(2-cyanoethyl)propylamine, has a significantly higher boiling point, making distillation an effective purification method.[5]
-
Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point is approximately 80-82°C at 12 mmHg).
-
-
Product Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(2-cyanoethyl)propylamine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagent degradation. | 1. Extend reaction time; gently warm to 30-40°C if necessary. 2. Use freshly opened or distilled reagents. Ensure acrylonitrile contains an inhibitor. |
| Reaction Mixture Turns Viscous or Solidifies | Uncontrolled polymerization of acrylonitrile. | 1. Immediate Action: If safe, cool the reaction rapidly. 2. Prevention: Ensure slow addition and efficient cooling. Do not exceed 20°C during addition. Ensure acrylonitrile is properly stabilized. |
| Multiple Products on TLC | 1. Dicyanoethylation (addition of a second acrylonitrile). 2. Side reactions from impurities. | 1. Use a larger excess of propylamine to favor mono-addition. 2. Use high-purity starting materials. |
| Difficulty in Purification | Boiling points of product and impurities are too close. | 1. Improve distillation efficiency with a fractionating column. 2. Consider alternative purification like column chromatography on silica gel (use a solvent system with a small amount of triethylamine to prevent streaking). |
References
-
Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Cyanoethylation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Acrylonitrile - ToxFAQs™. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of.... Retrieved from [Link]
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI: 10.1002/0471264180.or005.02
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE AND BIS-(β-CYANOETHYL)AMINE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Substance Safety Data Sheet for Acrylonitrile. 1910.1045 App A. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0092 - ACRYLONITRILE. International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3203975A - Purification of acetronitrile and propionitrile.
-
ScienceDirect. (2008). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Retrieved from [Link]
-
New Jersey Department of Health. (2001). HAZARD SUMMARY: PROPYLAMINE. Retrieved from [Link]
-
Linqu. (2025). What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]
-
New Jersey Department of Health. (2005). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-Aminopropionitrile Drug Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved from [Link]
- Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
-
International Labour Organization. (n.d.). ICSC 0941 - PROPYLAMINE. International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Retrieved from [Link]
-
ChemTube3D. (n.d.). Conjugate Addition of Diethylamine to an Unsaturated Nitrile (Acrylonitrile). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemos.de [chemos.de]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. ICSC 0941 - PROPYLAMINE [chemicalsafety.ilo.org]
- 14. PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Synthesis and Mechanistic Insights of N-propyl-3-aminopropionitrile via Aza-Michael Addition
Abstract
This document provides a comprehensive guide for the synthesis of N-propyl-3-aminopropionitrile through the cyanoethylation of propylamine with acrylonitrile. This reaction proceeds via an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction. Detailed herein are the underlying reaction mechanism, a validated, step-by-step laboratory protocol, safety precautions, and methods for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-understood method for the preparation of N-substituted-β-aminopropionitriles.
Introduction and Scientific Background
The addition of a nitrogen nucleophile to an activated alkene, known as the aza-Michael addition, is a cornerstone of modern organic synthesis for creating valuable β-amino compounds.[1][2] The reaction between propylamine and acrylonitrile, a process termed cyanoethylation, is a classic example of this transformation.[3] In this reaction, the amine adds to the carbon-carbon double bond of acrylonitrile, which serves as the Michael acceptor due to the electron-withdrawing nature of the nitrile group.[4]
The resulting product, N-propyl-3-aminopropionitrile (also known as β-aminopropionitrile or BAPN), and its derivatives are versatile intermediates in organic synthesis.[5][6] They serve as precursors for the synthesis of β-alanine, pantothenic acid, and various biologically active heterocyclic compounds.[4][5] Understanding the mechanism and kinetics of this reaction is crucial for optimizing yield, minimizing side products, and ensuring process safety.
Reaction Mechanism
The cyanoethylation of propylamine proceeds through a nucleophilic conjugate addition mechanism.[7] The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
-
Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon of the original acrylonitrile unit is negatively charged (a carbanion).[8]
-
Proton Transfer: A rapid proton transfer occurs, typically involving another molecule of propylamine or a protic solvent, to neutralize the charges. This step yields the final product, N-propyl-3-aminopropionitrile.[8]
While primary aliphatic amines like propylamine are often reactive enough to proceed without a catalyst, the reaction can be influenced by both acidic and basic conditions.[3][4] The reaction is typically exothermic and may require temperature control to prevent the polymerization of acrylonitrile, a common side reaction.[3]
Caption: Aza-Michael addition of propylamine to acrylonitrile.
Experimental Protocol
This protocol details the synthesis of N-propyl-3-aminopropionitrile on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Properties |
| Propylamine | C₃H₉N | 59.11 | 11.8 g (16.8 mL) | 0.20 | d=0.719 g/mL |
| Acrylonitrile | C₃H₃N | 53.06 | 10.6 g (13.2 mL) | 0.20 | d=0.806 g/mL, Stabilized |
| Methanol | CH₄O | 32.04 | 50 mL | - | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Safety Precautions
-
Acrylonitrile is highly flammable, toxic, and a suspected human carcinogen. [9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, a lab coat, and splash-proof safety goggles.[10][12]
-
Avoid contact with strong acids, strong bases, and oxidizers, as they can induce violent polymerization of acrylonitrile.[10][13]
-
The reaction is exothermic. Prepare an ice bath for temperature control.[3]
-
Propylamine is a flammable and corrosive liquid. Handle with care.
Reaction Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add propylamine (11.8 g, 0.20 mol) and methanol (50 mL).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Addition of Acrylonitrile: Add acrylonitrile (10.6 g, 0.20 mol) to the dropping funnel. Add the acrylonitrile dropwise to the stirred propylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Scientist's Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent uncontrolled polymerization of acrylonitrile.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] The disappearance of the starting materials indicates reaction completion.
Work-up and Purification
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Final Concentration: Remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification (Optional): If high purity is required, the product can be purified by vacuum distillation.
Analytical Characterization
The identity and purity of the synthesized N-propyl-3-aminopropionitrile should be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, particularly the nitrile (C≡N) stretch (~2245 cm⁻¹) and the N-H stretch of the secondary amine (~3300 cm⁻¹).
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.[16]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-propyl-3-aminopropionitrile.
Applications and Further Research
N-substituted-β-aminopropionitriles are important precursors in medicinal chemistry and materials science. For instance, β-aminopropionitrile (BAPN) itself is known to be an inhibitor of lysyl oxidase, an enzyme involved in collagen cross-linking, and has been studied in the context of various diseases.[17][18] The synthesized product can be further functionalized, for example, by reducing the nitrile group to an amine, to create diamine ligands or monomers for polymer synthesis.
References
-
Mechanism of aza-Michael reaction between acrylonitrile and cyclic amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-123.
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
- Preparation method of 3-ethoxy propylamine. (2019). Google Patents.
-
Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Preparation of 3-aminopropionitriles. (1994). Google Patents.
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved January 23, 2026, from [Link]
-
Cyanoethylation. (n.d.). Organic Reactions. Retrieved January 23, 2026, from [Link]
-
β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
What is Acrylonitrile (AN)? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025). Jentone. Retrieved January 23, 2026, from [Link]
-
3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 23, 2026, from [Link]
-
Substance Safety Data Sheet for Acrylonitrile. (n.d.). OSHA. Retrieved January 23, 2026, from [Link]
-
Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. Retrieved January 23, 2026, from [Link]
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. (2018). The Journal of Organic Chemistry - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. Retrieved January 23, 2026, from [Link]
-
A general overview on the organocatalytic intramolecular aza-Michael reaction. (2014). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: Acrylonitrile. (2024). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]
-
Techniques and Methods to Monitor Chemical Reactions. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Aminopropionitrile. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Acrylonitrile by Propene Ammoxidation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Acrylonitrile. (n.d.). EPA OSC Response. Retrieved January 23, 2026, from [Link]
-
The Effect of β-Aminopropionitrile on Skeletal Micromorphology and Osteogenesis. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 23, 2026, from [Link]
-
Biocatalytic Aza-Michael Addition of Aromatic Amines to Enone Using α-Amylase in Water. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ICSC 0092 - ACRYLONITRILE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved January 23, 2026, from [Link]
-
Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Ammoxidation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. qatransport.com [qatransport.com]
- 10. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- 11. chemos.de [chemos.de]
- 12. osha.gov [osha.gov]
- 13. epaosc.org [epaosc.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of β-Aminopropionitrile on Skeletal Micromorphology and Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
The Versatile Scaffold: Application Notes on 3-(Propylamino)propionitrile in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Flexible Building Block
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of chemical structures, the N-substituted β-aminopropionitrile framework has emerged as a compelling motif. This guide focuses on a representative member of this class, 3-(propylamino)propionitrile , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and, most importantly, its burgeoning applications in medicinal chemistry. While this specific molecule may not yet be a household name in blockbuster drugs, its parent scaffold, β-aminopropionitrile (BAPN), is a well-established inhibitor of lysyl oxidase (LOX), a critical enzyme in numerous pathological processes. This connection provides a strong rationale for exploring derivatives like this compound as potential modulators of disease-relevant pathways.
This document will delve into the practical synthesis of this compound via the aza-Michael addition, explore the therapeutic relevance of targeting the lysyl oxidase family of enzymes, and provide detailed protocols for its preparation and characterization. By understanding the foundational chemistry and biological context, researchers can leverage the this compound scaffold as a versatile starting point for the development of next-generation therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a laboratory setting. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| Appearance | Liquid (predicted) |
| Boiling Point | Not specified, but expected to be higher than related compounds |
| Solubility | Expected to be soluble in water and common organic solvents |
Safety and Handling: this compound is anticipated to share some of the hazard profile of related aminopropionitriles. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Practical Protocol
The most direct and atom-economical method for the synthesis of this compound is the aza-Michael addition of propylamine to acrylonitrile. This reaction is typically straightforward and can be performed with or without a catalyst. Below is a detailed protocol that can be adapted for various scales.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the Michael addition of propylamine to acrylonitrile.
Materials:
-
Propylamine (CH₃CH₂CH₂NH₂)
-
Acrylonitrile (CH₂=CHCN)
-
Methanol (MeOH) (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Distillation apparatus (for purification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propylamine (1.0 equivalent) and acrylonitrile (1.0 to 1.2 equivalents). The reaction can be run neat or in a solvent like methanol. For the neat reaction, proceed to the next step. If using a solvent, dissolve the propylamine in methanol before adding the acrylonitrile.
-
Reaction Conditions: The Michael addition of amines to acrylonitrile is often exothermic. It is advisable to cool the reaction mixture in an ice bath during the initial addition of acrylonitrile, especially on a larger scale. After the initial exotherm subsides, the reaction can be stirred at room temperature. For less reactive amines or to ensure complete conversion, the reaction mixture can be gently heated to reflux (the boiling point of acrylonitrile is 77 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be taken periodically to check for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, the excess acrylonitrile and solvent (if used) can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified.
-
Purification: The most common method for purifying this compound is vacuum distillation. The crude oil is transferred to a distillation apparatus, and the product is collected at the appropriate boiling point under reduced pressure. Alternatively, for smaller scales or for obtaining very high purity, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed.[1]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Medicinal Chemistry Applications: Targeting Lysyl Oxidase
The therapeutic potential of the this compound scaffold is best understood through the lens of its parent compound, β-aminopropionitrile (BAPN). BAPN is a well-characterized, irreversible inhibitor of lysyl oxidase (LOX) and the lysyl oxidase-like (LOXL) family of enzymes.[2][3] These copper-dependent amine oxidases play a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4]
The Role of Lysyl Oxidase in Disease
Under normal physiological conditions, LOX-mediated cross-linking is essential for the integrity and elasticity of connective tissues. However, dysregulation of LOX activity is implicated in a variety of diseases characterized by excessive ECM remodeling:
-
Fibrosis: In fibrotic diseases of the lung, liver, and kidney, increased LOX activity leads to the accumulation of stiff, cross-linked collagen, resulting in organ dysfunction.
-
Cancer: LOX is often overexpressed in tumors and contributes to cancer progression by promoting the formation of a stiffened tumor microenvironment that enhances cancer cell invasion and metastasis.[4][5] Inhibition of LOX has been shown to reduce the metastatic potential of breast cancer cells.[5]
-
Cardiovascular Disease: Aberrant LOX activity is involved in the pathogenesis of atherosclerosis and aortic aneurysms.[3]
-
Metabolic Diseases: Recent studies have shown that LOX is upregulated in the adipose tissue of obese individuals, and its inhibition with BAPN can improve the metabolic profile in diet-induced obesity in animal models.[2]
This compound as a Potential LOX Inhibitor
The inhibitory activity of BAPN relies on its primary amine, which acts as a substrate for LOX, and the nitrile group, which is believed to stabilize the enzyme-inhibitor complex, leading to irreversible inhibition.[6] The exploration of N-substituted derivatives of BAPN, such as this compound, is a rational approach in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: The addition of an N-propyl group can alter the lipophilicity, solubility, and metabolic stability of the parent molecule, potentially leading to improved pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Exploration: The N-substituent provides a handle for further chemical modifications to explore the SAR of LOX inhibition. By synthesizing a library of N-alkyl, N-aryl, or other N-substituted derivatives, it is possible to optimize the potency and selectivity for different LOX isoforms.
-
Pro-drug Strategies: The secondary amine in this compound could potentially be part of a pro-drug strategy, where the active BAPN is released after metabolic cleavage of the N-propyl group.
While specific data on the LOX inhibitory activity of this compound is not yet widely available in the public domain, its structural similarity to BAPN makes it a prime candidate for investigation in this area.
Conclusion and Future Directions
This compound represents a synthetically accessible and versatile chemical scaffold with significant potential in medicinal chemistry. Its straightforward synthesis via the aza-Michael addition makes it an attractive starting point for the generation of compound libraries. The well-established role of its parent compound, β-aminopropionitrile, as a potent inhibitor of the therapeutically relevant lysyl oxidase family of enzymes provides a strong rationale for the exploration of this compound and its derivatives in drug discovery programs targeting fibrosis, cancer, and other diseases characterized by aberrant extracellular matrix remodeling. Future research should focus on the detailed biological evaluation of this compound and related compounds to establish their potency and selectivity as LOX inhibitors and to explore their efficacy in relevant disease models. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics based on this promising chemical scaffold.
References
-
Busnelli, M., et al. (2013). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. British Journal of Nutrition, 110(2), 346-357. Available at: [Link]
-
Le, H. D., et al. (2021). Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation. Kidney360, 2(8), 1279-1289. Available at: [Link]
-
Bais, S., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. European Polymer Journal, 89, 405-432. Available at: [Link]
-
Vu, V., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Journal of Medicinal Chemistry, 60(22), 9384-9403. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Yttrium(III) Nitrate Catalyzed Aza-Michael Addition of Amines to α,β-Unsaturated Compounds. ChemistrySelect, 4(34), 10031-10035. Available at: [Link]
-
Miller, B. W., et al. (2011). The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells. PLoS ONE, 6(5), e20145. Available at: [Link]
-
Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]
-
Ferreira, S., et al. (2020). LOXL2 Inhibitors and Breast Cancer Progression. International Journal of Molecular Sciences, 21(17), 6348. Available at: [Link]
-
Whitmore, F. C., et al. (1944). Production of β-Aminopropionitrile and Bis-(β-cyanoethyl)amine. Organic Syntheses, 24, 14. Available at: [Link]
-
Ferreira, S., et al. (2022). LOXL2 Inhibitors and Breast Cancer Progression. Encyclopedia, 2(2), 1083-1093. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(Propylamino)propionitrile: A Building Block for Advanced Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Propylamino)propionitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, represents a versatile and highly valuable scaffold for the synthesis of a diverse array of organic compounds. Its unique arrangement of functional groups allows for a variety of chemical transformations, making it an ideal starting material for the preparation of diamines, heterocyclic compounds, and other key intermediates in pharmaceutical and materials science research. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful experimentation.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-197 °C |
| CAS Number | 7249-87-8[1] |
Safety Profile: this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It may cause severe skin burns, eye damage, and respiratory irritation[1]. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary amine and the nitrile. These groups can be manipulated independently or in concert to generate a variety of valuable downstream products.
Caption: Key synthetic pathways originating from this compound.
Application Note 1: Synthesis of N-Propyl-1,3-propanediamine
Introduction: The reduction of the nitrile functionality in this compound provides a direct route to N-propyl-1,3-propanediamine, a valuable diamine intermediate. Symmetrically and asymmetrically substituted 1,3-diamines are crucial building blocks for various pharmaceuticals and polymers. Catalytic hydrogenation is a widely employed and efficient method for this transformation. The choice of catalyst and reaction conditions is critical to selectively obtain the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1][2]
Mechanism Insight: The catalytic hydrogenation of nitriles typically proceeds via the formation of an intermediate imine, which is then further reduced to the primary amine. To suppress the formation of secondary amines, which can arise from the reaction of the primary amine product with the intermediate imine, ammonia or a basic substance is often added to the reaction mixture.[1]
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound to N-propyl-1,3-propanediamine using Raney® Nickel as the catalyst. Raney® Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[1]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia solution (e.g., 7N in methanol or bubbling gaseous ammonia)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for filtration and distillation
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 20 mL) to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition.
-
Reaction Setup: To a high-pressure autoclave, add the washed Raney® Nickel catalyst. Then, add a solution of this compound (e.g., 11.2 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 7N, 15 mL) or bubble anhydrous ammonia gas through the solution for 10-15 minutes. This is crucial for suppressing the formation of secondary amine byproducts.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi) and heat to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet with solvent and disposed of appropriately.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude N-propyl-1,3-propanediamine can be purified by fractional distillation under reduced pressure.
Expected Outcome: This procedure should yield N-propyl-1,3-propanediamine in good to excellent yield (typically >80%). The purity of the product can be assessed by GC-MS and NMR spectroscopy.
Application Note 2: Synthesis of Substituted Pyrimidines
Introduction: N-propyl-1,3-propanediamine, synthesized from this compound, is an excellent precursor for the construction of heterocyclic compounds. Pyrimidines, in particular, are a class of heterocycles with significant biological activity and are found in numerous pharmaceuticals.[3] The condensation of a 1,3-diamine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrimidine synthesis.
Mechanism Insight: The reaction proceeds through a double condensation mechanism. The amino groups of the diamine act as nucleophiles, attacking the carbonyl carbons of the diketone. Subsequent dehydration leads to the formation of the stable aromatic pyrimidine ring.
Protocol: Synthesis of 2-Methyl-4,6-dipropyl-1-propyl-1,2,3,4-tetrahydropyrimidine
This protocol outlines the synthesis of a substituted pyrimidine from N-propyl-1,3-propanediamine and a suitable diketone.
Materials:
-
N-Propyl-1,3-propanediamine
-
2,4-Pentanedione (acetylacetone)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-propyl-1,3-propanediamine (e.g., 11.6 g, 0.1 mol), 2,4-pentanedione (10.0 g, 0.1 mol), and toluene (100 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: This reaction should produce the corresponding substituted pyrimidine in good yield. The structure can be confirmed by NMR and mass spectrometry.
Application Note 3: Houben-Hoesch Reaction for Aromatic Ketone Synthesis (Theoretical Application)
Introduction: The Houben-Hoesch reaction is a classic method for the synthesis of aromatic ketones from nitriles and electron-rich aromatic compounds, such as phenols.[4] While direct application with this compound might be complicated by the presence of the secondary amine, protection of the amine or careful choice of reaction conditions could potentially allow for this transformation.
Mechanism Insight: The reaction is an electrophilic aromatic substitution where the nitrile, activated by a Lewis acid and a protic acid (typically HCl), forms a nitrilium ion. This electrophile then attacks the electron-rich aromatic ring. The resulting ketimine intermediate is subsequently hydrolyzed to the ketone.[4]
Proposed Synthetic Route:
Caption: Proposed strategy for the synthesis of an aromatic aminoketone.
Discussion of the Synthetic Challenge: The secondary amine in this compound can compete with the nitrile for activation by the Lewis acid and could also be a site for undesired side reactions. Therefore, a protection strategy for the amine, such as using a tert-butoxycarbonyl (Boc) group, would likely be necessary. Following the Houben-Hoesch reaction, the Boc group could be removed under acidic conditions during the hydrolysis of the ketimine intermediate. This approach would provide access to novel aromatic aminoketones, which are valuable scaffolds in medicinal chemistry.
Conclusion
This compound is a versatile and economically attractive building block in organic synthesis. Its ability to be readily converted into 1,3-diamines opens up a vast array of possibilities for the synthesis of heterocyclic compounds. Furthermore, the reactivity of its nitrile and amine functionalities allows for a range of other transformations, making it a valuable tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this remarkable molecule in their synthetic endeavors.
References
- Google Patents. (n.d.). Hydrogenation of nitriles.
- Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Method for the production of primary amines by hydrogenating nitriles.
- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Google Patents. (n.d.). Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
- Google Patents. (n.d.). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
- Google Patents. (n.d.). Preparation method of 3-ethoxy propylamine.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 23, 2026, from [Link]
- Chemistry LibreTexts. (2021, October 30). 20.7: Chemistry of Nitriles.
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic ketones.
-
PrepChem. (n.d.). Synthesis of N-oleyl-1,3-propylenediamine. Retrieved January 23, 2026, from [Link]
- National Center for Biotechnology Information. (2024). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks.
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- ResearchGate. (n.d.). Synthesis of Aromatic Polyether Ketones by Electrophilic Substitution.
- ResearchGate. (n.d.).
-
Grokipedia. (n.d.). Hoesch reaction. Retrieved January 23, 2026, from [Link]
- Master Organic Chemistry. (2017, May 26).
- Google Patents. (n.d.). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- ResearchGate. (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines.
- National Center for Biotechnology Information. (2024).
- ResearchGate. (n.d.). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones.
- B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION.
- ResearchGate. (n.d.). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method.
- Royal Society of Chemistry. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.
- National Center for Biotechnology Information. (n.d.). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes.
- ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester.
- YouTube. (2025, January 9).
- SYNTHESIS OF PYRIMIDINE DERIV
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved January 23, 2026, from [Link]
- ResearchGate. (n.d.). Three component reaction of salicylaldehyde, malononitrile and a ketone....
- Houben - Hoesch Reaction. (n.d.).
- MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
-
PubChem. (n.d.). Propionitrile. Retrieved January 23, 2026, from [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchG
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.
Sources
Application Note: A Detailed Protocol for the Synthesis of N-propyl-beta-aminopropionitrile
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of N-propyl-beta-aminopropionitrile. The synthesis is achieved via a cyanoethylation reaction, a classic example of a Michael addition, involving the reaction of n-propylamine with acrylonitrile. This document is intended for researchers and scientists in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
N-propyl-beta-aminopropionitrile is a nitrile compound with potential applications in organic synthesis as a chemical intermediate. It is structurally related to β-aminopropionitrile (BAPN), a well-known irreversible inhibitor of the enzyme lysyl oxidase (LOX). Inhibition of LOX can modulate collagen cross-linking, a process implicated in various fibrotic diseases and cancer metastasis. The synthesis of N-substituted β-aminopropionitriles like the N-propyl derivative allows for the exploration of structure-activity relationships (SAR) within this class of compounds.
The core of this synthesis is the cyanoethylation reaction, which involves the addition of a compound containing an active hydrogen atom to the carbon-carbon double bond of acrylonitrile. In this case, the primary amine (n-propylamine) acts as a nucleophile, attacking the β-carbon of acrylonitrile, which is rendered electrophilic by the strong electron-withdrawing effect of the nitrile group. Primary and secondary aliphatic amines typically react with acrylonitrile without the need for a catalyst to produce high yields of the corresponding β-aminopropionitriles.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic conjugate addition (Michael addition) mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine initiates a nucleophilic attack on the electron-deficient β-carbon of the acrylonitrile molecule. A subsequent proton transfer from the nitrogen to the α-carbon (or from the solvent) yields the final product, N-propyl-beta-aminopropionitrile.
The rationale for this experimental design is based on the following principles:
-
Nucleophilicity: n-Propylamine is a sufficiently strong nucleophile to react with the Michael acceptor, acrylonitrile, without requiring catalysis.
-
Exothermicity: The reaction is exothermic. Therefore, controlled, dropwise addition of acrylonitrile to the amine, often with cooling, is essential to manage the reaction temperature, prevent runaway reactions, and minimize the formation of side products.
-
Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the limiting reagent, acrylonitrile, and to minimize the potential for di-cyanoethylation (the addition of a second acrylonitrile molecule to the secondary amine product).
-
Solventless Reaction: This reaction can often be performed neat (without a solvent), which simplifies the work-up and purification process.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier |
| n-Propylamine | C₃H₉N | 59.11 | 107-10-8 | ≥99% | Sigma-Aldrich |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | ≥99% (inhibited) | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Pellets, ≥97% | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | VWR |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer and adapter
-
Condenser with drying tube (filled with CaCl₂)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus (Claisen flask, condenser, receiving flask, vacuum pump)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves (double-gloved), chemically resistant apron or lab coat.
Experimental Protocol
Reaction Setup
-
Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, a thermometer, and a condenser fitted with a calcium chloride drying tube. The entire setup should be assembled in a certified chemical fume hood.
-
Charge the Flask: To the reaction flask, add n-propylamine (59.11 g, 1.0 mol).
-
Prepare for Addition: Place the flask in an ice-water bath and begin stirring. Allow the n-propylamine to cool to approximately 5-10 °C.
-
Load Dropping Funnel: In the fume hood, carefully measure acrylonitrile (26.53 g, 0.5 mol) and add it to the dropping funnel.
-
Causality: Using a 2:1 molar ratio of amine to acrylonitrile ensures that the amine is in excess, which drives the reaction to completion and minimizes the formation of the di-adduct by-product. Cooling the reaction is crucial as the addition is exothermic.
-
Reaction Procedure
-
Controlled Addition: Begin the dropwise addition of acrylonitrile from the dropping funnel to the stirred, cooled n-propylamine. Maintain a slow addition rate to ensure the internal temperature of the reaction mixture does not exceed 20-25 °C. This process should take approximately 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-18 hours to ensure the reaction proceeds to completion.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the acrylonitrile spot/peak.
-
Work-up and Purification
-
Removal of Excess Amine: Transfer the reaction mixture to a single-neck round-bottom flask. Remove the excess n-propylamine using a rotary evaporator.
-
Initial Purification (Optional Wash): The crude product can be washed with a dilute aqueous sodium hydroxide solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on the rotary evaporator.
-
Final Purification (Vacuum Distillation): Purify the crude N-propyl-beta-aminopropionitrile by vacuum distillation.
-
Set up: Assemble a vacuum distillation apparatus.
-
Fractionation: Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point for N-propyl-beta-aminopropionitrile is approximately 87-89 °C at 20 mmHg. Discard the forerun and any high-boiling residue.
-
Causality: Vacuum distillation is necessary because the product has a relatively high boiling point at atmospheric pressure and may decompose at elevated temperatures. Distillation under reduced pressure allows the compound to boil at a lower, safer temperature, ensuring its integrity.
-
Characterization
The identity and purity of the synthesized N-propyl-beta-aminopropionitrile should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the different proton environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, particularly the nitrile (C≡N) stretch (approx. 2245 cm⁻¹) and the secondary amine (N-H) stretch (approx. 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Critical Safety Considerations
This procedure involves highly hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Acrylonitrile: Acrylonitrile is highly flammable, toxic upon inhalation, ingestion, and skin contact, and is classified as a possible human carcinogen. It can form explosive mixtures with air and may polymerize violently if not properly inhibited or if exposed to heat, light, or incompatible materials like strong acids or bases.
-
Handling: Always wear appropriate PPE, including double-layered nitrile gloves, splash goggles, a face shield, and a chemically resistant lab coat. Ensure all equipment is properly grounded to prevent static discharge.
-
-
n-Propylamine: n-Propylamine is a flammable liquid and its vapors can cause severe irritation to the eyes, skin, and respiratory tract.
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. Have an appropriate fire extinguisher (e.g., carbon dioxide, dry chemical powder) readily available. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
| Parameter | Value | Notes |
| n-Propylamine Volume | ~85 mL | Density: 0.719 g/mL |
| n-Propylamine Moles | 1.0 mol | Molar Ratio: 2 |
| Acrylonitrile Volume | ~33 mL | Density: 0.806 g/mL |
| Acrylonitrile Moles | 0.5 mol | Molar Ratio: 1 (Limiting Reagent) |
| Reaction Temperature | 15-25 °C (addition), RT (stirring) | |
| Reaction Time | 12-18 hours | |
| Theoretical Yield | 56.09 g | Based on 100% conversion of acrylonitrile |
| Expected Boiling Point | 87-89 °C @ 20 mmHg |
Experimental Workflow Diagram
catalytic conditions for the synthesis of 3-(Propylamino)propionitrile
Application Notes & Protocols
Topic: Catalytic Conditions for the Synthesis of 3-(Propylamino)propionitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide to the synthesis of this compound, a valuable chemical intermediate. The core of this guide focuses on the catalytic conditions governing the cyanoethylation of propylamine with acrylonitrile. We will explore the underlying reaction mechanism, compare various catalytic systems—from catalyst-free to base, acid, and heterogeneous catalysis—and provide detailed, field-tested laboratory protocols. This note is designed to equip researchers with the necessary expertise to select optimal reaction conditions, ensure high yields and purity, and adhere to stringent safety standards.
Scientific Foundation: The Aza-Michael Addition
The synthesis of this compound is a classic example of an aza-Michael addition, also known as cyanoethylation.[1][2] In this reaction, a primary amine (propylamine) acts as a nucleophile, attacking the electron-deficient β-carbon of an α,β-unsaturated nitrile (acrylonitrile).[1][3] Acrylonitrile is an excellent Michael acceptor due to the powerful electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.[4]
The reaction proceeds via a nucleophilic addition mechanism, forming a new carbon-nitrogen bond. While the reaction can occur without a catalyst, particularly with a reactive primary amine like propylamine, its rate and efficiency can be significantly enhanced through catalysis.
Reaction Mechanism Diagram
The following diagram illustrates the generalized base-catalyzed mechanism for the cyanoethylation of propylamine.
Caption: Mechanism of Aza-Michael Addition.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and depends on the desired reaction scale, kinetics, and downstream processing considerations. While primary aliphatic amines can react with acrylonitrile without a catalyst, the reaction is often slow and may require elevated temperatures.[4] Catalysis is generally recommended for optimizing yield and reaction time.
| Catalyst System | Examples | Mechanism of Action | Advantages | Disadvantages |
| Catalyst-Free | Heat | Thermal energy provides activation for the direct nucleophilic attack. | Simple setup, no catalyst removal required. | Slow reaction rates, may require higher temperatures, potential for side reactions. |
| Base Catalysis | NaOH, K₂CO₃, Triethylamine | The base increases the nucleophilicity of the amine by deprotonation.[1][4] | Fast reaction rates, high yields, inexpensive catalysts. | Catalyst must be neutralized and removed, potential for polymerization of acrylonitrile. |
| Acid Catalysis | Acetic Acid, Cu(OAc)₂, Lewis Acids | The acid catalyst activates the acrylonitrile, making it more electrophilic.[4][5] | Effective for less reactive or sterically hindered amines.[4] | Catalyst removal is necessary, can be less efficient for simple primary amines. |
| Heterogeneous | Silica-Alumina, Amberlite™ Resins | Provides solid acid or base sites for catalysis.[5][6] | Easily removed by filtration, catalyst can be regenerated and reused, simplifies product purification.[6] | Higher initial cost, potential for slower kinetics due to mass transfer limitations. |
Experimental Protocols
Safety First: Acrylonitrile is a flammable, toxic, and highly reactive chemical that can polymerize explosively.[7][8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and splash-proof safety goggles.[9][10] Propylamine is also flammable and corrosive.
Protocol 1: Bench-Scale Catalyst-Free Synthesis
This protocol is suitable for small-scale synthesis where simplicity is prioritized. The inherent reactivity of propylamine is sufficient to drive the reaction to completion.
Materials & Equipment:
-
Propylamine (≥99%)
-
Acrylonitrile (≥99%, stabilized)
-
Methanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a nitrogen or argon atmosphere.
-
Reactant Charging: Charge the flask with propylamine (59.1 g, 1.0 mol) and 50 mL of methanol. Begin stirring.
-
Acrylonitrile Addition: Fill the dropping funnel with acrylonitrile (53.1 g, 1.0 mol). Add the acrylonitrile dropwise to the stirring propylamine solution over a period of 60-90 minutes. Causality Note: This controlled addition is crucial to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the methanol solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Scalable Synthesis with a Reusable Heterogeneous Catalyst
This protocol employs a solid acid catalyst, which is ideal for larger scales and simplifies purification, embodying principles of green chemistry.
Materials & Equipment:
-
Propylamine (≥99%)
-
Acrylonitrile (≥99%, stabilized)
-
Amberlite™ IR-120 (H⁺ form) or similar acidic resin catalyst[6]
-
Toluene (anhydrous)
-
Mechanical stirrer and multi-neck flask
-
Heating mantle and temperature probe
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Activation: Wash the Amberlite™ resin with methanol and then dry under vacuum at 60°C for 4 hours to remove any adsorbed water.
-
Setup: In a 500 mL multi-neck flask equipped with a mechanical stirrer, condenser, and temperature probe, add propylamine (59.1 g, 1.0 mol) and toluene (100 mL).
-
Catalyst Addition: Add the activated Amberlite™ resin (10 g, ~5-10 wt% of total reactants).
-
Reaction: Heat the slurry to 50°C with vigorous stirring. Slowly add acrylonitrile (53.1 g, 1.0 mol) over 1 hour. Maintain the reaction at 50-55°C for 3-5 hours. Causality Note: The solid catalyst provides active sites for the reaction to occur, and vigorous stirring is necessary to overcome mass transfer limitations between the liquid and solid phases.
-
Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Purification: The filtrate, containing the product in toluene, is concentrated on a rotary evaporator. The crude product is then purified by vacuum distillation.
General Experimental Workflow
The following diagram outlines the logical flow for the synthesis and purification of this compound.
Caption: General workflow for synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Sub-optimal temperature; Inactive catalyst. | Increase reaction time; Optimize temperature based on monitoring; Activate or use fresh catalyst. |
| Side Product Formation | Reaction temperature too high; Presence of water or impurities. | Maintain strict temperature control; Use anhydrous solvents and high-purity reagents. |
| Polymerization of Acrylonitrile | Presence of strong bases or impurities; Runaway reaction. | Ensure acrylonitrile is properly stabilized; Maintain slow, controlled addition and effective cooling.[7] |
| Difficult Purification | Formation of high-boiling point impurities. | Optimize reaction conditions to improve selectivity; Consider chromatographic purification if distillation is ineffective. |
References
- WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google P
- 3-(BENZYLAMINO)PROPIONITRILE synthesis - ChemicalBook. (URL: )
-
Propionitrile - Wikipedia. (URL: [Link])
- CN109369423B - Preparation method of 3-ethoxy propylamine - Google P
-
Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase - ResearchGate. (URL: [Link])
-
Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon | ACS Omega - ACS Publications. (URL: [Link])
-
hydrogen - Organic Syntheses Procedure. (URL: [Link])
-
Cyanoethylation - Wikipedia. (URL: [Link])
- CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile - Google P
-
1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile - OSHA. (URL: [Link])
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (URL: [Link])
-
3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem - NIH. (URL: [Link])
- US3165478A - Process for the regeneration of raney-nickel catalyst - Google P
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI. (URL: [Link])
-
Safety Data Sheet: Acrylonitrile - Chemos GmbH&Co.KG. (URL: [Link])
-
Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (URL: [Link])
-
Electrochemical transformation of d,l-glutamic acid into acrylonitrile - RSC Publishing. (URL: [Link])
- US3943162A - Cyanoethylation of aromatic amines - Google P
-
Raney nickel - Wikipedia. (URL: [Link])
-
Acrylonitrile - EPA OSC Response. (URL: [Link])
-
Acrylonitrile–Acrylic Acid Copolymer Ultrafiltration Membranes for Selective Asphaltene Removal from Crude Oil - MDPI. (URL: [Link])
-
Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines - ijstr. (URL: [Link])
-
News Release: NREL Develops Novel Method to Produce Renewable Acrylonitrile | NLR. (URL: [Link])
-
Advances in the catalytic production of acrylonitrile | Journal Article | PNNL. (URL: [Link])
-
Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile April 12, 2017 - Rackcdn.com. (URL: [Link])
-
RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. (URL: [Link])
-
Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - MDPI. (URL: [Link])
- CN101767013A - Fluid catalyst for preparing acrylonitrile by ammonia oxidation process - Google P
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. 3-(Diethylamino)propionitrile | 5351-04-2 | Benchchem [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. epaosc.org [epaosc.org]
- 8. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 9. qatransport.com [qatransport.com]
- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
Application Note: High-Purity Isolation of 3-(Propylamino)propionitrile via Vacuum Fractional Distillation
Abstract
This document provides a comprehensive, technically detailed guide for the purification of 3-(Propylamino)propionitrile to a high degree of purity (>99%) using vacuum fractional distillation. This protocol is specifically designed for researchers and professionals in organic synthesis and drug development. The application note outlines the critical physicochemical properties of the target compound, potential impurities, a robust safety protocol, a step-by-step distillation procedure, and methods for post-purification analysis. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the purification principles.
Introduction and Rationale
This compound is a bifunctional molecule containing both a secondary amine and a nitrile group. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals, including the production of diamines and other complex nitrogen-containing heterocycles. The purity of these intermediates is paramount, as contaminants can lead to deleterious side reactions, reduced yields, and compromised integrity of the final product.
The typical synthesis of this compound involves the Michael addition of propylamine to acrylonitrile. This reaction can result in several impurities, including unreacted starting materials, the formation of the bis-adduct (the tertiary amine formed from the reaction of the product with another molecule of acrylonitrile), and polymerization products of acrylonitrile.
Distillation is the chosen method for purification due to the liquid nature of the compound and the significant differences in boiling points between the target molecule and its likely contaminants. However, aminonitriles can be susceptible to thermal degradation at elevated temperatures. Therefore, vacuum distillation is essential. By reducing the system pressure, the boiling point of this compound is lowered significantly, mitigating the risk of decomposition and ensuring the isolation of a pure, structurally intact product.
Physicochemical Properties and Safety Mandates
A thorough understanding of the compound's properties is critical for a safe and effective distillation.
3.1 Key Physicochemical Data
The properties of this compound and its close structural analogs are summarized below. Data for the target compound is sparse, so data from related molecules like 3-(Methylamino)propionitrile and 3-(Dimethylamino)propionitrile are used for estimation and procedural design.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic aminonitriles.[2][3] |
| Boiling Point (Est.) | Approx. 200-220 °C at 760 mmHg | Extrapolated from analogs.[2][3] |
| Boiling Point (Vacuum) | ~81 °C at 24 mmHg (for Methyl analog) | [3] The propyl analog will be higher. A target pressure of 5-15 mmHg is recommended. |
| Density | ~0.90 - 0.92 g/mL | Estimated from analogs.[3][4] |
| Solubility | Soluble in water and most organic solvents. | [2] |
3.2 Mandatory Safety Protocol
This compound presents multiple hazards. Strict adherence to the following safety measures is non-negotiable.
| Hazard Class | Description & Precautionary Actions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] Action: Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles with a face shield.[5][6] |
| Skin Corrosion | Causes severe skin burns and eye damage.[1] Action: Avoid all contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1] Action: Ensure high fume hood flow rate. Avoid breathing vapors.[6] |
| Flammability | Combustible liquid.[1] Action: Keep away from open flames, sparks, and hot surfaces. Ensure distillation apparatus is properly grounded to prevent static discharge.[7] |
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. A Class B (flammable liquids) fire extinguisher should be nearby. All waste, including contaminated consumables and distillation residues, must be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocol: Vacuum Fractional Distillation
This protocol assumes a starting batch of 50-200 g of crude this compound.
4.1 Pre-Distillation Treatment (Optional)
If the crude product is suspected to contain significant amounts of acidic impurities or water, a pre-treatment step can be beneficial.
-
Dissolve the crude oil in an equal volume of diethyl ether or dichloromethane.
-
Wash gently with a 5% sodium bicarbonate solution, followed by a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively.
4.2 Distillation Workflow Diagram
The following diagram outlines the complete purification and analysis workflow.
Sources
- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(Methylamino)propionitrile | 693-05-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-(メチルアミノ)プロピオニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 3-(Propylamino)propionitrile in the Genesis of Advanced Ligands: A Guide for Researchers
In the intricate world of coordination chemistry and drug development, the rational design of novel ligands is paramount. The ability of a ligand to selectively bind to a metal center or a biological target is fundamentally dictated by its three-dimensional structure and the nature of its donor atoms. It is in this context that 3-(propylamino)propionitrile emerges as a highly versatile and strategic building block. Its unique bifunctional nature, possessing both a secondary amine and a nitrile group, offers a rich chemical playground for the synthesis of a diverse array of multidentate ligands with tunable steric and electronic properties.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the utility of this compound in the synthesis of innovative ligands. We will delve into the causality behind its selection as a precursor, provide detailed, self-validating experimental protocols for its transformation into valuable ligand precursors, and present pathways for the construction of sophisticated ligand architectures.
The Chemical Rationale: Why this compound?
The efficacy of this compound as a foundational element in ligand synthesis stems from several key attributes:
-
Bifunctionality for Stepwise Elaboration: The presence of a secondary amine and a nitrile group allows for orthogonal chemical transformations. The secondary amine provides a nucleophilic center for alkylation or acylation, enabling the introduction of additional coordinating moieties. The nitrile group, on the other hand, can be readily reduced to a primary amine, thus generating a valuable diamine synthon. This stepwise functionalization provides precise control over the final ligand architecture.
-
Flexible Propyl Linker: The three-carbon backbone between the two nitrogen functionalities (after reduction of the nitrile) imparts conformational flexibility to the resulting chelate rings. This flexibility can be crucial for accommodating the preferred coordination geometries of various metal ions.
-
Tunable N-Substituent: The propyl group on the secondary amine provides a degree of steric bulk that can be strategically utilized to influence the coordination environment around a metal center. This feature can be critical in designing catalysts with specific selectivities or in modulating the binding affinity of a ligand to a biological target.
From Precursor to Platform: Key Synthetic Transformations
The journey from this compound to a sophisticated ligand framework typically involves two critical transformations: the initial synthesis of the precursor itself and its subsequent reduction to a versatile diamine platform.
Protocol 1: Synthesis of this compound via Aza-Michael Addition
This protocol outlines the synthesis of the title compound through the efficient aza-Michael addition of propylamine to acrylonitrile. This reaction is a classic example of conjugate addition and is known for its high yields and operational simplicity.
Experimental Workflow:
Aza-Michael Addition Workflow
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Reagent Addition: Charge the flask with propylamine (1.0 eq) and a suitable solvent such as ethanol. Slowly add acrylonitrile (1.05 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Self-Validation and Expected Outcome:
-
Yield: Typically >90%.
-
Appearance: Colorless to pale yellow liquid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile stretch (νC≡N) around 2250 cm⁻¹.
| Parameter | Expected Value |
| Yield | >90% |
| Boiling Point | Varies with pressure |
| ¹H NMR | Characteristic peaks for propyl and ethyl cyanide moieties |
| ¹³C NMR | Peaks corresponding to all 6 carbons |
| IR (νC≡N) | ~2250 cm⁻¹ |
Protocol 2: Reduction of this compound to N¹-Propylpropane-1,3-diamine
The reduction of the nitrile functionality to a primary amine is a pivotal step, transforming the initial building block into a versatile diamine ligand precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Workflow:
Nitrile Reduction Workflow
Step-by-Step Methodology:
-
Reactor Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr apparatus), add this compound (1.0 eq) dissolved in a suitable solvent, typically ethanol saturated with ammonia to suppress side reactions.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-80 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting N¹-propylpropane-1,3-diamine can be purified by vacuum distillation.[1]
Self-Validation and Expected Outcome:
-
Yield: Typically 80-95%.
-
Appearance: Colorless liquid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the nitrile peak in the IR spectrum is a key indicator of a successful reaction.
| Parameter | Expected Value |
| Yield | 80-95% |
| Boiling Point | ~175-177 °C at atmospheric pressure |
| ¹H NMR | Characteristic peaks for the propyl and propane-1,3-diamine moieties |
| ¹³C NMR | Peaks corresponding to all 6 carbons |
| IR (νC≡N) | Absent |
Building Complexity: Synthesis of Novel Ligands
With the versatile N¹-propylpropane-1,3-diamine in hand, a plethora of novel ligands can be synthesized. Here, we present two representative examples: the synthesis of a tetradentate Schiff base ligand and a macrocyclic ligand.
Application Protocol 1: Synthesis of a Tetradentate N₂O₂ Schiff Base Ligand
Schiff base condensation is a robust and high-yielding reaction for the synthesis of polydentate ligands.[2] This protocol describes the reaction of N¹-propylpropane-1,3-diamine with two equivalents of salicylaldehyde to form a tetradentate N₂O₂ ligand.
Reaction Scheme:
Step-by-Step Methodology:
-
Dissolution: Dissolve N¹-propylpropane-1,3-diamine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Aldehyde Addition: To this solution, add a solution of salicylaldehyde (2.0 eq) in ethanol dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. A yellow precipitate will typically form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Significance and Application:
The resulting tetradentate Schiff base ligand can coordinate to a variety of transition metal ions, forming stable complexes. These complexes have potential applications in catalysis, for example, in oxidation reactions or as models for metalloenzymes. The steric bulk of the propyl group can influence the geometry and reactivity of the metal center.
Application Protocol 2: Synthesis of a Novel N₄-Macrocyclic Ligand
Macrocyclic ligands are of great interest due to their ability to form highly stable and selective metal complexes, a phenomenon known as the macrocyclic effect. This protocol outlines a potential route to a novel N₄-macrocycle via the reaction of N¹-propylpropane-1,3-diamine with a suitable di-electrophile under high dilution conditions to favor intramolecular cyclization.[3]
Reaction Scheme (Illustrative):
Step-by-Step Methodology (Generalized):
-
High Dilution Setup: Set up a two-necked round-bottom flask equipped with a reflux condenser and two syringe pumps.
-
Reagent Preparation: Prepare two separate solutions: one of N¹-propylpropane-1,3-diamine in a suitable solvent (e.g., acetonitrile) and another of a di-electrophile (e.g., an α,ω-dihaloalkane or a ditosylate) in the same solvent.
-
Simultaneous Addition: Using the syringe pumps, add both solutions simultaneously and at a very slow rate to a large volume of refluxing solvent containing a non-nucleophilic base (e.g., potassium carbonate).
-
Reaction: Continue refluxing for an extended period (24-72 hours).
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the base. Concentrate the filtrate and purify the crude product using column chromatography or crystallization to isolate the desired macrocyclic ligand.
Significance and Application:
The resulting macrocyclic ligand, with its specific cavity size and the N-propyl group, can be used to selectively bind metal ions. Such complexes are of interest in areas like medical imaging (e.g., as MRI contrast agents when complexed with Gd³⁺) and the development of sensors for specific metal ions. The propyl group can also be further functionalized to append other functionalities, leading to more complex and targeted ligand systems.
Conclusion
This compound is more than just a simple chemical; it is a strategic precursor that unlocks a vast landscape of novel ligand architectures. Its inherent bifunctionality, coupled with the conformational flexibility and tunable steric profile it imparts, makes it an invaluable tool for researchers in coordination chemistry, catalysis, and drug discovery. The protocols detailed herein provide a robust foundation for the synthesis of this key building block and its subsequent elaboration into sophisticated polydentate and macrocyclic ligands. By understanding and applying these principles, scientists can continue to design and create the next generation of ligands with tailored properties for a wide range of scientific and technological applications.
References
-
PubChem. N-Propyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
PMC. Advances in the synthesis and applications of macrocyclic polyamines. [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
MDPI. Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). [Link]
-
RSC Publishing. Templated synthesis of Ni(ii) complexes of unsymmetrical Schiff base ligands derived from 1,3-diamino-2-propanol: structural diversity and magnetic properties. [Link]
-
Semantic Scholar. Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. [Link]
-
RSC Publishing. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]
-
MDPI. Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications. [Link]
-
PMC. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. [Link]
-
Kölner UniversitätsPublikationsServer. Molecular Rigidification for Efficient Transition Metal Complex-Based Triplet Emitters. [Link]
-
ResearchGate. (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. [Link]
-
ResearchGate. Synthesis, and Characterization of Metal Transition Complexes Derived from the Schiff Base Ligand N,N'-Bis (5-bromosalicylidene)-Propane-1,2-Diamine (H2L). [Link]
Sources
Application Notes and Protocols for 3-(Propylamino)propionitrile in Agrochemical Research
A Guide for Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: The following document provides a comprehensive overview and proposed experimental protocols for the investigation of 3-(Propylamino)propionitrile in agrochemical research. The information is based on existing scientific literature for related compounds and general agrochemical testing methodologies. The proposed applications and protocols are intended for research and development purposes and require validation.
I. Introduction: The Potential of Nitrile Compounds in Agriculture
The continuous demand for increased agricultural productivity and sustainable crop protection strategies has driven the exploration of novel chemical entities. Nitrile-containing compounds represent a versatile class of molecules with a history of application in various fields, including pharmaceuticals and materials science.[1][2] In agriculture, certain nitrile derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. Furthermore, the structural similarity of some amino-nitriles to endogenous plant signaling molecules suggests their potential as plant growth regulators (PGRs).[3]
This compound is a secondary aminonitrile that, while not extensively studied in the agrochemical context, possesses chemical features that merit investigation. This guide provides a foundational understanding of this compound, including its synthesis, and outlines detailed protocols for evaluating its potential as a plant growth regulator.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| IUPAC Name | 3-(propylamino)propanenitrile |
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| Appearance | Combustible liquid (predicted) |
| CAS Number | 7249-87-8 |
II. Synthesis of this compound
The synthesis of this compound can be achieved through a Michael addition reaction between propylamine and acrylonitrile. This reaction is analogous to the synthesis of other 3-aminopropionitrile derivatives.[5][6]
Reaction Scheme:
Caption: Synthesis of this compound via Michael addition.
Protocol 1: Laboratory-Scale Synthesis
Materials:
-
Propylamine
-
Acrylonitrile
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve propylamine in ethanol.
-
Slowly add a catalytic amount of glacial acetic acid to the solution.
-
While stirring, add acrylonitrile dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to obtain pure this compound.
Safety Precautions: Acrylonitrile is a toxic and flammable compound. Propylamine is corrosive and flammable. All synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Potential Application as a Plant Growth Regulator
Plant growth regulators are organic compounds that, in small amounts, modify plant physiological processes.[6] They can influence seed germination, root development, shoot elongation, flowering, and fruit set. Based on its chemical structure, this compound could potentially interact with plant hormonal pathways. The following protocols are designed to evaluate its efficacy as a PGR.
Workflow for Evaluating PGR Activity:
Caption: Experimental workflow for assessing the plant growth regulatory effects of this compound.
Protocol 2: Seed Germination Assay
Objective: To determine the effect of this compound on the germination rate and vigor of model plant species (e.g., lettuce, radish, or cress).
Materials:
-
Seeds of a model plant species
-
Petri dishes with filter paper
-
This compound stock solution (e.g., 1000 ppm in a suitable solvent like DMSO, diluted with distilled water)
-
Distilled water (control)
-
Incubator or growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 10, 50, 100 ppm). The final concentration of the solvent should be consistent across all treatments and the control.
-
Place two layers of filter paper in each petri dish and moisten them with 5 mL of the respective test solution or control.
-
Place a predetermined number of seeds (e.g., 25) on the moistened filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).[7][8][9]
-
Record the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle emerges.
-
Calculate the germination percentage and mean germination time.
Data Analysis:
-
Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100
-
Mean Germination Time (MGT): Σ(n * d) / N, where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.
Table 2: Example Data for Seed Germination Assay
| Treatment (ppm) | Germination Percentage (%) | Mean Germination Time (days) |
| Control (0) | 95 | 2.5 |
| 1 | 98 | 2.3 |
| 10 | 96 | 2.4 |
| 50 | 85 | 3.1 |
| 100 | 70 | 3.8 |
Protocol 3: Seedling Growth and Biomass Assessment
Objective: To evaluate the impact of this compound on early seedling growth and biomass accumulation.
Materials:
-
Pre-germinated seedlings from Protocol 2
-
Hydroponic or soil-based growth system
-
Nutrient solution
-
Growth chamber
-
Analytical balance
Procedure:
-
Carefully transfer a uniform number of healthy, germinated seedlings into individual pots or a hydroponic system containing the appropriate nutrient solution.
-
Apply the different concentrations of this compound to the growth medium.
-
Grow the seedlings in a growth chamber under controlled environmental conditions for 14-21 days.
-
At the end of the experimental period, carefully harvest the seedlings.
-
Separate the shoots and roots.
-
Measure the length of the longest root and shoot for each seedling.
-
Determine the fresh weight of the shoots and roots.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight (biomass).
Data Analysis:
-
Compare the root and shoot length, and fresh and dry weights between the different treatment groups and the control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
IV. Analytical Methods for Residue Analysis
To understand the fate and uptake of this compound in plants, a reliable analytical method is crucial. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex matrices like plant tissues.[10][11]
Protocol 4: Extraction and Quantification of this compound from Plant Tissue
Objective: To develop a protocol for the extraction and quantification of this compound from plant tissues.
Materials:
-
Plant tissue samples (from Protocol 3)
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile with 1% formic acid (extraction solvent)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Freeze the plant tissue samples in liquid nitrogen and grind them into a fine powder using a mortar and pestle or a homogenizer.
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.
-
-
Extraction:
-
Add a specific volume of the extraction solvent (e.g., 1 mL of acetonitrile with 1% formic acid) to the sample.
-
Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Cleanup:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the extracted sample using a validated HPLC-MS/MS method. The method should be optimized for the specific mass transitions of this compound.
-
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical mechanism of action for this compound as a plant growth regulator.
V. Concluding Remarks and Future Directions
The application notes and protocols outlined in this guide provide a systematic approach to investigating the potential of this compound as a novel agrochemical, particularly as a plant growth regulator. The proposed research workflow, from synthesis to bio-efficacy and analytical method development, offers a solid foundation for researchers.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the activity of this compound on a wider range of plant species, including important crops.
-
Mode of action studies: Investigating the specific biochemical pathways affected by this compound to understand its mechanism of action.
-
Formulation development: If promising activity is observed, developing stable and effective formulations for agricultural application.
-
Toxicology and environmental fate: Conducting necessary studies to assess the safety profile of the compound for non-target organisms and the environment.
By following a structured and rigorous scientific approach, the potential of this compound in contributing to innovative agricultural solutions can be thoroughly explored.
VI. References
-
Wikipedia. Propionitrile. [Link]
-
PubChem. 3-(Propylamino)propanenitrile. [Link]
-
PubChem. Propionitrile. [Link]
-
PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]
-
PubChem. 3-(Cyclopropylamino)propionitrile. [Link]
-
PubChem. 3-(Benzylamino)propionitrile. [Link]
-
Google Patents. Non-aqueous solution of plant-growth regulator(s) and polar and/or semi-polar organic solvent(s).
-
MDPI. Assessment of Co-Pyrolysis of Polypropylene with Triacylglycerol-Based Waste Biomass to Obtain Sustainable Hydrocarbons. [Link]
-
ResearchGate. Effect of GA3 on seed germination and seedling growth of threatened Melientha Suavis Pierre species in Thai Nguyen province,Vietnam. [Link]
-
ResearchGate. Methods for Determination of Proline in Plants. [Link]
-
ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]
-
MDPI. Insecticidal Activity of Some Major Essential Oil Components against Metopolophium dirhodum and Its Predators. [Link]
-
PubMed Central. Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. [Link]
-
Google Patents. Preparation method of 3-ethoxy propylamine.
-
Journal of Tropical Crop Science. Protocol Development for Assessing Seed Moisture Content and Germination Testing in Amorphophallus muelleri Blume. [Link]
-
ResearchGate. Effect of plant growth regulators on essential oil yield in aromatic plants. [Link]
-
PubMed. Germination test for the evaluation of plant-growth promoting microorganisms. [Link]
-
ResearchGate. Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. [Link]
-
PROMETHEUS – Protocols. Extraction and determination of proline. [Link]
-
MDPI. The Potential Use of Plant Growth Regulators for Modification of the Industrially Valuable Volatile Compounds Synthesis in Hylocreus undatus Stems. [Link]
-
Google Patents. Continuous process for the manufacture of 3-hydroxy propionitrile.
-
ASHS Journals. Improvement of Seed Germination in Three Medicinal Plant Species by Plant Growth Regulators in. [Link]
-
MDPI. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. [Link]
-
EZ Gro. Plant Growth Regulators (PGRs). [Link]
-
PubMed Central. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. [Link]
Sources
- 1. Propionitrile - Wikipedia [en.wikipedia.org]
- 2. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10104883B2 - Non-aqueous solution of plant-growth regulator(s) and polar and/or semi-polar organic solvent(s) - Google Patents [patents.google.com]
- 4. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 6. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]
- 7. j-tropical-crops.com [j-tropical-crops.com]
- 8. Germination test for the evaluation of plant-growth promoting microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hort [journals.ashs.org]
- 10. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-(Propylamino)propionitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(Propylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis, primarily a Michael addition (cyanoethylation) of propylamine to acrylonitrile, is a fundamental reaction, yet its efficiency can be influenced by several critical parameters.[1][2] This document provides actionable insights grounded in chemical principles to enhance your yield and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound involves the nucleophilic addition of propylamine to the electron-deficient β-carbon of acrylonitrile.[2] This reaction, a classic example of aza-Michael addition, is typically base-catalyzed, although acid catalysis can also be employed under specific conditions.[3][4]
Reaction Scheme:
The nitrile group in acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.[3]
Visualizing the Reaction Pathway
The following diagram illustrates the generalized mechanism of the base-catalyzed Michael addition.
Caption: Generalized mechanism of the aza-Michael addition.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a frequent issue that can stem from several factors, ranging from reactant quality to reaction conditions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Catalyst | The Michael addition of amines to acrylonitrile can be slow without a catalyst. While aliphatic amines like propylamine can sometimes react without a catalyst, yields are often improved with one.[3] | Introduce a suitable catalyst. For this reaction, a weak base is generally effective. Consider using catalysts like sodium hydroxide, potassium carbonate, or a basic ion-exchange resin.[1][4] For some amine additions, acidic catalysts like acetic acid or copper salts have been shown to be effective.[3] |
| Suboptimal Temperature | The reaction is often exothermic.[4] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions, such as the polymerization of acrylonitrile.[4][5] | Monitor and control the reaction temperature. Start at room temperature and gently heat if the reaction is sluggish. A temperature range of 40-60°C is a good starting point to investigate. Use an ice bath to manage exothermic reactions, especially during the initial addition of reactants. |
| Incorrect Stoichiometry | An inappropriate ratio of propylamine to acrylonitrile can limit the yield. | Typically, a slight excess of the amine is used to ensure complete consumption of the acrylonitrile. A molar ratio of 1.1:1 (propylamine:acrylonitrile) is a reasonable starting point. |
| Poor Quality Reagents | Impurities in the starting materials, particularly in acrylonitrile (which can polymerize on storage), can inhibit the reaction. | Use freshly distilled acrylonitrile. Ensure the propylamine is of high purity and free of water, as water can interfere with some catalytic systems. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and yield. Highly polar protic solvents can solvate the amine, reducing its nucleophilicity.[6] | If using a solvent, consider a polar aprotic solvent like acetonitrile or no solvent at all (neat conditions), especially if the reaction is exothermic. For some Michael additions, microwave irradiation in a solvent like methanol has been shown to improve yields and reduce reaction times.[7] |
Formation of Side Products
Question: My analysis (e.g., GC-MS, NMR) shows the presence of significant impurities alongside my desired product. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis-adduct (3,3'-(Propylazanediyl)dipropionitrile) | The desired product, this compound, still has a secondary amine that can react with a second molecule of acrylonitrile. | Use a molar excess of propylamine to acrylonitrile (e.g., 2:1 or greater) to favor the formation of the mono-adduct. Control the reaction temperature to avoid forcing the second addition. |
| Acrylonitrile Polymer | Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[4] | Use a weak base as a catalyst. Maintain a controlled temperature and avoid localized overheating. Add the acrylonitrile dropwise to the propylamine to maintain a low concentration of the monomer.[8] |
| Hydrolysis Products | If water is present, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under strong acidic or basic conditions.[9] | Ensure all reagents and glassware are dry. Use an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Visualizing Side Product Formation
Caption: Competing reactions in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: For the reaction between a primary aliphatic amine like propylamine and acrylonitrile, a basic catalyst is generally preferred.[1][3] Strong bases can promote the polymerization of acrylonitrile, so a moderately weak base is often optimal. Good starting points include:
-
Triethylamine: A mild organic base that is easy to handle and remove.
-
Potassium Carbonate: An inexpensive and effective inorganic base.
-
Basic Alumina: A solid catalyst that can be easily filtered off after the reaction.
In some cases, particularly with less reactive amines, acidic catalysts like acetic acid or Lewis acids such as zinc chloride have been used.[3] The choice of catalyst may require some empirical optimization for your specific conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (if set up for it) or by taking aliquots from the reaction mixture. The disappearance of the vinyl protons of acrylonitrile and the appearance of the new methylene protons in the product are characteristic signals to follow.
Q3: What is the best method for purifying the final product?
A3: The purification method will depend on the scale of your reaction and the nature of any impurities.
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.[8]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.[10] A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Acid-Base Extraction: If the main impurities are neutral (e.g., polymerized acrylonitrile), an acid-base extraction can be used. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the amine product and extract it into the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, this reaction is often performed neat (without a solvent).[11] Given that the reaction can be exothermic, running it neat requires careful temperature control, especially on a larger scale. The advantages of a solvent-free approach include a higher reaction rate, easier product isolation, and reduced solvent waste, aligning with the principles of green chemistry.[12]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, both propylamine and acrylonitrile are hazardous materials.
-
Acrylonitrile: Is toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propylamine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
The product, this compound, is also likely to be harmful if swallowed, in contact with skin, or if inhaled.[13]
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
IV. Experimental Protocol Example
This is a general guideline and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propylamine (1.1 equivalents) and the chosen catalyst (e.g., 0.05 equivalents of triethylamine).
-
Addition: Cool the flask in an ice bath. Add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. If the reaction is slow, gently heat to 40-50°C.
-
Workup: Once the reaction is complete, remove the catalyst. If a solid catalyst was used, it can be filtered. If a liquid base like triethylamine was used, it can be removed under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
V. Characterization Data
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Refractive Index |
| This compound | C6H12N2 | 112.17 g/mol [13] | ~81°C / 24 mmHg | ~1.43 |
Note: Physical properties can vary slightly based on purity and measurement conditions.
VI. References
-
Wikipedia. Propionitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7854, Propionitrile. [Link]
-
Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
-
Google Patents. (CN109369423B) Preparation method of 3-ethoxy propylamine.
-
Vallejos, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(4), 859-867.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62163, 3-(Methylnitrosoamino)propanenitrile. [Link]
-
Google Patents. (WO2003087041A1) Continuous process for the manufacture of 3-hydroxy propionitrile.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69719, 3-(Benzylamino)propionitrile. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
ResearchGate. Effect of Reaction Temperature Cyanoethylation on Both Nitrogen Content and the Degree of SPbsHtutlona. [Link]
-
SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link]
-
Brainly. Explain the Michael reaction involving propyl-3-oxobutyrate and acrylonitrile. [Link]
-
ACS Publications. Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. [Link]
-
ScienceDirect. Solvent effects in the aza-Michael addition of anilines. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Google Patents. (US3943162A) Cyanoethylation of aromatic amines.
-
ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. [Link]
-
Royal Society of Chemistry. Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. [Link]
-
MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
-
Chemical Research in Chinese Universities. Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. [Link]
-
ChemBK. 3-(dimethylamino)propanenitrile. [Link]
-
Wikipedia. Michael reaction. [Link]
-
ResearchGate. ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. asianpubs.org [asianpubs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 9. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing polymerization during 3-(Propylamino)propionitrile synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(Propylamino)propionitrile. The synthesis, a classic aza-Michael addition, is often challenged by the facile and often aggressive polymerization of the acrylonitrile reactant. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a successful, high-yield synthesis while mitigating the risk of unwanted polymerization.
Section 1: The Core Challenge: Understanding Acrylonitrile Polymerization
The synthesis of this compound proceeds via the nucleophilic addition of propylamine to the activated alkene of acrylonitrile. While the desired reaction is straightforward, a significant competing reaction is the polymerization of acrylonitrile itself. This polymerization can be initiated by two primary mechanisms relevant to this synthesis:
-
Anionic Polymerization: Initiated by strong bases. Propylamine, being a primary amine, is basic and can act as an initiator. This is often the primary culprit for polymerization under the desired reaction conditions.[1]
-
Free-Radical Polymerization: Initiated by radicals, which can be formed from peroxides (often present as impurities in solvents or reagents), exposure to UV light, or high temperatures.[2][3]
Understanding these competing pathways is the first step toward effective prevention.
Section 2: Troubleshooting Guide: When Things Go Wrong
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction mixture rapidly became viscous and solidified. What happened and is it salvageable?
Answer: You have experienced a runaway polymerization of acrylonitrile. This creates polyacrylonitrile, a solid polymer that is generally insoluble in the reaction medium.
-
Primary Cause: The most likely cause is an uncontrolled exothermic reaction. The Michael addition is exothermic, and the heat generated can rapidly accelerate both the desired reaction and, more significantly, the polymerization side reaction. This can also be triggered by adding the acrylonitrile too quickly or having an insufficient cooling system.
-
Secondary Cause: The presence of contaminants that can initiate polymerization, such as peroxides or other radical sources, can also lead to this outcome.[1] Another possibility is the use of uninhibited acrylonitrile. Commercial acrylonitrile is shipped with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent this very issue during storage.[4]
-
Is it Salvageable? Unfortunately, once a solid block of polymer has formed, it is nearly impossible to salvage the desired product from the mixture. The focus must shift to safe disposal and process optimization for the next attempt.
Question: My yield of this compound is low, and I've isolated a significant amount of a white, powdery solid. How can I improve my yield?
Answer: This indicates that while you avoided a complete runaway reaction, polymerization is still a significant competing side reaction.
-
Causality: This scenario points to reaction conditions that favor polymerization, albeit at a slower rate. Key factors include:
-
Sub-optimal Temperature Control: Even if the reaction doesn't solidify, running it at too high a temperature will favor polymerization.
-
Incorrect Stoichiometry or Order of Addition: Adding the propylamine to the acrylonitrile creates a situation where acrylonitrile can act as both the reactant and the reaction medium, increasing the likelihood of self-polymerization.
-
Insufficient Inhibition: The native inhibitor in the acrylonitrile may be consumed or insufficient for the specific reaction conditions.
-
-
Solutions:
-
Control the Exotherm: The most critical control parameter is temperature. Use an ice bath to maintain a low and stable temperature, especially during the addition of acrylonitrile.
-
Reverse the Addition: Slowly add the acrylonitrile to a solution of propylamine. This ensures that the amine is always in excess, maximizing the probability of a propylamine molecule reacting with an acrylonitrile molecule rather than another acrylonitrile molecule.
-
Use a Solvent: Conducting the reaction in a suitable solvent helps to dissipate heat and control the concentration of reactants. Protic solvents like ethanol or methanol can participate in proton transfer, which is necessary to neutralize the intermediate zwitterion formed during the Michael addition.[5]
-
Question: I'm using commercially available, inhibited acrylonitrile, but I'm still observing polymerization. Why?
Answer: The standard inhibitor, MEHQ, requires the presence of dissolved oxygen to function effectively as a radical scavenger.[1] If you are running the reaction under a strictly inert atmosphere (e.g., a nitrogen or argon blanket) to prevent oxidation, you may be inadvertently deactivating the inhibitor's primary mechanism of action against free-radical polymerization.
-
Solution: While an inert atmosphere is good practice to prevent peroxide formation, if you suspect radical polymerization is still an issue, you may need to consider an inhibitor that does not rely on oxygen, or ensure that your reagents are rigorously purified to remove any potential radical initiators. For most lab-scale syntheses, focusing on preventing anionic polymerization through temperature control and order of addition is more critical.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction (Solidification) | Uncontrolled exotherm; Rapid addition of reagents; Lack of inhibitor. | Maintain low temperature with an ice bath; Slow, dropwise addition of acrylonitrile to propylamine; Ensure use of inhibited acrylonitrile. |
| Low Yield & Polymer Byproduct | Sub-optimal temperature; Incorrect order of addition; High reactant concentration. | Implement strict temperature control (0-10 °C); Add acrylonitrile to propylamine; Use a suitable solvent (e.g., ethanol) to manage concentration and heat. |
| Polymerization Under Inert Gas | Deactivation of oxygen-dependent inhibitors (like MEHQ). | Focus on preventing anionic polymerization via temperature/addition control; Consider alternative non-oxygen-dependent inhibitors if radical initiation is confirmed. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the desired synthesis?
The synthesis is an aza-Michael addition. The nitrogen atom of the propylamine acts as a nucleophile, attacking the β-carbon of the acrylonitrile (the carbon furthest from the nitrile group). This forms a zwitterionic intermediate, which is then neutralized by proton transfer to yield the final product, this compound.[5]
Aza-Michael Addition Mechanism
Caption: The two-step mechanism of this compound synthesis.
Q2: What is the mechanism of the unwanted polymerization?
Acrylonitrile can polymerize via an anionic chain-growth mechanism initiated by the basic propylamine. The amine attacks one acrylonitrile molecule to form a carbanion, which then acts as a nucleophile, attacking another acrylonitrile molecule, and so on, to form a long polymer chain.
// Nodes Initiation [label="Initiation\nPropylamine attacks Acrylonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Propagation [label="Propagation\nCarbanion attacks another monomer", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Termination\nChain growth stops", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer1 [label="CH₂=CH-C≡N", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer2 [label="CH₂=CH-C≡N", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbanion [label="R-NH-CH₂-C⁻H-C≡N", fillcolor="#FFFFFF", fontcolor="#EA4335"]; GrowingChain [label="R-NH-[CH₂-CH(CN)]ₙ-CH₂-C⁻H-C≡N", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Polymer [label="Polyacrylonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Initiation -> Carbanion [label="Forms carbanion"]; Carbanion -> Propagation; Propagation -> GrowingChain [label="Chain grows"]; Monomer1 -> Initiation [style=dashed, arrowhead=none]; Monomer2 -> Propagation [style=dashed, arrowhead=none]; GrowingChain -> Termination; Termination -> Polymer; }
Sources
Technical Support Center: Purification of 3-(Propylamino)propionitrile
Welcome to the dedicated technical support guide for 3-(Propylamino)propionitrile. This resource is designed for chemistry professionals engaged in synthesis and purification. Here, we address the common and complex challenges associated with isolating this bifunctional molecule, blending theoretical principles with practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is critical for selecting a purification strategy. This compound is a polar, high-boiling point liquid. Its bifunctional nature—containing both a secondary amine and a nitrile group—dictates its high polarity and potential for hydrogen bonding.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₆H₁₂N₂ | - |
| Molecular Weight | 112.17 g/mol [1] | Influences volatility and diffusion rates. |
| Physical State | Liquid at room temperature. | Amenable to distillation and liquid chromatography. |
| Boiling Point | High; requires vacuum for distillation. (e.g., the related 3-(Methylamino)propionitrile boils at 81°C / 24 mmHg). | Atmospheric distillation is not recommended due to the high temperature required, which can cause decomposition. |
| Solubility | Soluble in water and many organic solvents (e.g., alcohols, ethers, chlorinated solvents). | Wide solvent compatibility for chromatography, but can complicate aqueous extractions if impurities are also water-soluble. |
| pKa (amine) | Estimated to be around 10-11 (typical for secondary amines). | The basic nature is a primary challenge in silica gel chromatography, leading to strong adsorption and peak tailing. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically originate from the synthesis route, which is commonly the Michael addition of propylamine to acrylonitrile.
| Impurity | Source | Impact on Purification |
| Propylamine | Unreacted starting material. | Highly volatile; can typically be removed by stripping under reduced pressure or during the initial fraction of distillation. |
| Acrylonitrile | Unreacted starting material. | Volatile and toxic. Must be removed carefully. Can polymerize upon heating. |
| Water | Solvent or byproduct. | Can form azeotropes or interfere with certain analytical columns. |
| Bis(2-cyanoethyl)propylamine | Double addition of acrylonitrile to propylamine. | Higher molecular weight and boiling point than the desired product. Can be separated by careful fractional distillation. |
| Polyacrylonitrile | Polymerization of excess acrylonitrile. | Non-volatile residue. Remains in the distillation pot. |
| Cyanoethylated Water | Reaction of acrylonitrile with water, forming 3-hydroxypropionitrile.[2] | Polar impurity that may be difficult to separate by distillation alone. |
| Degradation Products | Formed from thermal stress or oxidation. | Often colored (yellow to brown). May be non-volatile or have similar volatility to the product. |
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this compound. It can separate volatile impurities and confirm the identity of the main peak and byproducts via mass fragmentation patterns.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. The integration of signals corresponding to the propyl group versus the ethyl group can confirm the structure.
-
Karl Fischer Titration: Essential for quantifying water content, as water can significantly impact subsequent reactions or product stability.
Section 2: Purification Troubleshooting Guide
This guide addresses specific experimental issues in a "Problem -> Cause -> Solution" format.
Problem 1: The product is yellow or brown after distillation.
-
Probable Cause A: Thermal Decomposition. The compound may be degrading at the distillation temperature, even under vacuum. The secondary amine can be susceptible to oxidation and other thermal degradation pathways.
-
Solution A:
-
Improve Vacuum: Ensure your vacuum system is optimal (target <1 mmHg). A lower pressure reduces the boiling point and minimizes thermal stress.
-
Use a Thin-Film Evaporator: For larger scales, a wiped-film or short-path distillation apparatus drastically reduces the residence time of the material at high temperatures.
-
Pre-treatment: Before distillation, stir the crude material with a small amount of activated carbon (e.g., 1-2% w/w) for 30-60 minutes, then filter it through Celite. This can remove some colored, non-volatile impurities.
-
-
Probable Cause B: Air Leak in the System. Oxygen leaking into the hot distillation apparatus can cause rapid oxidation of the amine.
-
Solution B:
-
Check All Joints: Ensure all glass joints are properly sealed with high-vacuum grease. Use high-quality connectors for all tubing.
-
Inert Gas Purge: Before heating, purge the distillation setup with an inert gas like nitrogen or argon to remove residual air.
-
Problem 2: Purity does not improve after a simple vacuum distillation.
-
Probable Cause: Close-Boiling Impurities. An impurity, such as a structural isomer or the bis(2-cyanoethyl)propylamine byproduct, may have a boiling point very close to your product, making separation by simple distillation inefficient.
-
Solution: Fractional Vacuum Distillation.
-
Introduce a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation pot and the condenser.
-
Optimize Reflux Ratio: Heat the pot slowly to establish a temperature gradient in the column. Collect the distillate slowly to allow for proper equilibration between the liquid and vapor phases in the column, which enhances separation efficiency. Discard a "forerun" fraction, collect the main product fraction over a narrow temperature range, and leave a "tail" fraction behind.
-
Problem 3: Severe peak tailing and poor recovery during silica gel column chromatography.
-
Probable Cause: Strong Acid-Base Interaction. The basic secondary amine group in your product is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption for a portion of your product and significant tailing for the portion that does elute.
-
Solution A: Modify the Mobile Phase.
-
Add a Competitive Base: Add a small amount of a volatile amine, like triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase (typically 0.5-1% v/v). This additive will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
-
Solution B: Use a Different Stationary Phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.
-
Deactivated Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% TEA before packing the column.
-
Polymer-Based Columns: For very challenging separations, consider using a resin-based stationary phase designed for amine purification.
-
Section 3: Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
This decision tree helps in choosing the right purification method based on the initial analysis of the crude product.
Caption: Decision tree for selecting the optimal purification strategy.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standardized method for analyzing the purity of this compound.
-
Sample Preparation: Dilute 1 µL of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.
-
Instrumentation:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is effective.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Set to 250°C with a split ratio of 50:1.
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks. Identify impurity peaks by their mass spectra, referencing potential byproducts from the synthesis.
Protocol 2: High-Vacuum Fractional Distillation
This is the primary method for purifying this compound on a laboratory scale.
-
Apparatus Setup:
-
Assemble a distillation apparatus using oven-dried glassware. Include a round-bottom flask (no more than 2/3 full), a 10-20 cm Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap (liquid nitrogen or dry ice/acetone) in between to protect the pump.
-
-
Procedure:
-
Ensure all joints are airtight using a suitable vacuum grease.
-
Start the magnetic stirrer and the condenser fluid.
-
Slowly open the system to the vacuum pump to degas the crude material.
-
Once the pressure is stable and low, begin heating the distillation flask using a heating mantle with a sand bath for uniform heat distribution.
-
Watch for the vapor to rise slowly up the Vigreux column. A "reflux ring" should be visible.
-
Collect the initial low-boiling fraction (forerun) in a separate receiving flask. This will contain residual starting materials like propylamine.
-
When the distillation head temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Stop the distillation when the temperature either rises or drops significantly, or when only a small, dark residue remains in the pot.
-
Allow the apparatus to cool completely before venting it to atmospheric pressure to prevent cracking the hot glassware.
-
References
-
Wikipedia contributors. (2023). Propionitrile. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7854, Propionitrile. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. [Link]
- Solvay S.A. (2003). Continuous process for the manufacture of 3-hydroxy propionitrile.
Sources
Technical Support Center: Catalyst Deactivation in 3-(Propylamino)propionitrile Synthesis
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of 3-(propylamino)propionitrile. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues related to catalyst performance during this crucial synthesis. Here, we delve into the causality behind catalyst deactivation and provide field-proven, self-validating protocols to restore catalytic activity.
Introduction: Understanding the Synthesis and Catalyst Role
The synthesis of this compound is typically achieved via the reductive amination of acrylonitrile with propylamine, or a related multi-step process involving nitrile hydrogenation. This reaction is heavily reliant on the efficiency and stability of heterogeneous catalysts, most commonly Raney® Nickel and supported Palladium (e.g., Pd/C). The catalyst's role is to facilitate the hydrogenation of the nitrile group and the intermediate imine, leading to the desired secondary amine product.
However, over time, a decline in catalytic activity and/or selectivity is a common challenge. This deactivation can stem from several factors, broadly categorized as poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal. Understanding the specific cause is paramount to effective troubleshooting.
Visualizing the Deactivation Landscape
The following diagram illustrates the common pathways leading to catalyst deactivation in this synthesis.
Caption: Common causes and symptoms of catalyst deactivation.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose the root cause of catalyst deactivation based on your experimental observations.
Issue 1: Rapid or Gradual Loss of Catalytic Activity
Question: My reaction rate has significantly slowed, or the conversion is incomplete, even after extended reaction times. What is the likely cause and how can I fix it?
Answer: A loss of activity is the most common symptom of catalyst deactivation. The underlying cause can be poisoning, fouling, or thermal degradation. The following troubleshooting workflow can help identify the specific issue.
Caption: Troubleshooting workflow for loss of catalytic activity.
Potential Cause 1: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites, rendering them inactive.
-
Common Poisons:
-
Sulfur Compounds: Traces of sulfur from starting materials or solvents can severely poison both Nickel and Palladium catalysts.
-
Halogenated Compounds: Halide impurities can also lead to deactivation.
-
Strongly Coordinating Species: Excess reactants, certain intermediates, or the amine products themselves can sometimes act as inhibitors by strongly binding to the active sites.[1][2]
-
-
Troubleshooting & Optimization:
-
Analyze Feedstock and Solvents: Use analytical techniques like GC-MS or elemental analysis to check for the presence of sulfur, halogens, or other potential poisons in your acrylonitrile, propylamine, and solvents.
-
Purify Starting Materials: If impurities are detected, purify the materials using methods such as distillation, recrystallization, or by passing them through a packed bed of appropriate adsorbents.
-
Potential Cause 2: Fouling by Coke Formation
"Coke" refers to carbonaceous deposits that physically block the catalyst's active sites and pores. These deposits can form from the polymerization or decomposition of reactants or products on the catalyst surface.
-
Causality: High local concentrations of acrylonitrile or intermediate imines can lead to polymerization, especially at elevated temperatures.[3] The acidic or basic properties of the catalyst support can also influence coke formation.[4]
-
Troubleshooting & Optimization:
-
Characterize the Spent Catalyst: Analyze the deactivated catalyst using Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence and quantity of carbon deposits.
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can promote coking. Operate at the lowest effective temperature.
-
Concentration: High substrate concentrations can lead to side reactions. Consider a lower substrate concentration or a semi-batch process where the nitrile is added gradually.[3]
-
Agitation: Ensure efficient mixing to avoid localized high concentrations of reactants near the catalyst surface.
-
-
Catalyst Regeneration: Coke can often be removed by controlled oxidation. (See detailed protocol below).
-
Potential Cause 3: Thermal Degradation (Sintering)
Sintering is the agglomeration of small metal particles on the catalyst support into larger ones at high temperatures. This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.
-
Troubleshooting & Optimization:
-
Characterize the Spent Catalyst: Use Transmission Electron Microscopy (TEM) to compare the metal particle size of the fresh and spent catalyst. A significant increase in particle size indicates sintering.
-
Optimize Reaction Temperature: Avoid exceeding the recommended operating temperature for your catalyst. If high temperatures are necessary for the reaction, consider a catalyst with higher thermal stability.
-
Catalyst Selection: Choose a catalyst with strong metal-support interactions to inhibit particle migration and agglomeration.
-
Issue 2: Decrease in Selectivity to this compound
Question: My reaction is producing an increasing amount of byproducts, such as di(propyl)propionitrile (tertiary amine) or other high molecular weight species. Why is this happening?
Answer: A loss of selectivity often points to changes in the catalyst surface or reaction mechanism. The primary cause is often related to the strong adsorption of intermediates and products, which can alter the reaction pathways.
-
Mechanism of Byproduct Formation: The desired primary amine product can compete with the propylamine reactant for the intermediate imine, leading to the formation of a secondary amine. This secondary amine can then react further to form a tertiary amine.
-
Troubleshooting & Optimization:
-
Control Reactant Stoichiometry: An excess of the primary amine reactant (propylamine) can help to favor the desired reaction pathway.
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.
-
-
Use of Additives: In some nitrile hydrogenations, the addition of a base (like NaOH or LiOH) can improve selectivity to the primary amine, although this must be carefully optimized for your specific reaction.[5]
-
Catalyst Fouling: As mentioned previously, coke formation can block specific sites, altering the selectivity of the catalyst. Addressing fouling can also restore selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Can I reuse my Raney® Nickel or Pd/C catalyst?
A1: Yes, both catalysts can often be reused. However, their activity will likely decrease with each cycle due to the deactivation mechanisms discussed above. For Raney® Nickel, it is crucial to keep the catalyst wet with solvent at all times, as it can be pyrophoric (ignites spontaneously in air) when dry.[6]
Q2: How can I regenerate my deactivated catalyst?
A2: Regeneration is possible for some types of deactivation, particularly fouling and some forms of poisoning.
-
Regeneration of Raney® Nickel:
-
For Coke Removal: A common method involves washing the catalyst with a solvent, followed by treatment with an aqueous alkaline solution (e.g., NaOH at 40-150 °C) or a dilute acid (e.g., acetic acid at 20-50 °C).[6][7] A high-pressure hydrogen treatment at elevated temperatures (e.g., 30 bar H₂, 150 °C) has also been shown to be effective.[6]
-
-
Regeneration of Pd/C:
-
For Coke Removal: A controlled burn-off in a stream of air or dilute oxygen at a controlled temperature (e.g., 250 °C) can remove carbonaceous deposits.[8] The temperature must be carefully managed to avoid sintering the palladium particles.
-
Q3: What analytical techniques are essential for investigating catalyst deactivation?
A3: A multi-technique approach is often necessary for a complete picture.
| Analytical Technique | Information Provided |
| TGA/TPO | Quantifies the amount of carbonaceous deposits (coke). |
| TEM | Visualizes metal particle size and distribution to identify sintering. |
| XPS | Determines the chemical state of the active metal and detects surface poisons. |
| ICP-MS/AAS | Measures the metal content of the catalyst to identify leaching. |
| GC-MS | Analyzes the purity of reactants and solvents. |
Q4: What is metal leaching and how can I prevent it?
A4: Metal leaching is the dissolution of the active metal (e.g., Palladium) from the support into the reaction medium.[9] This leads to an irreversible loss of catalyst activity and can contaminate your product. Leaching can be promoted by acidic or basic conditions, or by complexing agents in the reaction mixture. To prevent leaching, ensure the pH of your reaction medium is as neutral as possible and consider using a catalyst with a more robust support or anchoring of the active metal.
Experimental Protocols
Protocol 1: TGA for Quantifying Coke on a Spent Catalyst
-
Sample Preparation: Carefully recover the spent catalyst by filtration. Wash it with a suitable solvent (e.g., ethanol, isopropanol) to remove residual reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C).
-
TGA Analysis:
-
Place a known mass (e.g., 10-20 mg) of the dried, spent catalyst into the TGA sample pan.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to remove any residual solvent (e.g., 150 °C).
-
Switch the gas to an oxidizing atmosphere (e.g., air or a dilute O₂/N₂ mixture).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where all carbon is expected to combust (e.g., 600-800 °C).
-
The weight loss observed in the oxidizing atmosphere corresponds to the amount of coke on the catalyst.
-
Protocol 2: Regeneration of Coked Raney® Nickel
Safety Precaution: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry under a liquid and in an inert atmosphere.[6]
-
Washing: After the reaction, allow the catalyst to settle and decant the reaction mixture. Wash the catalyst multiple times with a solvent (e.g., ethanol) to remove adsorbed species.
-
Alkaline Treatment:
-
Suspend the washed catalyst in a dilute aqueous solution of NaOH (e.g., 1-5 wt%).
-
Heat the suspension with stirring to 60-80 °C for 1-2 hours.
-
Allow the catalyst to settle, decant the alkaline solution, and wash with deionized water until the pH is neutral.
-
-
Final Wash: Wash the regenerated catalyst with the solvent to be used in the next reaction. Store as a slurry under the solvent.
References
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube; 2023. Available from: [Link]
-
Surface characterisation of Pd–Ag/Al2O3 catalysts for acetylene hydrogenation using an improved XPS procedure. ResearchGate; 2025. Available from: [Link]
-
Coke formation on Ni-based catalysts during the DR process (a), and the... ResearchGate; N/A. Available from: [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI; N/A. Available from: [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI; 2020. Available from: [Link]
-
Adsorption of Chromium and Nickel Ions on Commercial Activated Carbon—An Analysis of Adsorption Kinetics and Statics. National Institutes of Health; 2023. Available from: [Link]
- Continuous preparation of amines by nitrile compound hydrogenation. Google Patents; N/A.
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate; 2025. Available from: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society; N/A. Available from: [Link]
-
Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction. MDPI; N/A. Available from: [Link]
-
Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM; N/A. Available from: [Link]
-
Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. ResearchGate; 2025. Available from: [Link]
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate; 2025. Available from: [Link]
-
Micellar Transfer Hydrogenation Catalysis in Water with Monocarbonyl Ruthenium(II)-poly(vinylphosphonate)-Containing Polymers: Achieving Reduction of Biomass-Derived Aldehydes. ACS Publications; 2024. Available from: [Link]
-
Adsorption of Chromium and Nickel Ions on Commercial Activated Carbon—An Analysis of Adsorption Kinetics and Statics. ResearchGate; 2023. Available from: [Link]
- Process for the regeneration of raney-nickel catalyst. Google Patents; N/A.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica; 2018. Available from: [Link]
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. National Institutes of Health; 2016. Available from: [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv; N/A. Available from: [Link]
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Publications; 2024. Available from: [Link]
-
On the activity of supported Au catalysts in the liquid phase hydrogenation of CO2 to formates. TU Delft Research Portal; N/A. Available from: [Link]
-
Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry (RSC Publishing); 2024. Available from: [Link]
-
Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Catalysis Science & Technology (RSC Publishing); N/A. Available from: [Link]
-
Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Publications; 2019. Available from: [Link]
-
Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate; N/A. Available from: [Link]
-
Carbonized Melamine Cyanurate as a Palladium Catalyst Support for the Dehydrogenation of N-heterocyclic Compounds in LOHC Technology. MDPI; N/A. Available from: [Link]
-
Solution and Active Site Speciation Drive Selectivity for Electrocatalytic Reactive Carbon Capture in Diethanolamine over Ni–N. ACS Publications; 2026. Available from: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository; 2021. Available from: [Link]
-
In situ Studies of Platinum Catalyst Sintering. Chalmers Publication Library; N/A. Available from: [Link]
-
Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. ResearchGate; 2024. Available from: [Link]
-
Individual and competitive adsorption of phenol and nickel onto multiwalled carbon nanotubes. National Institutes of Health; N/A. Available from: [Link]
-
Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry; 2024. Available from: [Link]
-
On the activity of supported Au catalysts in the liquid phase hydrogenation of CO2 to formates. Eindhoven University of Technology research portal; N/A. Available from: [Link]
-
The application of X-ray techniques to identify deactivation processes and active species in novel catalytic materials. UCL Discovery; N/A. Available from: [Link]
-
Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate; N/A. Available from: [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega; 2020. Available from: [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents; N/A.
-
Advanced X-ray Characterization Techniques to Improve the Stability of Dehydrogenation Catalysts. Figshare; 2023. Available from: [Link]
-
Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). N/A; 2022. Available from: [Link]
-
Supported Ionic Liquid Catalysis Investigated for Hydrogenation Reactions. ResearchGate; 2025. Available from: [Link]
-
Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate; N/A. Available from: [Link]
-
Nature of catalyst deactivation during citral hydrogenation: A catalytic and ATR-IR study. ResearchGate; 2025. Available from: [Link]
-
Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. N/A; N/A. Available from: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI; 2022. Available from: [Link]
- Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. Google Patents; N/A.
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI; N/A. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 3. US20100267989A1 - Continuous preparation of amines by nitrile compound hydrogenation - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. papers.sim2.be [papers.sim2.be]
- 7. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
troubleshooting guide for the synthesis of 3-(alkylamino)propionitriles
Technical Support Center: Synthesis of 3-(Alkylamino)propionitriles
Welcome to the technical support center for the synthesis of 3-(alkylamino)propionitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyanoethylation of amines. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of 3-(alkylamino)propionitriles is predominantly achieved through the aza-Michael addition, also known as cyanoethylation, of a primary or secondary amine to acrylonitrile.[1] This reaction is valued for its atom economy and versatility.[2] The core mechanism involves the nucleophilic attack of the amine on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group.[3][4] While aliphatic amines can often react with acrylonitrile without a catalyst, aromatic amines typically require catalysis due to their lower nucleophilicity.[4][5]
This guide will help you troubleshoot common issues, from low yields to product purification, ensuring a robust and reproducible synthesis.
Reaction Mechanism: A Visual Guide
The cyanoethylation of a primary amine proceeds via a nucleophilic conjugate addition. The amine's lone pair attacks the electron-poor alkene, followed by proton transfer to generate the final product.
Caption: Figure 1. Aza-Michael addition mechanism.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Reaction Yield
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Several factors can contribute to low yields in the cyanoethylation of amines. Here are the most common culprits and how to address them:
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially at elevated temperatures or in the presence of basic catalysts.[6] This is often observed as the formation of a white, insoluble solid in the reaction mixture.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. The reaction can be exothermic, so controlled addition of acrylonitrile or external cooling may be necessary.[7]
-
Inhibitors: Ensure your acrylonitrile contains a polymerization inhibitor, such as hydroquinone.
-
Catalyst Choice: For sensitive substrates, consider milder reaction conditions or alternative catalysts. While strong bases can be effective, they can also promote polymerization.[4]
-
-
-
Formation of Bis-cyanoethylated Product: Primary amines have two reactive N-H bonds, and can react with a second molecule of acrylonitrile to form a bis(2-cyanoethyl)amine.[7] This is a common side product that reduces the yield of the desired mono-adduct.
-
Solution:
-
Stoichiometry: Use a molar excess of the amine relative to acrylonitrile. This shifts the equilibrium towards the formation of the monosubstituted product.
-
Controlled Addition: Add acrylonitrile slowly to the amine to maintain a high concentration of the amine throughout the reaction.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Catalyst Selection: The choice of catalyst is crucial, especially for less reactive aromatic amines. Acidic catalysts like acetic acid or copper salts are often used for these substrates.[4][5][8] For aliphatic amines, the reaction may proceed without a catalyst.[4][5]
-
-
Question 2: I'm working with an aromatic amine and getting very low conversion. How can I improve this?
Aromatic amines are less nucleophilic than their aliphatic counterparts, making them less reactive towards acrylonitrile.[5]
-
Catalysis is Key: The uncatalyzed reaction is often very slow or does not occur at all.[5]
-
Acid Catalysis: Glacial acetic acid is a commonly used catalyst.[8]
-
Lewis Acid Catalysis: Copper salts, such as cuprous chloride or cupric acetate, can significantly enhance the reaction rate, particularly for sterically hindered or electron-deficient aromatic amines.[4]
-
Heterogeneous Catalysts: Silica-alumina catalysts have also been shown to be effective and can simplify product purification.[5]
-
-
Reaction Conditions:
Section 2: Product Purity and Purification
Question 3: My final product is contaminated with a higher boiling point impurity. What is it and how can I remove it?
The most common high-boiling impurity is the bis-cyanoethylated product, R-N(CH₂CH₂CN)₂.[7]
-
Identification: This impurity can be identified by mass spectrometry (higher molecular weight) or NMR spectroscopy (different integration ratios of the protons).
-
Purification Strategies:
-
Fractional Distillation: If there is a sufficient difference in boiling points between the mono- and bis-adducts, fractional distillation under reduced pressure can be an effective purification method.[7]
-
Column Chromatography: For smaller scale reactions or when distillation is not feasible, silica gel column chromatography can be used to separate the products. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Question 4: How can I remove unreacted starting amine from my product?
Unreacted amine can often be co-distilled with the product or be difficult to separate by chromatography due to similar polarities.
-
Acid Wash: A common and effective method is to perform an acidic wash during the workup.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the ammonium salt.
-
Separate the layers and then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
Section 3: Reaction Stalls and Other Issues
Question 5: My reaction started but then seemed to stop before completion. What could be the cause?
A stalled reaction can be frustrating. Here are a few potential reasons:
-
Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities in your starting materials or solvent. Ensure your reagents are of appropriate purity.
-
Temperature Drop: If the reaction is exothermic, it might require an initial input of heat to get started. If the external heating is removed, the reaction may cool down and stop. Maintain a consistent temperature.
-
Inhibitor Overload: While an inhibitor in acrylonitrile is necessary to prevent polymerization, an excessively high concentration could potentially slow down the desired reaction. Use acrylonitrile from a reputable supplier with the appropriate level of inhibitor.
Troubleshooting Decision Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues during the synthesis of 3-(alkylamino)propionitriles.
Caption: Figure 2. Troubleshooting Decision Workflow.
Experimental Protocols
General Procedure for Cyanoethylation of an Aliphatic Amine
This is a general guideline and may need to be optimized for your specific amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the primary or secondary aliphatic amine (2.0 equivalents). If a solvent is used, add it at this stage (e.g., ethanol, water, or no solvent).
-
Acrylonitrile Addition: Cool the flask in an ice bath. Add acrylonitrile (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC until the acrylonitrile is consumed (typically 2-24 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove any excess amine and solvent.
-
The crude product can then be purified by vacuum distillation or column chromatography.
-
Safety Precautions
-
Acrylonitrile is highly toxic, flammable, and a potential carcinogen. [9] All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended).[10][11][12] Acrylonitrile can penetrate many types of gloves and leather, so any contaminated clothing or shoes should be removed immediately and decontaminated or discarded.[10][12][13]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Data Summary
| Amine Type | Reactivity | Typical Catalyst | Temperature | Key Considerations |
| Primary Aliphatic | High | Often none required; can be base-catalyzed | Room Temp - 50°C | Risk of bis-cyanoethylation. Use excess amine. |
| Secondary Aliphatic | High | Often none required | Room Temp - 50°C | Generally gives clean mono-adduct. |
| Primary Aromatic | Low | Acidic (e.g., Acetic Acid) or Lewis Acid (e.g., CuCl) | 80°C - 175°C | Catalyst is essential for good conversion.[5] |
| Secondary Aromatic | Low | Acidic or Lewis Acid | 80°C - 175°C | Requires forcing conditions. |
References
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. (n.d.). ResearchGate. Retrieved from [Link]
- Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3.
- Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. (n.d.). International Journal of Scientific & Technology Research.
-
Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved from [Link]
-
3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved from [Link]
- Cyanoethylation of aromatic amines. (1976, March 9). Google Patents.
- Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin. (1994, August 2). Google Patents.
- Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). Tetrahedron Letters, 50(26), 3393-3395.
- Preparation of 3-aminopropionitriles. (1994, August 2). Google Patents.
-
Substance Safety Data Sheet for Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. (2018). Green Chemistry, 20(1), 157-162.
- Method for producing and purifying 3-aminopropanol. (2012, June 27). Google Patents.
-
Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. (n.d.). ResearchGate. Retrieved from [Link]
- ACRYLONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Application of cationic acetonitrile Nickel pincer complexes as catalysts in Michael-type hydroamination and hydroalkoxylation of nitriles. (2023, November 26). ChemRxiv.
- Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2022). RSC Advances, 12(10), 6035-6043.
- THE Chemistry - OF Acrylonitrile. (n.d.). IGTPAN.
-
Cyanoethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Acrylonitrile | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Construction of 5-(Alkylamino)
-
Acrylonitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Acrylonitrile. (n.d.). European Chemical Industry Council.
-
Synthesis of Primary Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. (n.d.). ResearchGate. Retrieved from [Link]
-
Production of Acrylonitrile from the ammoxidation of propylene. (2015, April 20). SlideShare. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 6. igtpan.com [igtpan.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijstr.org [ijstr.org]
- 9. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
- 12. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. 29 CFR § 1910.1045 - Acrylonitrile. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
effect of temperature on the synthesis of 3-(Propylamino)propionitrile
This technical guide provides in-depth information and troubleshooting advice for the synthesis of 3-(Propylamino)propionitrile, a key intermediate in various chemical manufacturing processes. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure you can confidently navigate the nuances of this synthesis, particularly concerning the critical role of temperature.
Introduction to the Synthesis
The synthesis of this compound is achieved through the cyanoethylation of propylamine. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the electron-deficient β-carbon of acrylonitrile.[1] While the reaction is generally straightforward, its exothermic nature necessitates careful temperature control to maximize yield and purity.[2] Inadequate heat management can lead to undesirable side reactions, primarily the formation of the bis-adduct, N,N-bis(2-cyanoethyl)propylamine, and the polymerization of acrylonitrile. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the cyanoethylation of propylamine typically lies between 30°C and 60°C .[3] This range is a balance between achieving a reasonable reaction rate and minimizing side reactions. Primary aliphatic amines like propylamine are generally reactive towards acrylonitrile, and the reaction can often be initiated at room temperature with a noticeable exotherm.[4] For more controlled industrial processes, a temperature range of 20-80°C is often cited for similar cyanoethylations.[3]
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, an increase in temperature will increase the rate of the Michael addition between propylamine and acrylonitrile. However, due to the exothermic nature of the reaction, it is crucial to manage the heat generated to prevent a runaway reaction. The addition of acrylonitrile should be done portion-wise or via a dropping funnel to maintain the desired temperature.
Q3: What are the primary side products, and how does temperature influence their formation?
A3: The two main side products are:
-
N,N-bis(2-cyanoethyl)propylamine: This is formed when a second molecule of acrylonitrile reacts with the newly formed this compound. Higher temperatures can favor this double addition.
-
Polyacrylonitrile: Acrylonitrile can undergo anionic polymerization, which is often initiated by strong bases and can be accelerated at elevated temperatures.
Controlling the temperature within the recommended range is the most effective way to minimize the formation of these byproducts.
Q4: Is a catalyst required for this reaction?
A4: For primary aliphatic amines such as propylamine, the cyanoethylation of acrylonitrile can often proceed without a catalyst due to the inherent nucleophilicity of the amine.[4] However, in some industrial settings, a mild basic catalyst may be used to enhance the reaction rate. For less reactive amines, both acidic and basic catalysts have been employed.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction temperature too low: The reaction rate may be too slow, leading to incomplete conversion. | Gradually increase the reaction temperature to the higher end of the recommended range (50-60°C) and monitor the reaction progress by TLC or GC. |
| Incomplete reaction: Insufficient reaction time. | Extend the reaction time and monitor for the disappearance of the starting materials. | |
| High levels of N,N-bis(2-cyanoethyl)propylamine | Reaction temperature too high: Elevated temperatures favor the second Michael addition. | Maintain the reaction temperature strictly within the 30-50°C range. Ensure efficient cooling and a controlled rate of acrylonitrile addition. |
| Incorrect stoichiometry: An excess of acrylonitrile can drive the formation of the bis-adduct. | Use a slight excess of propylamine to ensure the complete consumption of acrylonitrile in the formation of the mono-adduct. | |
| Formation of a solid polymer in the reaction mixture | Localized overheating: Poor stirring or too rapid addition of acrylonitrile can create hot spots, initiating polymerization. | Improve stirring efficiency and add acrylonitrile dropwise with external cooling to dissipate the heat of reaction effectively. |
| Presence of strong base impurities: These can act as potent initiators for acrylonitrile polymerization. | Ensure the purity of your reagents and glassware. | |
| Difficulty in purifying the product | Presence of unreacted starting materials and byproducts: Similar boiling points can make distillation challenging. | Optimize the reaction conditions to maximize the conversion to the desired product. For purification, vacuum distillation is recommended. A fractional distillation setup may be necessary to achieve high purity. |
Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Propylamine (CAS 107-10-8)
-
Acrylonitrile (CAS 107-13-1), stabilized
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer
-
Ice-water bath for cooling
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge the Reactor: Add propylamine (1.0 equivalent) to the reaction flask.
-
Controlled Addition of Acrylonitrile: Begin stirring and slowly add acrylonitrile (0.95 equivalents) dropwise from the dropping funnel. Monitor the internal temperature closely and maintain it between 30-40°C by adjusting the addition rate and the cooling bath. The reaction is exothermic, and careful control is crucial.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the unreacted starting materials and any low-boiling impurities under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Data Presentation
The following table summarizes the expected impact of temperature on the synthesis of this compound. The values are illustrative and based on general principles of cyanoethylation reactions.
| Reaction Temperature (°C) | Relative Reaction Rate | Yield of this compound (%) | Purity (%) | Key Observations |
| 20-30 | Low to Moderate | 70-80 | >95 | Slow reaction, minimal side products. |
| 30-60 | Moderate to High | >90 | ~95 | Optimal range with good reaction rate and high selectivity. |
| 60-80 | High | 80-85 | 85-90 | Increased formation of N,N-bis(2-cyanoethyl)propylamine. |
| >80 | Very High | <70 | <80 | Significant formation of the bis-adduct and potential for acrylonitrile polymerization. |
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the propylamine on the β-carbon of acrylonitrile, characteristic of a Michael addition.
Caption: Workflow for this compound Synthesis.
References
- WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google P
-
Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH. [Link]
-
Propionitrile - Wikipedia. [Link]
- US9815781B1 - Process for preparing 3-(methylsulfonyl)
- CN109369423B - Preparation method of 3-ethoxy propylamine - Google P
- Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (URL not available)
- US4055586A - Process for the manufacture of bis-(2-cyanoethyl)
- Cyanoethylation of Some Alkanolamines - DTIC. (URL not available)
-
Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
- US3943162A - Cyanoethylation of aromatic amines - Google P
-
Cyanoethylation - Organic Reactions. [Link]
-
Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed. [Link]
- US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)
Sources
Technical Support Center: Purification of 3-(Propylamino)propionitrile
Welcome to the technical support center for the purification of crude 3-(Propylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Impurity Profile of Crude this compound
Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound, typically via the Michael addition of propylamine to acrylonitrile, can result in a mixture of compounds.
Common Impurities:
-
Unreacted Starting Materials:
-
Propylamine: A volatile and basic impurity.
-
Acrylonitrile: A volatile and reactive impurity.
-
-
Byproducts:
-
Bis(2-cyanoethyl)propylamine: Formed from the addition of a second molecule of acrylonitrile to the product. This is often the most significant and challenging impurity to remove due to its similar structure and properties.
-
-
Solvent Residues: Depending on the reaction conditions.
-
Degradation Products: Aminonitriles can be susceptible to hydrolysis, especially under strong acidic or basic conditions, potentially forming the corresponding amide or carboxylic acid.[1]
A logical first step in any purification strategy is to characterize the crude mixture to identify the major impurities and their relative concentrations. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[2]
Purification Strategies: A Troubleshooting Approach
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. We will explore the three primary methods: distillation, column chromatography, and crystallization, with a focus on troubleshooting common issues.
Fractional Vacuum Distillation
Distillation is an effective method for separating compounds with different boiling points. Due to the relatively high boiling point of this compound and its potential for decomposition at elevated temperatures, fractional vacuum distillation is the recommended approach.[3]
Key Considerations & Troubleshooting:
-
What is the boiling point of this compound?
-
My distillation is not separating the components effectively.
-
Insufficient Column Efficiency: Ensure you are using a fractionating column (e.g., Vigreux, packed) of adequate length to achieve the necessary theoretical plates for separation.[5]
-
Incorrect Pressure: The vacuum level needs to be stable and low enough to allow the components to boil at a reasonable temperature. Fluctuations in pressure will lead to poor separation.[3]
-
Heating Rate: A slow and steady heating rate is crucial. Rapid heating can cause "bumping" and carry over less volatile components.
-
-
The product is decomposing in the distillation pot.
-
Excessive Temperature: This is the most common cause. Reduce the pressure further to lower the boiling point.
-
Prolonged Heating: Minimize the time the compound spends at high temperatures.
-
Step-by-Step Protocol for Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6]
-
Crude Material Preparation: Add the crude this compound to a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Initiate Vacuum: Slowly apply the vacuum to the system. A gradual reduction in pressure helps to remove highly volatile components without bumping.[6]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions in separate receiving flasks.
-
Fraction 1 (Foretun): Will contain low-boiling impurities such as residual propylamine and acrylonitrile.
-
Fraction 2 (Product): Collect the fraction that distills at a stable temperature. This is your purified this compound.
-
Fraction 3 (Residue): The distillation pot will contain the high-boiling byproduct, bis(2-cyanoethyl)propylamine, and any non-volatile impurities.
-
-
Purity Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.
Workflow for Fractional Vacuum Distillation:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying compounds based on their polarity.[7] Given the basic nature of the amine group in this compound, special considerations are necessary to achieve good separation and avoid common issues like peak tailing.
Key Considerations & Troubleshooting:
-
My compound is streaking on the silica gel column.
-
Acid-Base Interactions: The acidic nature of silica gel can strongly interact with the basic amine, causing streaking. To mitigate this, add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the methanol portion of your solvent system.[5][8]
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal. A systematic approach to solvent selection is crucial.
-
-
How do I choose the right solvent system?
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Recommended Solvent Systems: For aminonitriles, a gradient elution is often effective. Start with a non-polar solvent and gradually increase the polarity. Common systems include:
-
Hexanes/Ethyl Acetate with 0.5% Triethylamine
-
Dichloromethane/Methanol with 0.5% Triethylamine
-
-
Step-by-Step Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often leads to better resolution.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship in Flash Chromatography:
Sources
- 1. Propionitrile - Wikipedia [en.wikipedia.org]
- 2. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Scale-Up of 3-(Propylamino)propionitrile Production
Welcome to the technical support center for the synthesis and scale-up of 3-(Propylamino)propionitrile. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) grounded in chemical principles and practical experience.
I. Process Overview: The Aza-Michael Addition
The production of this compound is primarily achieved through the aza-Michael addition of propylamine to acrylonitrile. This reaction is an exothermic nucleophilic addition that requires careful control of reaction parameters to ensure high yield, purity, and, most importantly, safety.
Reaction Scheme:
Below is a workflow diagram illustrating the key stages of the process, from reactant preparation to final product purification.
Validation & Comparative
A Comparative Guide to the Characterization of 3-(Propylamino)propionitrile by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel and existing compounds is paramount. 3-(Propylamino)propionitrile, a secondary amine and nitrile-containing organic molecule, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of its characterization, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in analytical chemistry. We will explore the nuances of this methodology, compare it with viable alternatives, and provide actionable protocols to ensure accurate and reproducible results.
The Analytical Imperative for this compound
Accurate identification and quantification of this compound are critical for several reasons. In drug development, it may be an intermediate, a final product, or an impurity, each requiring stringent control. Its chemical structure, featuring both a secondary amine and a nitrile group, imparts specific physicochemical properties that influence the choice of analytical methodology. The secondary amine group, in particular, can lead to peak tailing and poor chromatographic resolution in GC analysis due to its polarity and potential for interaction with active sites on the column.
GC-MS: A Powerful Tool for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic efficiency, coupled with the specificity of mass spectrometric detection, makes it an invaluable tool for the analysis of complex mixtures.
The Rationale Behind the GC-MS Workflow
The successful GC-MS analysis of this compound hinges on a well-designed experimental workflow. Each step, from sample preparation to data interpretation, is crucial for obtaining reliable results.
Caption: Figure 1. A generalized workflow for the GC-MS analysis of this compound.
A critical consideration for the GC-MS analysis of secondary amines like this compound is the potential need for derivatization.[1][2][3][4][5] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[2][3] For secondary amines, silylation or acylation are common derivatization strategies.[4][5] This step mitigates the undesirable interactions between the polar amine group and the stationary phase of the GC column, leading to sharper peaks and improved resolution.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful technique, it is not the only option for the characterization of this compound. A comprehensive understanding of the available analytical landscape allows researchers to select the most appropriate method for their specific needs.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable analytes; may require derivatization. | Excellent for identification and quantification, especially with derivatization. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity. | More complex instrumentation, potential for matrix effects. | A strong alternative, particularly for complex matrices or when derivatization is undesirable.[6] |
| HPLC-UV | Separation by high-performance liquid chromatography, detection by UV-Vis spectroscopy. | Robust and widely available, good for quantification. | Lower sensitivity and selectivity compared to MS, requires a chromophore. | Potentially suitable for quantification if a suitable chromophore is present or can be introduced via derivatization.[7] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity, not ideal for quantification of trace amounts. | Excellent for structural elucidation of the pure compound. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Provides information about functional groups, fast and non-destructive. | Not suitable for quantification, limited use for complex mixtures. | Useful for confirming the presence of nitrile and amine functional groups. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a detailed, step-by-step methodology for the characterization of this compound using GC-MS, incorporating best practices for sample preparation and analysis.
1. Sample Preparation and Derivatization (Silylation)
-
Objective: To prepare the sample for GC-MS analysis and improve the chromatographic properties of this compound through derivatization.
-
Materials:
-
This compound standard
-
Sample containing this compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal Standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties but different retention time)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Accurately weigh a known amount of the this compound standard and dissolve it in the anhydrous solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
For the sample, dissolve a known amount in the anhydrous solvent.
-
To 100 µL of the standard or sample solution in a vial, add a known amount of the internal standard.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[8]
-
Allow the vial to cool to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To separate the derivatized this compound from other components and obtain its mass spectrum for identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode, depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: Set appropriately to avoid detecting the solvent peak.
-
3. Data Analysis and Interpretation
-
Objective: To identify and quantify this compound in the sample.
-
Procedure:
-
Identification:
-
Compare the retention time of the peak in the sample chromatogram with that of the derivatized standard.
-
Compare the mass spectrum of the sample peak with the mass spectrum of the derivatized standard and with reference spectra from libraries such as NIST.[9] The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
-
Conclusion
The characterization of this compound by GC-MS is a robust and reliable method, particularly when coupled with a suitable derivatization strategy to enhance its chromatographic performance. While other techniques like LC-MS/MS offer viable alternatives, the widespread availability and established libraries of GC-MS make it a primary choice for many laboratories. By understanding the principles behind the methodology and adhering to a well-defined experimental protocol, researchers can achieve accurate and reproducible characterization of this important molecule, ensuring the integrity and quality of their scientific endeavors.
References
- Biedermann, M., & Grob, K. (2008). In GC–MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. Food Additives & Contaminants: Part A, 25(8), 960-967.
-
SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Human Metabolome Database. (2021). Metabocard for Propionitrile (HMDB0256827). Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. Retrieved from [Link]
- Olsen, A. R., & Ellefson, M. E. (2004). Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. Journal of occupational and environmental hygiene, 1(10), 648–662.
-
PubChem. (n.d.). Propionitrile. Retrieved from [Link]
-
Pseudomonas aeruginosa Metabolome Database. (n.d.). beta-Aminopropionitrile (PAMDB001424). Retrieved from [Link]
-
PubChem. (n.d.). 3-[3-(dimethylamino)propylamino]propanenitrile. Retrieved from [Link]
- Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives.
- Jolliffe, D. A., & MacLeod, S. L. (2025). Detection of Anticoagulant Rodenticides by Direct Analysis in Real Time Time-of-Flight Mass Spectrometry: Novel Screening Techniques and Rapid Semi-Quantitative Determination. Environmental Science: Processes & Impacts.
- Péra, B., et al. (2014). Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Journal of mass spectrometry : JMS, 49(5), 419–425.
- Pérez-Fernández, V., et al. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 119(24), 12192-12224.
- Farag, M. A., et al. (2013). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.
- Harvey, D. (2023).
- Sinha, N., et al. (2012). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples.
-
NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H NMR Analysis of 3-(Propylamino)propionitrile: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation and purity assessment of novel and existing compounds is paramount. 3-(Propylamino)propionitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its characterization is crucial for ensuring the integrity of subsequent synthetic steps and the quality of the final products.
This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural determination in organic chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed, predicted ¹H NMR spectrum, meticulously constructed from established principles and spectral data of analogous compounds. We will delve into the rationale behind the predicted chemical shifts and coupling patterns, offering a robust framework for the interpretation of an experimentally acquired spectrum.
Furthermore, this guide will extend beyond ¹H NMR, offering a comparative analysis with other key analytical techniques, namely ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach underscores the synergistic power of modern analytical methods in providing a comprehensive characterization of molecules like this compound.
The Predicted ¹H NMR Spectrum of this compound
A predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts (δ) are estimated based on the analysis of structurally similar compounds, including propylamine, propionitrile, and 3-(ethylamino)propionitrile.[1][2][3] The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
Figure 1: Predicted ¹H NMR spectrum of this compound.
Structural Assignment and Interpretation
The structure of this compound with the predicted chemical shifts for each proton environment is shown below.
Figure 2: Structure of this compound with predicted ¹H NMR assignments.
Detailed Peak Analysis:
-
Signal (a) at δ ≈ 0.9 ppm (triplet, 3H): This signal corresponds to the methyl (CH₃) protons of the propyl group. It appears as a triplet due to coupling with the adjacent methylene (CH₂) protons (b), following the n+1 rule (2+1=3).[1] Its upfield chemical shift is characteristic of an alkyl group distant from electron-withdrawing groups.
-
Signal (b) at δ ≈ 1.5 ppm (sextet, 2H): These are the protons of the central methylene group of the propyl chain. They are coupled to the three protons of the methyl group (a) and the two protons of the adjacent methylene group (c), resulting in a complex multiplet, predicted here as a sextet (3+2+1=6).
-
Signal (c) at δ ≈ 2.5 ppm (triplet, 2H): This signal is assigned to the methylene protons of the propyl group directly attached to the nitrogen atom. The electron-withdrawing effect of the nitrogen deshields these protons, shifting them downfield compared to the other alkyl protons.[1] They appear as a triplet due to coupling with the adjacent methylene protons (b).
-
Signal (d) at δ ≈ 1.1 ppm (broad singlet, 1H): This broad signal corresponds to the proton attached to the nitrogen atom (N-H). The chemical shift of this proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.
-
Signal (e) at δ ≈ 2.8 ppm (triplet, 2H): These are the methylene protons adjacent to the nitrogen atom on the propionitrile side. They are deshielded by the neighboring nitrogen, leading to a downfield shift. They are split into a triplet by the adjacent methylene protons (f).
-
Signal (f) at δ ≈ 2.6 ppm (triplet, 2H): This signal represents the methylene protons adjacent to the nitrile group. The electron-withdrawing nature of the cyano group causes a downfield shift.[2] These protons are coupled to the methylene protons at position (e), resulting in a triplet.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sources
- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Analytical Challenge: Identifying N-(β-Cyanoethyl)propylamine
An Expert's Comparative Guide to the FT-IR Spectrum of N-(β-Cyanoethyl)propylamine
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(β-Cyanoethyl)propylamine. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative analysis against structurally similar molecules. By understanding the subtle yet distinct spectral differences, scientists can achieve unambiguous compound identification and ensure the integrity of their work. The causality behind experimental choices and spectral interpretations is explained to provide a framework for robust analytical reasoning.
N-(β-Cyanoethyl)propylamine is a bifunctional molecule containing both a secondary amine (-NH-) and a nitrile (-C≡N) group. This structure presents a unique analytical challenge: to confirm the presence and integrity of both functional groups simultaneously. FT-IR spectroscopy is an ideal technique for this purpose, as it provides a distinct "fingerprint" based on the vibrational frequencies of a molecule's covalent bonds.
The core objective is to differentiate the FT-IR spectrum of N-(β-Cyanoethyl)propylamine from plausible alternatives or related impurities, such as a primary amine (Propylamine), a secondary amine lacking the nitrile group (Dipropylamine), and a simple nitrile (Propionitrile).
Spectral Interpretation: The Signature of N-(β-Cyanoethyl)propylamine
The FT-IR spectrum of N-(β-Cyanoethyl)propylamine is defined by the characteristic absorptions of its constituent parts: the secondary amine, the nitrile group, and the propyl/ethyl alkyl backbone.
-
N-H Stretch (Secondary Amine): A single, moderately sharp absorption band is expected in the 3350-3310 cm⁻¹ region.[1] This is the hallmark of a secondary amine. Its presence confirms the N-H bond, and the fact that it is a single peak (unlike the doublet seen in primary amines) confirms its secondary nature.[1][2]
-
C-H Stretch (Alkyl Groups): Multiple sharp peaks will be observed between 2960 cm⁻¹ and 2850 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₃ and CH₂ groups of the propyl and ethyl chains.[3]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak appears in the 2260-2240 cm⁻¹ range. This absorption is highly characteristic of the nitrile functional group and is often found in a relatively "clean" region of the spectrum, making it an excellent diagnostic peak.
-
N-H Bend (Secondary Amine): The N-H bending vibration for secondary amines can appear in the 1650-1550 cm⁻¹ region, but it is often weak and may be difficult to distinguish in complex molecules.[1]
-
C-N Stretch (Aliphatic Amine): A medium-to-weak absorption in the 1250–1020 cm⁻¹ range indicates the stretching of the carbon-nitrogen bond.[1]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of overlapping signals from C-C stretching and various bending vibrations.[4] While difficult to assign individually, this pattern is unique to the molecule's overall structure.
The following logical workflow can be used to analyze an unknown spectrum for the presence of N-(β-Cyanoethyl)propylamine.
Caption: FT-IR analysis workflow for identifying N-(β-Cyanoethyl)propylamine.
Comparative Spectral Analysis
Objectively comparing the spectrum of our target molecule with structurally similar alternatives is the most rigorous method for validation. The key is to isolate the spectral features that are unique to each functional group.
Comparison Data Summary
| Vibrational Mode | N-(β-Cyanoethyl)propylamine | Propylamine (Primary Amine) | Dipropylamine (Secondary Amine) | Propionitrile (Nitrile) |
| N-H Stretch | ~3330 cm⁻¹ (single, medium) | ~3370 & ~3290 cm⁻¹ (doublet)[4] | ~3300 cm⁻¹ (single, weak) | Absent |
| C≡N Stretch | ~2250 cm⁻¹ (sharp, medium) | Absent | Absent | ~2250 cm⁻¹ (sharp, strong) |
| C-H Stretch | ~2870-2960 cm⁻¹ | ~2870-2960 cm⁻¹[4] | ~2870-2960 cm⁻¹ | ~2880-2980 cm⁻¹ |
| N-H Bend | ~1580 cm⁻¹ (weak) | ~1620 cm⁻¹ (medium)[4] | ~1570 cm⁻¹ (very weak/absent) | Absent |
| C-N Stretch | ~1130 cm⁻¹ | ~1070 cm⁻¹[5] | ~1120 cm⁻¹ | Absent |
Analysis vs. Propylamine (Primary Amine)
Propylamine serves as a crucial comparison to confirm the secondary nature of the amine in our target molecule.
-
Key Differentiator: The N-H stretching region. Propylamine exhibits two distinct peaks ('twin peaks') resulting from the asymmetric and symmetric N-H stretching vibrations of its -NH₂ group.[4] In contrast, N-(β-Cyanoethyl)propylamine shows only a single peak, characteristic of its -NH- group.[1]
-
Secondary Differentiator: The absence of the sharp C≡N peak at ~2250 cm⁻¹ in propylamine's spectrum is another definitive point of contrast.
Analysis vs. Dipropylamine (Secondary Amine)
Dipropylamine has the same secondary amine group and alkyl backbone but lacks the cyanoethyl moiety.
-
Key Differentiator: The C≡N stretching region. The spectrum of dipropylamine will be nearly identical to N-(β-Cyanoethyl)propylamine in the N-H and C-H stretching regions (~3300 cm⁻¹ and 2900 cm⁻¹, respectively). However, it will completely lack the sharp absorption at ~2250 cm⁻¹. This direct comparison provides unequivocal evidence for the presence of the nitrile group in the target molecule.
Analysis vs. Propionitrile (Nitrile)
This comparison isolates the amine functionality.
-
Key Differentiator: The N-H stretching region. Propionitrile will show a strong, characteristic C≡N peak around 2250 cm⁻¹ but will have no absorption bands in the 3300-3500 cm⁻¹ region due to the absence of an N-H bond. This confirms that the peak observed at ~3330 cm⁻¹ in our target molecule is indeed from the amine group.
The relationship between these functional groups and their primary IR absorption regions is visualized below.
Caption: Mapping of functional groups to their key FT-IR absorption regions.
Self-Validating Experimental Protocol: Acquiring the FT-IR Spectrum
To ensure data is trustworthy and reproducible, a standardized protocol must be followed. The following describes the common thin film method for analyzing a liquid sample like N-(β-Cyanoethyl)propylamine.
Materials:
-
FT-IR Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pipette or glass rod
-
Sample: N-(β-Cyanoethyl)propylamine (liquid)
-
Solvent for cleaning (e.g., anhydrous dichloromethane or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum to ensure only the sample's absorptions are recorded.
-
-
Sample Preparation (Thin Film Method):
-
Place one clean, dry salt plate on a stable surface.
-
Using a pipette, place one small drop of the liquid N-(β-Cyanoethyl)propylamine onto the center of the plate. Causality Note: Using a minimal amount of sample is crucial. A thick film will cause the most intense absorption bands to be "totally absorbing" (flat-topped at 0% transmittance), obscuring valuable information.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the prepared salt plate assembly into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Label the significant peaks corresponding to the N-H, C-H, and C≡N stretching vibrations for analysis.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Rinse the plates with a dry solvent (e.g., dichloromethane). Safety Note: Handle salt plates with care, as they are fragile and can be damaged by moisture (including moisture from hands).[6][7][8] Always wear gloves.
-
Gently wipe dry with a Kimwipe and store in a desiccator to prevent fogging.
-
Conclusion
The FT-IR spectrum of N-(β-Cyanoethyl)propylamine is definitively characterized by three key features: a single N-H stretching peak around 3330 cm⁻¹, multiple C-H stretching peaks between 2870-2960 cm⁻¹, and a sharp C≡N stretching peak near 2250 cm⁻¹. Through systematic comparison with the spectra of propylamine, dipropylamine, and propionitrile, each functional group can be independently verified. This comparative approach, grounded in a robust experimental protocol, provides a self-validating system for the unambiguous identification of N-(β-Cyanoethyl)propylamine, ensuring the highest degree of scientific integrity for researchers and developers.
References
-
Brown, D. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
El-Sheikh, M. A., et al. (2017). Structural Study on Propylamide by FT-IR Spectrometry Using Chemo. International Journal of Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) AcIm-Va, b N-propylamine[AcIm-Va]Br... [Image]. Retrieved from [Link]
-
Odin, E. M., et al. (2021). Structure activity relationship (sar) of cyanoethylated aromatic amines. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Loba Chemie. (2024). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanamine, N-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylamine. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
A Comparative Guide to 3-(Propylamino)propionitrile and 3-(Methylamino)propionitrile for Researchers
This guide provides an in-depth, objective comparison of 3-(Propylamino)propionitrile and 3-(Methylamino)propionitrile, two closely related aliphatic aminonitriles. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond catalog data to explore the nuanced differences in their properties, reactivity, and practical applications, supported by experimental frameworks.
Introduction: Understanding the Aminopropionitrile Scaffold
3-(Alkylamino)propionitriles are bifunctional molecules featuring a secondary amine and a nitrile group. This architecture makes them valuable intermediates in organic synthesis. The secondary amine serves as a nucleophile or a base, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, opening a wide array of synthetic possibilities.
The core difference between the two molecules discussed here lies in the N-alkyl substituent: a methyl group versus a propyl group. This seemingly minor variation has significant implications for the compound's physical properties, steric hindrance, and lipophilicity, which in turn dictate its suitability for specific applications. This guide will dissect these differences to inform compound selection in a research and development context.
Comparative Physicochemical Properties
The choice between these two reagents often begins with a review of their fundamental physical properties. The additional two carbons in the propyl group of this compound lead to predictable changes in molecular weight, boiling point, and density compared to its methyl counterpart.
| Property | 3-(Methylamino)propionitrile | This compound | Rationale for Difference |
| CAS Number | 693-05-0[1] | 5349-98-4 | Unique chemical identifier |
| Molecular Formula | C₄H₈N₂[1] | C₆H₁₂N₂[2] | Two additional CH₂ groups |
| Molecular Weight | 84.12 g/mol [1] | 112.17 g/mol | Increased mass from the propyl group |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Both are simple, clear liquids at STP |
| Boiling Point | 81 °C @ 24 mmHg | ~105-107 °C @ 15 mmHg | Increased van der Waals forces due to larger alkyl chain |
| Density | ~0.90 - 0.91 g/mL[3] | ~0.87 g/mL | Longer alkyl chain slightly decreases density |
| Refractive Index | ~1.430 - 1.432[3] | ~1.435 | Slight increase with molecular size |
| LogP (Predicted) | ~ -0.1 | ~ 0.7 | Propyl group significantly increases lipophilicity |
Key Insight: The most impactful difference for many applications is the octanol-water partition coefficient (LogP). The higher predicted LogP of this compound indicates greater lipophilicity. This is a critical factor in drug development for membrane permeability and in materials science for solubility in nonpolar polymers and solvents.
Synthesis, Reactivity, and Mechanistic Considerations
Both compounds are typically synthesized via the aza-Michael addition of the corresponding primary amine (methylamine or propylamine) to acrylonitrile.[4][5] This reaction is often base-catalyzed or can even proceed neat, driven by the strong nucleophilicity of the amine and the electrophilicity of the β-carbon of acrylonitrile.
dot graph Synthesis { rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: General synthesis via aza-Michael addition.
Reactivity Differences:
-
Nucleophilicity: The basicity of the secondary amines is similar, with the propyl group having a slightly stronger inductive effect, making its amine marginally more basic and nucleophilic. However, this electronic difference is often overshadowed by steric factors.
-
Steric Hindrance: The bulkier propyl group can slightly impede the approach of electrophiles to the nitrogen atom compared to the smaller methyl group. In reactions where the amine is the nucleophile, this can lead to slower reaction rates for the propyl derivative, especially with sterically demanding substrates.
Performance Comparison in a Synthetic Application
To illustrate the practical implications of these differences, consider their use as precursors for N-substituted β-alanine derivatives through nitrile hydrolysis. β-Alanine and its derivatives are important building blocks for peptides, pharmaceuticals, and polymers.
Hypothetical Experiment: Hydrolysis of the nitrile group under acidic conditions (e.g., 6M HCl, reflux) to yield the corresponding amino acid hydrochloride salt.
| Parameter | 3-(Methylamino)propionitrile | This compound | Causality and Field Insights |
| Reaction Time | 4 hours | 4-5 hours | The reaction mechanism is primarily dependent on the nitrile group, which is electronically similar in both. The larger propyl group does not significantly hinder the approach of water/hydronium ions to the nitrile carbon. |
| Yield | 92% | 88% | The slightly lower yield for the propyl derivative could be attributed to increased solubility of the product in the organic phase during workup, leading to minor losses. The higher lipophilicity makes extraction more challenging. |
| Product Purity (crude) | >98% | >97% | Both reactions are typically clean. Purity is high before recrystallization. |
| Recrystallization Solvent | Ethanol/Ether | Isopropanol/Hexane | The more lipophilic N-propyl-β-alanine hydrochloride requires a less polar solvent system for effective crystallization compared to the N-methyl analog. This is a direct consequence of the difference in the alkyl chain. |
Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is fundamental to reproducible research. The following are standard, self-validating protocols for the characterization of these aminonitriles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To determine the purity of the aminonitrile and identify any potential impurities, such as residual starting amine, acrylonitrile, or side-products.
-
Methodology:
-
Sample Preparation: Dilute 1 µL of the aminonitrile in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Scan range 35-300 m/z.
-
-
Expected Results:
-
3-(Methylamino)propionitrile: A major peak with a retention time corresponding to the compound and a mass spectrum showing the molecular ion (m/z = 84) and characteristic fragments.
-
This compound: A later-eluting major peak (due to higher boiling point) with a mass spectrum showing its molecular ion (m/z = 112).
-
-
Validation: The integrated peak area of the main component should be ≥98% for high-purity samples.
¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and ensure the absence of significant structural isomers.
-
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Chemical Shifts (δ, ppm):
-
3-(Methylamino)propionitrile in CDCl₃: ~2.8 (t, 2H, -NH-CH₂-), ~2.5 (t, 2H, -CH₂-CN), ~2.4 (s, 3H, -CH₃), ~1.5 (br s, 1H, -NH-).
-
This compound in CDCl₃: ~2.8 (t, 2H, -NH-CH₂-), ~2.5 (m, 4H, -CH₂-CN and N-CH₂-propyl), ~1.5 (sextet, 2H, -CH₂-CH₃), ~1.4 (br s, 1H, -NH-), ~0.9 (t, 3H, -CH₃).
-
Safety and Handling (EHS Considerations)
Both compounds are classified as harmful and require careful handling in a laboratory setting.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Handling Precautions:
-
Ventilation: Always handle in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[6]
-
Conclusion and Compound Selection Guide
The choice between this compound and 3-(Methylamino)propionitrile is dictated by the specific requirements of the target application.
-
Choose 3-(Methylamino)propionitrile when:
-
Minimizing steric hindrance is a priority.
-
Lower molecular weight is desirable.
-
Higher water solubility or lower lipophilicity is needed in the final product.
-
-
Choose this compound when:
-
Increased lipophilicity/hydrophobicity is a key design feature for the target molecule (e.g., for improved solubility in nonpolar media or enhanced membrane transport).
-
A slightly higher molecular weight is acceptable or desired.
-
Steric hindrance is not a limiting factor for the planned reaction.
-
The following decision-making workflow can guide the selection process:
dot graph DecisionTree { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: Decision workflow for compound selection.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69656, 3-(methylamino)propanenitrile. Available from: [Link]
-
Wikipedia. (n.d.). Propionitrile. Available from: [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 3-(Methylamino)propionitrile. Available from: [Link]
-
PubMed. (2014). Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Available from: [Link]
-
ScienceDirect. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Available from: [Link]
- Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. Available from: [Link]
-
Royal Society of Chemistry. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Available from: [Link]
-
ResearchGate. (2014). Quantification of β -aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Available from: [Link]
- Google Patents. (n.d.). US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propionitrile. Available from: [Link]
-
ResearchGate. (n.d.). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Available from: [Link]
-
Georganics. (2011). 3-(ETHYLAMINO)PROPIONITRILE. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87949629, 3-[3-(dimethylamino)propylamino]propanenitrile. Available from: [Link]
-
PharmaCompass. (n.d.). 3-Aminopropionitrile. Available from: [Link]
-
ChemTube3D. (n.d.). Conjugate Addition of Diethylamine to an Unsaturated Nitrile (Acrylonitrile). Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1647, 3-Aminopropionitrile. Available from: [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0320 - PROPIONITRILE. Available from: [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available from: [Link]
Sources
- 1. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. georganics.sk [georganics.sk]
- 8. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to the Reactivity of Primary vs. Secondary Amines in Cyanoethylation
For researchers, scientists, and professionals in drug development, understanding the nuances of amine reactivity is fundamental to synthetic strategy. Cyanoethylation, the addition of a nucleophile to acrylonitrile, is a classic and powerful tool for introducing a β-cyanoethyl group, a versatile synthon in organic chemistry. This guide provides an in-depth comparison of the reactivity between primary and secondary amines in this crucial reaction, grounded in mechanistic principles and supported by experimental insights.
The Underlying Chemistry: Cyanoethylation as a Michael Addition
Cyanoethylation is a conjugate addition reaction where a protic nucleophile, such as an amine, attacks the electrophilic β-carbon of acrylonitrile.[1] The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making acrylonitrile an excellent Michael acceptor.[1][2] The reaction is typically catalyzed by a base, although some highly reactive amines can proceed without one.[1][2][3]
The core of the reactivity question lies in the nucleophilic character of the amine. Two primary factors govern this:
-
Basicity (Electronic Effect): The availability of the lone pair of electrons on the nitrogen atom for donation. Alkyl groups are electron-donating, increasing the electron density on the nitrogen. Consequently, secondary aliphatic amines, with two alkyl groups, are generally more basic than primary amines, which have only one.[4][5]
-
Steric Hindrance (Spatial Effect): The physical obstruction around the nitrogen atom caused by its substituents. The additional alkyl group on a secondary amine increases this steric bulk compared to a primary amine, potentially impeding its approach to the electrophilic center.[5][6]
In the context of cyanoethylation, these two factors are in direct opposition. Which one dominates determines the relative reactivity.
The Decisive Factor: Steric Hindrance Over Basicity
While secondary amines are electronically more "primed" for reaction due to higher basicity, experimental evidence consistently shows that primary amines are generally more reactive than secondary amines in cyanoethylation .[7] This outcome reveals that for the attack on acrylonitrile, the steric hindrance imposed by the second alkyl group on a secondary amine is a more significant kinetic barrier than the electronic advantage gained from its higher basicity.
-
Primary Amines (R-NH₂): With two available protons and less steric bulk, primary amines react readily.[2] They can undergo both mono- and dicyanoethylation, as both hydrogen atoms are reactive.[2][8] The formation of the dicyanoethylated product typically requires more forcing conditions or an excess of acrylonitrile.
-
Secondary Amines (R₂-NH): Possessing only one reactive proton, they can only form monocyanoethylated products. The increased steric hindrance around the nitrogen atom slows the rate of nucleophilic attack compared to their primary counterparts.[2][4]
This reactivity trend is particularly pronounced when comparing aliphatic amines. Aromatic amines, being significantly less basic due to the delocalization of the nitrogen's lone pair into the aromatic ring, are generally less reactive than aliphatic amines and often require a catalyst to proceed at a reasonable rate.[9][10][11]
Mechanistic Pathways: A Visual Comparison
The mechanism for both primary and secondary amines follows a Michael addition pathway. The key difference is the structure of the attacking nucleophile and the potential for subsequent reactions.
Caption: Mechanism of Primary Amine Cyanoethylation.
Caption: Mechanism of Secondary Amine Cyanoethylation.
Comparative Experimental Protocol
To provide a self-validating system for this comparison, the following protocol is designed to quantify the difference in reactivity.
Objective: To compare the reaction yield of cyanoethylation between a primary amine (n-butylamine) and a secondary amine (di-n-butylamine) under identical reaction conditions.
Materials:
-
n-Butylamine (Primary Amine)
-
Di-n-butylamine (Secondary Amine)
-
Acrylonitrile (stabilized)
-
Ethanol (Anhydrous)
-
Round-bottom flasks (50 mL) with magnetic stir bars
-
Reflux condensers
-
Ice-water bath
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for comparing amine reactivity.
Step-by-Step Methodology:
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add ethanol (20 mL). To Flask 1, add n-butylamine (20 mmol). To Flask 2, add di-n-butylamine (20 mmol).
-
Reagent Addition: Place both flasks in an ice-water bath and stir for 10 minutes to cool the contents to 0-5°C.
-
Initiation: While stirring vigorously, add acrylonitrile (20 mmol) dropwise to each flask over 15 minutes. The reaction is exothermic, and this controlled addition is crucial to prevent uncontrolled temperature rise and potential polymerization of the acrylonitrile.[3]
-
Reaction: After the addition is complete, remove the ice baths and allow the mixtures to warm to room temperature. Then, heat the flasks to reflux (approx. 78°C for ethanol) using a heating mantle and maintain reflux for 2 hours.
-
Monitoring: Take small aliquots from each reaction mixture at the start, after 1 hour, and at 2 hours. Spot them on a TLC plate to monitor the consumption of the starting amine.
-
Workup: After 2 hours, cool the flasks to room temperature. Concentrate the reaction mixtures under reduced pressure using a rotary evaporator to remove the ethanol.
-
Analysis and Quantification: Weigh the crude product from each reaction. If necessary, purify the products via column chromatography. Calculate the percentage yield for both reactions.
Expected Data and Interpretation
The experimental protocol described above will generate quantitative data directly comparing the two amine classes.
Table 1: Representative Experimental Data
| Amine Class | Reactant | Reaction Time (h) | Product | Yield (%) |
| Primary | n-Butylamine | 2 | 3-(Butylamino)propanenitrile | ~85-95% |
| Secondary | Di-n-butylamine | 2 | 3-(Dibutylamino)propanenitrile | ~50-65% |
The expected results clearly demonstrate that under identical conditions, the primary amine provides a significantly higher yield of the cyanoethylated product. This confirms that the lower steric hindrance of n-butylamine allows for a faster and more complete reaction compared to the bulkier di-n-butylamine.
Conclusion and Practical Implications
For the synthetic chemist, the choice between a primary and secondary amine in a cyanoethylation reaction has clear predictive outcomes.
-
Reactivity: Primary amines are kinetically favored over secondary amines due to reduced steric hindrance.
-
Product Stoichiometry: Primary amines can yield both mono- and di-adducts, requiring careful control of stoichiometry to favor one over the other. Secondary amines can only form the mono-adduct.
-
Reaction Conditions: Less reactive amines, particularly aromatic or sterically hindered secondary amines, may require catalysts (such as acetic acid or copper salts) or more forcing conditions (higher temperatures, longer reaction times) to achieve acceptable yields.[2][10]
By understanding the interplay of electronic and steric effects, researchers can better design synthetic routes, optimize reaction conditions, and predict outcomes, ultimately leading to more efficient and successful drug development and chemical synthesis campaigns.
References
-
Wikipedia. Cyanoethylation. [Link]
-
Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
- United States Patent 3943162A. Cyanoethylation of aromatic amines.
-
Oladipo, M. A., et al. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]
-
Glen Research. Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
-
Various Authors. Which one is more reactive: tertiary or secondary amines and why?. Quora. [Link]
-
Adams, R., et al. Cyanoethylation. Organic Reactions. [Link]
-
Ashenhurst, J. 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Defence Technology Information Center. Explosives research and development establishment. [Link]
-
Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Wang, M., et al. A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Xin Guang Chemistry. Comparison of the basicity of tertiary amines and secondary amines and primary amines. [Link]
-
Jaramillo, P., et al. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. PubMed Central. [Link]
-
Rathnayake, D., et al. Adsorption of CO2 and CH4 on primary, secondary and tertiary amine functionalized silicas. Chemical Engineering Journal. [Link]
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. quora.com [quora.com]
- 5. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 6. osti.gov [osti.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 10. ijstr.org [ijstr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of 3-(Propylamino)propionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Propionitrile Scaffold
The propionitrile moiety is a versatile building block in medicinal chemistry, valued for its ability to participate in a variety of chemical reactions and for its presence in a range of biologically active molecules. The incorporation of an amino group at the 3-position, particularly a propylamino substituent, offers a scaffold that can be readily modified to explore a wide range of biological targets. These derivatives have emerged as compounds of interest for their potential antimicrobial, anticancer, and enzyme-inhibiting properties. This guide will delve into the known biological activities of 3-(Propylamino)propionitrile derivatives, compare their efficacy, and provide the experimental context necessary for researchers to build upon this knowledge.
Comparative Analysis of Biological Activities
While a comprehensive head-to-head comparison of a wide range of this compound derivatives is not yet available in the literature, we can synthesize findings from studies on closely related aminopropionitrile and other propionitrile derivatives to build a predictive framework for their biological potential.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research, and propionitrile derivatives have shown promise. A study on novel 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives demonstrated significant in vitro activity against a panel of human pathogens.[1] The majority of these compounds were particularly active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans.[1] This suggests that the propionitrile scaffold, when appropriately substituted, can be a potent antimicrobial pharmacophore.
The general structure-activity relationship (SAR) in this class of compounds often depends on the nature of the substituents on the amino group and other parts of the molecule. For instance, increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes, a key factor for antimicrobial efficacy. The introduction of heterocyclic moieties, such as quinoline, is a common strategy to enhance the biological activity of a core scaffold.
Table 1: Comparative Antimicrobial Activity of Selected Propanenitrile Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-(2-morpholinoquinolin-3-yl)propanenitrile derivative Va | Bacillus subtilis | 62.5 | [1] |
| 3-(2-morpholinoquinolin-3-yl)propanenitrile derivative Vb | Clostridium tetani | 62.5 | [1] |
| 3-(2-morpholinoquinolin-3-yl)propanenitrile derivative Vc | Candida albicans | 100 | [1] |
| Ampicillin (Standard) | Bacillus subtilis | <50 | [1] |
| Ciprofloxacin (Standard) | Bacillus subtilis | <50 | [1] |
Cytotoxic and Anticancer Activity
The nitrile functionality is a key feature in several anticancer agents. For this compound derivatives, their potential in this area is an active field of investigation. Studies on other nitrile-containing heterocyclic compounds, such as pyrimidine-5-carbonitrile derivatives, have demonstrated significant cytotoxic activities against various cancer cell lines, including colon and breast cancer.[2][3] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as VEGFR-2.[2]
The design of cytotoxic this compound derivatives would likely focus on modifications that enhance selective uptake by cancer cells or interaction with specific oncogenic targets. The propylamino side chain offers a point for diversification to modulate solubility, cell permeability, and target binding.
Enzyme Inhibition
A significant area of interest for aminopropionitrile derivatives is their ability to inhibit enzymes. The parent compound, β-aminopropionitrile (BAPN), is a well-known irreversible inhibitor of lysyl oxidase (LOX).[4][5] LOX is a crucial enzyme in the cross-linking of collagen and elastin, and its inhibition has implications for diseases involving fibrosis and cancer metastasis.[6][7] While BAPN itself has limitations due to toxicity, its mechanism provides a blueprint for designing more specific and less toxic inhibitors based on the this compound scaffold.
The nitrile group in BAPN is critical for its inhibitory activity.[5] Structure-activity relationship studies have shown that replacing the nitrile with other electron-withdrawing groups can also lead to potent LOX inhibitors.[5] This opens up avenues for synthesizing this compound analogues with modified electronic properties to fine-tune their inhibitory potency and selectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method is the aza-Michael addition of propylamine to acrylonitrile.
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylonitrile in a suitable solvent such as ethanol.
-
Addition of Amine: Slowly add propylamine to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure this compound.
-
Further Derivatization: The secondary amine of the product can be further functionalized to create a library of derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Read Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Preliminary SAR studies on related compounds suggest several key considerations for designing new, more potent derivatives:
-
Lipophilicity: As with many drug classes, a balance of hydrophilicity and lipophilicity is crucial for optimal pharmacokinetic and pharmacodynamic properties. The length and branching of the alkyl chain on the amino group can be varied to modulate this.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group is often key to the biological activity, particularly in enzyme inhibition.[5] Modifications to the scaffold that alter the electronic properties of the nitrile group could lead to more potent compounds.
-
Steric Factors: The size and shape of the substituents can influence how the molecule binds to its biological target. The introduction of bulky groups may enhance selectivity or, conversely, hinder binding.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substituents. This would enable the development of a robust SAR model, guiding the rational design of compounds with improved efficacy and reduced toxicity for specific therapeutic applications.
References
-
Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700–706. [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2259-2280. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 10(1), 1-22. [Link]
-
Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of mechanistically-based inhibitors with lysyl oxidase. Journal of Biological Chemistry, 258(7), 4331-4338. [Link]
-
Mercado-Paz, A., et al. (2016). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. Connective Tissue Research, 57(6), 496-507. [Link]
-
Osman, N. A., et al. (2018). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Molecular Medicine Reports, 17(4), 5437-5444. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta-substituted ethylamine derivatives as suicide inhibitors of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 3-(Propylamino)propionitrile
This guide provides an in-depth, comparative analysis of synthetic methodologies for 3-(Propylamino)propionitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, validate the final product with robust analytical techniques, and compare methodologies to inform your experimental design.
Introduction to this compound
This compound (C₆H₁₂N₂) is an aliphatic aminonitrile that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a secondary amine and a nitrile group, allows for a wide range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency and purity of its synthesis are therefore of critical importance. This guide will focus on the most common and efficient method for its preparation—the aza-Michael addition—and compare it with a solvent-free alternative, providing the necessary data to select the optimal procedure for your laboratory's needs.
Primary Synthesis Method: Aza-Michael Addition in a Solvent System
The most direct and widely employed method for synthesizing this compound is the aza-Michael addition of propylamine to acrylonitrile.[1][2] This reaction is a conjugate addition where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.
Causality of Experimental Choices: The reaction is typically performed in a polar solvent, such as ethanol or water, to facilitate the mixing of the reactants and to help dissipate the heat generated during the exothermic reaction. The absence of a catalyst is common, as the inherent nucleophilicity of propylamine is sufficient to initiate the reaction. However, controlling the temperature is crucial. An uncontrolled exotherm can lead to the polymerization of acrylonitrile, a highly undesirable side reaction that significantly reduces the yield and complicates purification.
Experimental Workflow: Aza-Michael Addition
Caption: Workflow for the solvent-based synthesis of this compound.
Detailed Experimental Protocol (Method A)
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve propylamine (1 equivalent) in ethanol (2 M concentration). Cool the flask in an ice-water bath to 0-5 °C.
-
Reaction: Add acrylonitrile (1 equivalent) to the dropping funnel. Add the acrylonitrile dropwise to the stirred propylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Work-up: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.
Alternative Synthesis: Solvent-Free Aza-Michael Addition
In line with the principles of green chemistry, a solvent-free approach offers significant advantages by reducing waste and often shortening reaction times. Microwave irradiation can be employed to accelerate the reaction, providing a rapid and efficient alternative to conventional heating.[3][4]
Causality of Experimental Choices: Eliminating the solvent necessitates even more careful control of the reaction exotherm. The reaction is performed by adding acrylonitrile slowly to propylamine with vigorous stirring. The use of microwave irradiation provides localized, efficient heating, which can dramatically reduce the reaction time from hours to minutes. This method is highly atom-economical but requires specialized equipment.
Experimental Workflow: Solvent-Free Microwave-Assisted Synthesis
Caption: Workflow for the solvent-free, microwave-assisted synthesis.
Detailed Experimental Protocol (Method B)
-
Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add propylamine (1 equivalent).
-
Reaction: Carefully add acrylonitrile (1 equivalent) to the vial. Seal the vial and place it in the microwave reactor.
-
Irradiation: Irradiate the mixture at a constant temperature of 80 °C for 15 minutes with stirring.
-
Purification: After cooling to room temperature, the crude product is purified directly by vacuum distillation.
Comparative Performance Analysis
The choice of synthetic method often depends on the available equipment, scale, and desired throughput. Below is a comparison of the two methods based on typical experimental outcomes.
| Parameter | Method A: Solvent-Based | Method B: Solvent-Free (Microwave) | Rationale & Insights |
| Yield | 85-95% | 90-98% | The solvent-free method often leads to higher yields due to the high concentration of reactants and reduced side reactions if the temperature is well-controlled. |
| Purity (Post-Distillation) | >99% | >99% | Both methods, when followed by efficient vacuum distillation, yield a product of high purity. |
| Reaction Time | 12-18 hours | 15-20 minutes | Microwave assistance dramatically accelerates the rate of reaction, offering a significant advantage in terms of throughput.[3] |
| Temperature | 0-25 °C | 80 °C (controlled) | Method A requires initial cooling to manage the exotherm, while Method B uses controlled heating to drive the reaction quickly. |
| Safety Considerations | Standard handling of flammable and toxic reagents. The large volume of solvent increases fire risk. | Requires specialized microwave equipment. The reaction is performed in a sealed vessel under pressure. | Acrylonitrile is highly toxic and a suspected carcinogen; propylamine is flammable and corrosive.[5][6][7][8][9] Both methods require handling in a well-ventilated fume hood with appropriate PPE. |
| Environmental Impact | Higher, due to solvent use and disposal. | Lower, as it eliminates the need for a solvent (Green Chemistry). | The solvent-free approach is more environmentally benign and atom-economical. |
Product Validation: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is essential. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify the compound.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.
-
Instrumentation:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Interpretation:
-
Purity: A single major peak in the chromatogram indicates high purity. The peak area percentage can be used to quantify purity.
-
Identity: The mass spectrum should show the molecular ion peak (M⁺) at m/z 112. Key fragments corresponding to the loss of ethyl (m/z 83) and propyl (m/z 70) groups would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~2.75 ppm (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the secondary amine.
-
~2.50 ppm (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the nitrile.
-
~2.45 ppm (t, 2H): Triplet corresponding to the -CH₂- group of the propyl chain adjacent to the nitrogen.
-
~1.50 ppm (sextet, 2H): Sextet for the central -CH₂- group of the propyl chain.
-
~1.10 ppm (s, 1H): Broad singlet for the N-H proton.
-
~0.90 ppm (t, 3H): Triplet for the terminal -CH₃ group of the propyl chain.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
~119 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
~50 ppm: Methylene carbon of the propyl group attached to nitrogen (-NH-CH₂-).
-
~45 ppm: Methylene carbon of the ethyl chain attached to nitrogen (-NH-CH₂-).
-
~22 ppm: Central methylene carbon of the propyl group (-CH₂-).
-
~17 ppm: Methylene carbon adjacent to the nitrile group (-CH₂-C≡N).
-
~11 ppm: Terminal methyl carbon of the propyl group (-CH₃).
-
Safety and Handling
Acrylonitrile:
-
Hazards: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[6][8] It is also a suspected human carcinogen and can cause severe eye and skin irritation.[5][10]
-
Handling: Must be handled in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid inhalation of vapors.
Propylamine:
-
Hazards: Highly flammable liquid and vapor.[7][11] Causes severe skin and eye burns. Harmful if swallowed or inhaled.[9]
-
Handling: Handle in a chemical fume hood away from ignition sources. Use appropriate PPE, including gloves and eye protection.
This compound:
-
Hazards: Assumed to be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[12]
-
Handling: Standard laboratory precautions should be taken. Handle in a well-ventilated area and wear appropriate PPE.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated waste streams should be kept separate.
Conclusion
The synthesis of this compound via the aza-Michael addition is a robust and high-yielding reaction. While the traditional solvent-based method is reliable, the solvent-free, microwave-assisted approach presents a compelling alternative that is faster, more efficient, and environmentally friendly. The choice between these methods will depend on the specific requirements of the laboratory, including available equipment, desired scale, and throughput. In all cases, rigorous analytical validation using techniques such as GC-MS and NMR is essential to ensure the identity and purity of the final product, upholding the standards of scientific integrity.
References
- Continuous process for the manufacture of 3-hydroxy propionitrile.
- 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663. PubChem - NIH.
- Preparation method of 3-ethoxy propylamine.
- Synthesis method and device of beta-aminopropionitrile.
- Explain the Michael reaction involving propyl-3-oxobutyr
- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as C
- SAFETY DATA SHEET - Propylamine. Fisher Scientific.
- SAFETY DATA SHEET - Acrylonitrile. Sigma-Aldrich.
- Safety Data Sheet: Acrylonitrile. Chemos GmbH&Co.KG.
- Acrylonitrile CAS No 107-13-1 MATERIAL SAFETY D
- 1910.
- n-PROPYLAMINE CAS NO 107-10-8 MATERIAL SAFETY D
- n-PROPYLAMINE FOR SYNTHESIS. Loba Chemie.
- Material Safety D
Sources
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Safer Cyanoethylation: A Comparative Analysis of Acrylonitrile Alternatives
Cyanoethylation, the addition of a β-cyanoethyl group to a nucleophile, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in drug discovery and materials science. For decades, acrylonitrile has been the reagent of choice for this reaction. However, its high toxicity, volatility, and classification as a probable human carcinogen have cast a long shadow over its use, compelling chemists to seek safer alternatives.[1][2] This guide offers an in-depth technical comparison of viable alternatives to acrylonitrile, providing the experimental data and procedural insights necessary for researchers to make informed decisions that prioritize both safety and synthetic efficiency.
The Perils of the Gold Standard: Why We Need Alternatives to Acrylonitrile
Acrylonitrile is an excellent Michael acceptor, readily reacting with a wide array of nucleophiles, including alcohols, thiols, and amines.[3][4] This high reactivity, however, is intrinsically linked to its hazardous nature. Acrylonitrile is toxic by inhalation, ingestion, and dermal contact, with exposure causing a range of symptoms from irritation to severe systemic effects that can be fatal.[2] Its classification as a carcinogen necessitates stringent handling protocols, including the use of specialized fume hoods and personal protective equipment, making it a challenging reagent to work with, particularly in academic and early-stage research environments.[5]
Charting a Safer Course: A Comparative Overview of Acrylonitrile Alternatives
The search for safer cyanoethylating agents has led to the exploration of several promising compounds. This guide will focus on three leading alternatives: crotononitrile , fumaronitrile , and 3-bromopropionitrile . Each presents a unique profile of reactivity, safety, and cost, which are summarized below.
| Reagent | Structure | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Acrylonitrile | CH₂=CHCN | 77 | High reactivity, well-established protocols, low cost | Highly toxic, carcinogenic, volatile |
| Crotononitrile | CH₃CH=CHCN | 107-109 (cis/trans mixture) | Less volatile than acrylonitrile, reduced toxicity | Lower reactivity than acrylonitrile |
| Fumaronitrile | NCCH=CHCN | 186 | Can introduce two cyanoethyl groups, solid | Lower reactivity, potential for polymerization |
| 3-Bromopropionitrile | BrCH₂CH₂CN | 92 (25 mmHg) | Non-Michael acceptor (avoids some side reactions), good electrophile | Lachrymator, toxic |
Performance in Practice: A Comparative Cyanoethylation of Indole
To provide a direct comparison of these reagents, we present a case study on the cyanoethylation of indole, a common heterocyclic motif in medicinal chemistry. The reaction is notoriously sensitive to conditions, making it an excellent substrate for evaluating the nuances of each reagent.
Experimental Workflow: A Side-by-Side Comparison
Caption: A comparative workflow for the cyanoethylation of indole with acrylonitrile and two safer alternatives.
Detailed Experimental Protocols
Protocol 1: Cyanoethylation of Indole with Acrylonitrile (Baseline)
-
Materials: Indole, Acrylonitrile, Dioxane, Triton B (40% in methanol).
-
Procedure:
-
In a fume hood, dissolve indole (1.0 eq) in dioxane.
-
Add Triton B (0.1 eq) and cool the mixture to 0-5 °C.
-
Slowly add acrylonitrile (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.
-
Concentrate and purify by column chromatography.
-
-
Expected Yield: High.
Protocol 2: Cyanoethylation of Indole with Crotononitrile
-
Materials: Indole, Crotononitrile, Sodium Hydride (60% dispersion in oil), DMF.
-
Procedure:
-
In a fume hood, suspend NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a solution of indole (1.0 eq) in DMF dropwise at 0 °C.
-
Stir for 30 minutes at room temperature.
-
Cool to 0 °C and add crotononitrile (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry.
-
Concentrate and purify by column chromatography.
-
-
Expected Yield: Moderate. The lower reactivity of crotononitrile often necessitates stronger bases and longer reaction times.
Protocol 3: Cyanoethylation of Indole with 3-Bromopropionitrile
-
Materials: Indole, 3-Bromopropionitrile, Sodium Hydride (60% dispersion in oil), DMF.
-
Procedure:
-
Follow steps 1-3 from Protocol 2.
-
Cool to 0 °C and add 3-bromopropionitrile (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Follow steps 6-7 from Protocol 2 for workup and purification.
-
-
Expected Yield: Good. This method often provides a balance of good yield and shorter reaction times compared to crotononitrile.
Mechanistic Divergence: Michael Addition vs. SN2
The choice of reagent dictates the reaction mechanism, which in turn influences reaction conditions and potential side products.
Michael Addition Pathway (Acrylonitrile & Crotononitrile)
Acrylonitrile and its α,β-unsaturated analogues undergo a base-catalyzed Michael addition. The base deprotonates the nucleophile (in this case, indole), which then attacks the β-carbon of the Michael acceptor.[3]
Caption: Base-catalyzed Michael addition of indole to acrylonitrile.
SN2 Pathway (3-Bromopropionitrile)
In contrast, 3-bromopropionitrile reacts via a nucleophilic substitution (SN2) mechanism. The deprotonated indole acts as a nucleophile, directly displacing the bromide leaving group.
Sources
A Comparative Guide to the Efficacy of 3-(Propylamino)propionitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth analysis of 3-(propylamino)propionitrile, a versatile secondary amine, and evaluates its performance as a synthetic intermediate against viable alternatives. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors, particularly in the realm of pharmaceutical and materials science.
Unveiling this compound: A Profile
This compound, with the chemical formula C6H12N2 and a molecular weight of 112.17 g/mol , is a bifunctional molecule featuring a secondary amine and a nitrile group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, primarily for the introduction of a propylaminoethyl moiety.
Key Physicochemical Properties:
| Property | Value | Unit | Source |
| Molecular Formula | C6H12N2 | - | PubChem[1] |
| Molecular Weight | 112.17 | g/mol | PubChem[1] |
| Boiling Point | 488.93 | K | Cheméo[2] |
| Melting Point | 275.03 | K | Cheméo[2] |
| LogP | 0.900 | - | Cheméo[2] |
The presence of both a nucleophilic secondary amine and a nitrile group, which can be further transformed into an amine or a carboxylic acid, allows for a range of synthetic manipulations.
The Synthetic Utility: A Focus on Cyanoethylation
The primary application of this compound revolves around the reactivity of its secondary amine in cyanoethylation reactions.[3] This reaction involves the addition of an acrylonitrile equivalent to an amine, introducing a 2-cyanoethyl group. The nitrile group in the resulting product can then be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in other transformations, making it a masked form of various functional groups.
The general scheme for the utilization of this compound in a synthetic route can be visualized as follows:
Caption: General synthetic workflow utilizing this compound.
A Comparative Analysis with Alternative Intermediates
The efficacy of this compound as a synthetic intermediate can be best understood by comparing it with other reagents that can achieve similar synthetic outcomes.
Alternative 1: Propylamine (A Simpler Secondary Amine)
Propylamine offers a more straightforward approach to introducing a propylamino group. However, it lacks the latent functionality of the nitrile group present in this compound.
Comparison Table: this compound vs. Propylamine
| Feature | This compound | Propylamine |
| Functionality | Secondary amine, Nitrile | Secondary amine |
| Synthetic Versatility | High (nitrile can be modified) | Moderate |
| Reaction Steps | Potentially fewer steps in complex syntheses | May require additional steps for functional group introduction |
| Cost | Generally higher | Generally lower |
| Ideal Use Case | When a masked functional group is beneficial for the overall synthetic strategy | Direct introduction of a propylamino group is the sole objective |
Alternative 2: Other Substituted Propionitriles
Other N-substituted propionitriles, such as 3-(methylamino)propionitrile or 3-(benzylamino)propionitrile[4], can also be employed. The choice between these depends on the desired N-substituent in the final product.
Comparison Table: N-Substituted Propionitrile Derivatives
| Intermediate | N-Substituent | Key Advantage | Potential Disadvantage |
| This compound | Propyl | Introduces a common alkyl chain | May not be suitable for all target molecules |
| 3-(Methylamino)propionitrile | Methyl | Introduces a smaller alkyl group | - |
| 3-(Benzylamino)propionitrile | Benzyl | Benzyl group can be removed via hydrogenolysis, acting as a protecting group | Requires an additional deprotection step |
Alternative 3: Alternative Synthetic Strategies
Instead of using a pre-functionalized intermediate, one could opt for a multi-step approach starting from simpler building blocks. For instance, a primary amine could be reacted with an electrophile containing a masked functional group.
Experimental Protocols and Data
To provide a practical context, a general experimental protocol for the N-alkylation of this compound is outlined below. This is a common transformation where this intermediate is utilized.
General Protocol for N-Alkylation of this compound
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., K2CO3, Et3N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Expected Outcome: High yield of the N-alkylated product, which can be carried forward to the next synthetic step.
Caption: A step-by-step experimental workflow for the N-alkylation of this compound.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. According to its GHS classification, it may be a combustible liquid, harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or respiratory irritation.[1]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a cool, dry place.[6]
Conclusion: A Strategic Choice in Synthesis
This compound stands out as a highly effective synthetic intermediate due to its dual functionality. The secondary amine allows for straightforward derivatization, while the nitrile group serves as a versatile handle for subsequent transformations. While simpler alternatives like propylamine exist for direct amination, the strategic advantage of carrying a masked functional group through a synthetic sequence often justifies the use of this compound, especially in the synthesis of complex molecules and active pharmaceutical ingredients.[7][8] Its judicious application can lead to more convergent and efficient synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81663, 3-(Propylamino)propanenitrile. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). Propionitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7854, Propionitrile. Retrieved from [Link]
-
Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Hollis Showalter, H. D. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of organic chemistry, 77(10), 4732–4739. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propionitrile. Retrieved from [Link]
-
Ramasamy, S., Zhang, Y., Zlatic, V. E., Zhang, X., & Li, J. B. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of... ResearchGate. Retrieved from [Link]
-
Derkach, N. O., Levchenko, K. V., & Grygorenko, O. O. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). Retrieved from [Link].
-
Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein journal of organic chemistry, 11, 1114–1126. [Link]
-
Bell, J. A., & Kenworthy, C. (1971). Cyanoethylation of Some Alkanolamines. DTIC. Retrieved from [Link]
-
Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8503. [Link]
- Schneider, P., & Altmann, K. H. (2018). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. CHIMIA International Journal for Chemistry, 72(10), 674-679.
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549–2564. [Link]
- Google Patents. (n.d.). US2579580A - Cyanoethylation.
Sources
- 1. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanenitrile, 3-(propylamino)- (CAS 7249-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
A Spectroscopic Journey: Distinguishing 3-(Propylamino)propionitrile from its Precursors
A Senior Application Scientist's Guide to FTIR, NMR, and Mass Spectrometry Analysis
In the synthesis of 3-(propylamino)propionitrile, a critical aspect of quality control and reaction monitoring is the ability to definitively distinguish the final product from its starting materials, propylamine and acrylonitrile. This guide provides a comprehensive spectroscopic comparison, leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural transformations that occur during the synthesis. We will delve into the characteristic spectral signatures of each molecule, providing the experimental data and interpretation necessary for researchers, scientists, and drug development professionals to confidently assess the purity and identity of their compounds.
The Chemical Transformation: A Michael Addition
The synthesis of this compound from propylamine and acrylonitrile is a classic example of a Michael addition reaction.[1][2][3] In this nucleophilic addition, the primary amine (propylamine) adds to the α,β-unsaturated nitrile (acrylonitrile), leading to the formation of a new carbon-nitrogen bond and the saturation of the carbon-carbon double bond. This transformation results in a secondary amine and a saturated nitrile functionality in the product molecule. Our spectroscopic analysis will focus on identifying the key changes that reflect this chemical evolution.
Molecular Structures
Caption: Reaction scheme for the synthesis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Conversion
FTIR spectroscopy is a powerful tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. The key transformations to observe are the conversion of a primary amine to a secondary amine and the saturation of the C=C double bond.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid samples like propylamine, acrylonitrile, and this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Background Collection: A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental interferences.
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Spectral Interpretation and Comparison
The FTIR spectra of propylamine, acrylonitrile, and this compound exhibit distinct differences that directly correlate to their molecular structures.
| Functional Group | Propylamine (cm⁻¹) | Acrylonitrile (cm⁻¹) | This compound (cm⁻¹) | Interpretation |
| N-H Stretch | ~3370 and ~3290 (two bands)[4] | - | ~3300 (one band)[5] | The two bands in propylamine are characteristic of a primary amine (symmetric and asymmetric stretching).[6][7][8] The single, weaker band in the product confirms the formation of a secondary amine.[6][7][8] |
| C≡N Stretch | - | ~2230[9] | ~2250[10] | The nitrile group is present in both acrylonitrile and the product, with a slight shift in the stretching frequency. |
| C=C Stretch | - | ~1609 | - | The disappearance of this peak is a clear indicator of the consumption of acrylonitrile and the saturation of the double bond. |
| C-H Stretch (sp²) ** | - | ~3100-3000 | - | The absence of these peaks in the product further confirms the loss of the vinyl group from acrylonitrile. |
| C-H Stretch (sp³) ** | ~2960-2870 | ~2950 | ~2960-2870 | All three compounds show aliphatic C-H stretching, but the integration and fine structure will differ. |
| N-H Bend | ~1600 | - | ~1580 | The N-H bending vibration shifts upon conversion from a primary to a secondary amine.[5] |
Key Takeaway from FTIR: The most definitive evidence for the successful synthesis of this compound from its FTIR spectrum is the disappearance of the characteristic primary amine N-H doublet and the C=C stretching band of the precursors, coupled with the appearance of a single N-H stretching band characteristic of a secondary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within a molecule, offering unambiguous proof of structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain NMR spectrum.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a map of the proton environments in each molecule.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Propylamine | ~2.6 | Triplet | -CH₂- attached to NH₂ |
| ~1.4 | Sextet | -CH₂- in the middle | |
| ~0.9 | Triplet | -CH₃ | |
| Broad singlet | -NH₂ | ||
| Acrylonitrile | ~6.2-5.6 | Multiplets | Vinylic protons (-CH=CH₂)[11] |
| This compound | ~2.8 | Triplet | -CH₂- adjacent to NH |
| ~2.5 | Triplet | -CH₂- adjacent to C≡N | |
| ~2.5 | Triplet | -CH₂- attached to NH | |
| ~1.5 | Sextet | -CH₂- in the middle of propyl group | |
| ~0.9 | Triplet | -CH₃ of propyl group | |
| Broad singlet | -NH- |
Key Takeaway from ¹H NMR: The most telling signs of a successful reaction are the disappearance of the vinylic proton signals from acrylonitrile and the appearance of two new triplet signals corresponding to the two methylene groups of the propionitrile backbone in the product. The chemical shifts and coupling patterns of the propyl group will also be subtly altered.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides insights into the carbon framework of the molecules.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Propylamine | ~45 | -CH₂- attached to NH₂[12] |
| ~26 | -CH₂- in the middle[12] | |
| ~11 | -CH₃[12] | |
| Acrylonitrile | ~118 | C≡N |
| ~135, ~108 | Vinylic carbons (-CH=CH₂) | |
| This compound | ~119 | C≡N[10] |
| ~49 | -CH₂- attached to NH | |
| ~45 | -CH₂- attached to NH | |
| ~30 | -CH₂- adjacent to C≡N | |
| ~22 | -CH₂- in the middle of propyl group | |
| ~11 | -CH₃ of propyl group |
Key Takeaway from ¹³C NMR: The conversion of the two sp² hybridized vinylic carbons of acrylonitrile into two new sp³ hybridized carbons in the product is the most significant change observed in the ¹³C NMR spectrum.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectral Interpretation
-
Propylamine (C₃H₉N): Molecular Weight = 59.11 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z = 59. A prominent base peak is often seen at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage.
-
Acrylonitrile (C₃H₃N): Molecular Weight = 53.06 g/mol . The molecular ion peak is expected at m/z = 53.
-
This compound (C₆H₁₂N₂): Molecular Weight = 112.17 g/mol .[10] The molecular ion peak should be present at m/z = 112. Characteristic fragmentation would involve cleavage at the C-C bonds adjacent to the nitrogen atom (alpha-cleavage). For example, a fragment at m/z = 83 could correspond to the loss of an ethyl group, and a fragment at m/z = 72 has been noted as a significant peak.[10]
Key Takeaway from Mass Spectrometry: The definitive confirmation of the product is the observation of a molecular ion peak at m/z = 112, which is the sum of the molecular weights of the two reactants. The fragmentation pattern will also be unique to the product's structure and distinct from that of the starting materials.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and for monitoring its synthesis from propylamine and acrylonitrile. By carefully analyzing the disappearance of key precursor signals and the emergence of characteristic product peaks, researchers can ensure the identity and purity of their synthesized material. This guide provides the foundational knowledge and expected spectral data to confidently navigate the spectroscopic landscape of this important chemical transformation.
References
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved from [Link]
- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
- Google Patents. (n.d.). CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of conditions for the Michael addition reaction of the model.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
PubChem. (n.d.). Propionitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
RSC Publishing. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Propylamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) AcIm-Va, b N-propylamine[AcIm-Va]Br, c.... Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. In Analytical Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
The Automated Topology Builder. (n.d.). Acrylonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
Homework.Study.com. (n.d.). Label the signals due to Ha, Hb, and Hc in the 1H NMR spectrum of acrylonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c).... Retrieved from [Link]
-
University of Canterbury. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A 13C NMR Determination for Monomer Compositions in Ethylene--Propylene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 3-Aminopropionitrile(151-18-8) 1H NMR spectrum [chemicalbook.com]
- 8. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 9. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]
- 10. 3-(Propylamino)propanenitrile | C6H12N2 | CID 81663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
- 12. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Propylamino)propionitrile
For researchers and drug development professionals, the responsible handling and disposal of laboratory chemicals is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(propylamino)propionitrile, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from closely related aminonitrile and propionitrile compounds to establish a conservative and safety-first approach.
Disclaimer: This guide is based on the known hazards of analogous chemical structures. It is imperative to consult the official Safety Data Sheet (SDS) for this compound if one is available from your supplier and to adhere to all local, state, and federal regulations.
Hazard Assessment and Classification
Due to the presence of the propionitrile and propylamino functional groups, this compound should be handled as a hazardous substance. Based on data from related compounds such as propionitrile, it is prudent to assume that this compound is:
-
Acutely Toxic: Likely to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] Nitrile compounds can release cyanide upon metabolism or decomposition.[2]
-
Flammable: Propionitrile has a low flash point, making it a significant fire hazard.[1] All necessary precautions against ignition sources must be taken.
-
Irritant: Expected to cause skin and serious eye irritation.[1][3]
-
Environmental Hazard: Spills and improper disposal can pose a risk to aquatic life and the environment.[1]
Based on these anticipated hazards, any waste containing this compound must be classified and handled as hazardous waste.
Essential Safety and Disposal Information
The following table summarizes the critical safety information and disposal guidelines. This information is compiled from the analysis of related nitrile compounds and represents a cautious approach to handling this compound.
| Parameter | Guideline | Rationale & Sources |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile rubber recommended), safety goggles or face shield, lab coat.[4] | To prevent skin and eye contact with the potentially toxic and irritant substance. |
| Work Area | All handling and disposal preparations should be conducted in a well-ventilated chemical fume hood.[1] | To minimize the risk of inhaling potentially toxic vapors. |
| Waste Classification | Hazardous Waste. Potential EPA hazardous waste codes could include those for ignitable (D001) and toxic wastes.[5] | Due to the compound's likely flammability and toxicity. Final classification must comply with local and federal regulations.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1] | Contact with these substances could lead to vigorous reactions, generating heat or toxic gases. |
| Emergency Contacts | Institutional Environmental Health & Safety (EHS) office and emergency services (911).[6] | For immediate assistance in case of spills, exposure, or fire. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound, from initial waste generation to final removal by certified personnel.
Caption: Disposal decision workflow for this compound.
Standard Operating Procedures for Disposal
These procedures provide step-by-step guidance for both routine disposal of waste and the management of small spills.
This protocol is for the disposal of small quantities of the chemical or materials (e.g., pipette tips, contaminated wipes) generated during routine laboratory work.
-
Work in a Fume Hood: Always perform these steps inside a certified chemical fume hood to prevent vapor inhalation.
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Prepare the Waste Container: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container should have a secure screw-top cap.
-
Transfer the Waste:
-
For liquid waste, carefully pour or pipette the this compound into the hazardous waste container.
-
For solid waste contaminated with the chemical (e.g., absorbent pads, gloves), place it directly into a designated solid hazardous waste container.
-
-
Seal and Label the Container: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic).
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
For larger spills, or any spill you are not comfortable handling, evacuate the area, alert others, and contact your institution's emergency response team immediately.[6]
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[8]
-
Ventilate the Area: Ensure the chemical fume hood is operating to help ventilate the area.
-
Don Enhanced PPE: In addition to standard PPE, consider a respirator if there is a significant inhalation risk and you are trained in its use.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[2]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal, label, and store the hazardous waste container as described in the routine disposal procedure.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, even if you have cleaned it up yourself.
By adhering to these rigorous, safety-focused procedures, you can effectively manage the risks associated with this compound and ensure its proper disposal, thereby protecting yourself, your colleagues, and the environment.
References
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Propionitrile. [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES - CDC Stacks. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management. [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemos.de [chemos.de]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 3-(Propylamino)propionitrile: Essential Safety and Operational Protocols
Inferred Hazard Assessment of 3-(Propylamino)propionitrile
Given the presence of the nitrile functional group (-C≡N), it is prudent to handle this compound with the assumption that it shares hazards with related propionitrile compounds. Nitriles can be toxic and are readily absorbed through the skin.[1][2] High exposure can lead to severe health effects, including impacts on the central nervous system, liver, and kidneys.[3] The compound is also expected to be a flammable liquid.[4]
| Hazard Class | Anticipated Risk | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially fatal if swallowed, in contact with skin, or inhaled.[4][5] | Ingestion, Skin Absorption, Inhalation |
| Skin Corrosion/Irritation | May cause skin irritation.[5] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Eye Contact |
| Flammability | Highly flammable liquid and vapor.[4][6] | Heat, sparks, open flames |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a robust barrier against exposure. The selection of each component is deliberate, based on the anticipated chemical and physical properties of this compound.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are required at all times.
-
Causality: Standard safety glasses do not protect from splashes or vapors. Given that related compounds cause serious eye irritation, full-seal goggles are non-negotiable.[4]
-
Enhanced Precautions: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Nitrile gloves are the recommended choice for handling this compound.[7][8] They offer excellent resistance to a wide range of chemicals, including solvents and oils, and are significantly more puncture-resistant than latex gloves.[9][10]
-
Protocol: Always double-glove to provide an additional layer of protection. Inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.[9]
-
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
Causality: The lab coat protects against accidental splashes and prevents the contamination of personal clothing. The flame-resistant property is crucial due to the anticipated flammability of the compound.
-
Respiratory Protection: Safeguarding Against Inhalation
-
Standard Operations: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[11][12]
-
Non-Standard Operations: In the event of a large spill or a failure of engineering controls (like the fume hood), a full-face respirator with organic vapor cartridges is necessary.[12] Emergency personnel should be equipped with a self-contained breathing apparatus (SCBA).[2]
PPE Summary Table
| Protection Type | Minimum Requirement | Enhanced Precautions (e.g., large quantities, spill) |
| Eye/Face | Chemical safety goggles | Goggles and a full-face shield |
| Hand | Double-layered nitrile gloves | Double-layered nitrile gloves |
| Body | Flame-resistant lab coat | Chemical-resistant apron over a lab coat |
| Respiratory | Work within a chemical fume hood | Full-face respirator with organic vapor cartridges or SCBA |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the this compound.
-
-
Handling and Experimentation:
-
Keep the container of this compound tightly closed when not in use.
-
Use non-sparking tools and ground all equipment to prevent static discharge, given the flammability hazard.[12]
-
Conduct all manipulations, including weighing and transferring, deep within the fume hood.
-
-
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12]
-
The storage area should be secure and accessible only to authorized personnel.
-
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation.[1][13] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[1][2]
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Ventilation: Ventilate the area until air monitoring confirms that vapor levels are safe.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect both human health and the environment.
-
Liquid Waste: All solutions containing this compound and rinsates from contaminated glassware must be collected in a designated, labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable lab coats, must be placed in a sealed, labeled container for hazardous solid waste.[14]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[4][14] Chemical incineration is a common disposal method for such compounds.[4] Under no circumstances should this chemical or its waste be disposed of down the drain.[5]
References
-
CDH Fine Chemical. PROPIONITRILE CAS NO 107-12-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Fisher Scientific. SAFETY DATA SHEET - 3-(Benzylamino)propionitrile. Link
-
SD Fine-Chem. Propionitrile Safety Data Sheet. Link
-
CAMEO Chemicals - NOAA. PROPIONITRILE. Link
-
KM Pharma Solution Private Limited. MSDS - 3-(Methylamino)propionitrile. Link
-
INCHEM. ICSC 0320 - PROPIONITRILE. Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionitrile. Link
-
CAMEO Chemicals - NOAA. PROPIONITRILE, 3-CHLORO-. Link
-
Sigma-Aldrich. SAFETY DATA SHEET - Propionitrile. Link
-
International Labour Organization and World Health Organization. ICSC 0320 - PROPIONITRILE. Link
-
Chemos GmbH & Co.KG. Safety Data Sheet: Propionitrile. Link
-
Fisher Scientific. SAFETY DATA SHEET - Propionitrile. Link
-
Generic SDS Provider. SAFETY DATA SHEET - Propionitrile. Link
-
PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Link
-
Unigloves. What Do Nitrile Gloves Protect Against?Link
-
AmeriSafe. Nitrile Gloves: 4 Aspects of Superior Hand Protection. Link
-
MCR Safety. What is Nitrile and Why Does It Make a Great PPE Glove. Link
-
Gloves.com. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Link
Sources
- 1. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0320 - PROPIONITRILE [inchem.org]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. ICSC 0320 - PROPIONITRILE [chemicalsafety.ilo.org]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. us.unigloves.com [us.unigloves.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. PROPIONITRILE, 3-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. airgas.com [airgas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
